(1R,2S,3R)-Aprepitant
説明
特性
IUPAC Name |
4-methylbenzenesulfonic acid;1-oxido-2-pyridin-2-ylindol-1-ium-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2.C7H8O3S/c16-13-9-5-1-2-7-11(9)15(17)12(13)10-6-3-4-8-14-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPTYEXNPWSTOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(=O)C(=[N+]2[O-])C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1R,2S,3R)-Aprepitant: A Technical Guide to its Mechanism of Action in the Central Nervous System
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aprepitant is a potent and highly selective, non-peptide antagonist of the neurokinin-1 (NK-1) receptor. Its primary therapeutic application in the central nervous system (CNS) is the prevention of chemotherapy-induced and postoperative nausea and vomiting (CINV and PONV, respectively). This is achieved by blocking the binding of the endogenous ligand, Substance P (SP), to NK-1 receptors in critical brainstem regions involved in the emetic reflex. Beyond its antiemetic properties, preclinical evidence demonstrates that aprepitant modulates neuroinflammatory pathways by inhibiting the activation of JNK and p38 MAPK and the subsequent NF-κB signaling cascade. This technical guide provides an in-depth review of the molecular mechanisms, downstream signaling effects, quantitative pharmacology, and key experimental methodologies used to characterize the CNS action of (1R,2S,3R)-Aprepitant.
Core Mechanism of Action: Neurokinin-1 Receptor Antagonism
The fundamental mechanism of aprepitant in the CNS is its competitive antagonism at the G-protein coupled NK-1 receptor.[1][2] The endogenous ligand for this receptor is Substance P, a neuropeptide widely distributed in the central and peripheral nervous systems that plays a significant role in pain transmission, inflammation, mood, and the emetic reflex.[1][2][3]
Aprepitant crosses the blood-brain barrier and occupies brain NK-1 receptors.[4] Positron Emission Tomography (PET) studies in humans and animals have confirmed its ability to penetrate the CNS and bind to NK-1 receptors in key areas such as the brainstem's vomiting center (the area postrema and the nucleus tractus solitarius).[1][2][3] By physically blocking the binding site, aprepitant prevents Substance P from initiating the downstream signaling cascade that would otherwise lead to neuronal excitation and the physiological responses associated with nausea and vomiting.[1][5] It is highly selective for the NK-1 receptor with little to no affinity for serotonin (5-HT3), dopamine, or corticosteroid receptors, which are the targets of other antiemetic agents.[3] This selectivity contributes to its distinct therapeutic profile, particularly in delayed-phase CINV where Substance P is a key mediator.
Intracellular Signaling Pathways
Canonical Gq-Protein Coupled Pathway
Substance P binding to the NK-1 receptor primarily activates the Gq alpha subunit of its associated G-protein. This initiates a well-defined signaling cascade:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6]
-
Protein Kinase C (PKC) Activation: The rise in intracellular Ca2+ and the presence of DAG recruits and activates PKC, which then phosphorylates numerous downstream target proteins, leading to neuronal excitation.
Aprepitant, by preventing the initial SP-NK-1R binding, effectively halts this entire sequence, preventing the rise in intracellular calcium and subsequent neuronal activation.
Modulation of Inflammatory MAPK/NF-κB Pathways
Beyond the canonical Gq pathway, NK-1 receptor activation is implicated in neuroinflammatory processes, particularly through the activation of microglia in the CNS.[7] Preclinical studies have shown that aprepitant can suppress inflammatory signaling by inhibiting key mitogen-activated protein kinases (MAPKs).[1][4][7]
Specifically, aprepitant has been demonstrated to:
-
Inhibit JNK and p38 Phosphorylation: It significantly reduces the phosphorylation (activation) of c-Jun N-terminal kinase (JNK) and p38 MAPK in activated microglia.[1][4][7]
-
Suppress NF-κB Activation: The activation of JNK and p38 is upstream of the nuclear factor-kappa B (NF-κB) signaling pathway.[7] Aprepitant treatment prevents the translocation of the NF-κB p65 subunit to the nucleus.[4][7]
-
Reduce Pro-inflammatory Cytokines: By inhibiting the NF-κB pathway, aprepitant downregulates the expression and release of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.[4][7]
This anti-inflammatory mechanism may contribute to its potential analgesic effects and suggests a broader therapeutic utility in CNS disorders with a neuroinflammatory component.[7]
Quantitative Pharmacological Data
The potency and selectivity of aprepitant have been quantified through various in vitro and in vivo methods. The data underscore its high affinity for the human NK-1 receptor.
| Parameter | Value | Method / Species | Reference |
| IC₅₀ | 0.1 nM | Radioligand Binding Assay / Human cloned NK-1R | [8][9] |
| Selectivity | >3,000-fold vs. NK-3R; >45,000-fold vs. NK-2R | Radioligand Binding Assay / Human cloned receptors | [9] |
| EC₅₀ (Occupancy) | ~5.5 ng/mL (plasma) | PET Imaging with [¹⁸F]FE-SPA-RQ / Gerbil | [5] |
| 50% Occupancy | ~10 ng/mL (plasma) | PET Imaging with [¹⁸F]SPA-RQ / Human | [6] |
| ≥90% Occupancy | ~100 ng/mL (plasma) | PET Imaging with [¹⁸F]SPA-RQ / Human | [6] |
| IC₅₀ (Anti-proliferative) | 11.76 µM (GBC-SD cells)15.32 µM (NOZ cells) | MTT Assay / Gallbladder Cancer Cell Lines | [10] |
Key Experimental Protocols
In Vitro: Competitive Radioligand Binding Assay
This assay quantifies the affinity of aprepitant for the NK-1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the inhibitory constant (Ki) or IC₅₀ of aprepitant at the NK-1 receptor.
-
Materials:
-
Membrane preparations from cells stably expressing the human NK-1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity NK-1 receptor ligand, such as ¹²⁵I-labeled Substance P.
-
Assay Buffer: Typically a HEPES buffer (pH 7.4) containing MgCl₂, CaCl₂, bovine serum albumin (BSA), and protease inhibitors like bacitracin.
-
Unlabeled Competitors: Unlabeled Substance P (for defining non-specific binding) and serial dilutions of aprepitant.
-
Glass fiber filter plates and a cell harvester.
-
-
Methodology:
-
Assay Setup: In a 96-well plate, membrane preparations are incubated with a fixed concentration of the radioligand.
-
Competition: Separate wells receive either buffer (for total binding), a saturating concentration of unlabeled Substance P (for non-specific binding), or increasing concentrations of aprepitant.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium (e.g., 60-180 minutes at 4°C or room temperature).
-
Filtration: The contents of each well are rapidly filtered through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Filters are washed with ice-cold buffer.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted as percent specific binding versus the log concentration of aprepitant, and an IC₅₀ value is determined using non-linear regression.
-
In Vivo: PET Imaging for Receptor Occupancy
PET imaging allows for the non-invasive quantification of NK-1 receptor occupancy by aprepitant in the living brain, providing a crucial link between drug dosage, plasma concentration, and target engagement.
-
Objective: To measure the percentage of NK-1 receptors occupied by aprepitant at therapeutic doses.
-
Materials:
-
Methodology:
-
Baseline Scan: A baseline PET scan is performed following the injection of the radiotracer to measure the baseline receptor density (binding potential).
-
Drug Administration: Subjects are administered a specific dose of aprepitant.
-
Post-Dose Scan: After a defined period (e.g., 24 hours post-dose to measure trough occupancy), a second PET scan is conducted with the same radiotracer.[6]
-
Blood Sampling: Serial blood samples are taken to determine the plasma concentration of aprepitant over time.
-
Image Analysis:
-
Regions of Interest (ROIs) are drawn on the PET images, specifically targeting areas with high NK-1 receptor density (e.g., striatum) and a reference region with negligible receptor density (e.g., cerebellum).[6]
-
The ratio of radiotracer uptake in the target region versus the reference region is calculated for both baseline and post-dose scans.
-
-
Occupancy Calculation: Receptor occupancy is calculated as the percentage reduction in specific binding of the radiotracer after aprepitant administration compared to the baseline scan. This value is then correlated with the measured plasma drug concentration.[6]
-
Ex Vivo: Whole-Cell Patch-Clamp of DRG Neurons
This electrophysiological technique is used to measure how aprepitant affects the excitability of sensory neurons, which is relevant to its potential role in pain modulation.
-
Objective: To determine if aprepitant alters neuronal membrane properties and firing in response to stimuli.
-
Materials:
-
Methodology:
-
Cell Preparation: DRG neurons are acutely dissociated and plated on coverslips.[14]
-
Pipette Formation: A glass micropipette with a fine tip (resistance of 3-7 MΩ) is filled with an internal solution mimicking the intracellular environment.[15]
-
Seal Formation: The pipette is carefully guided to the surface of a single DRG neuron. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette, allowing direct electrical access to the cell's interior.
-
Recording:
-
Current-Clamp Mode: The current injected into the neuron is controlled, and changes in the membrane potential (voltage) are measured. This is used to assess resting membrane potential and action potential firing in response to depolarizing current steps.
-
Voltage-Clamp Mode: The membrane potential is held at a constant value, and the ionic currents flowing across the membrane are measured.
-
-
Drug Application: Aprepitant is applied to the bath solution, and recordings are repeated to measure its effect on neuronal excitability, either at baseline or after stimulation with an NK-1 agonist.
-
Conclusion
The mechanism of action of this compound in the central nervous system is centered on its high-affinity, selective antagonism of the NK-1 receptor. This action directly blocks Substance P-mediated Gq signaling in the brain's emetic centers, providing a robust antiemetic effect. Furthermore, emerging evidence from preclinical models indicates that aprepitant also modulates neuroinflammatory signaling pathways, including JNK, p38 MAPK, and NF-κB. This secondary mechanism suggests a broader therapeutic potential for aprepitant in CNS disorders where neuroinflammation is a contributing factor. The quantitative data from binding assays and PET imaging confirm potent target engagement at clinically relevant doses, validating its mechanism for drug development professionals.
References
- 1. Frontiers | Aprepitant Inhibits JNK and p38/MAPK to Attenuate Inflammation and Suppresses Inflammatory Pain [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aprepitant Inhibits JNK and p38/MAPK to Attenuate Inflammation and Suppresses Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Central Substance P Receptor Occupancy by Aprepitant Using Small Animal Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human positron emission tomography studies of brain neurokinin 1 receptor occupancy by aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aprepitant Inhibits JNK and p38/MAPK to Attenuate Inflammation and Suppresses Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aprepitant inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
(1R,2S,3R)-Aprepitant: A Comprehensive Technical Guide on its Binding Affinity and Selectivity for the NK1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2S,3R)-Aprepitant is a potent and highly selective, non-peptide antagonist of the human neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) for which Substance P (SP) is the preferred endogenous ligand.[1][2] This technical guide provides an in-depth analysis of the binding affinity and selectivity of aprepitant for the NK1 receptor. It includes a compilation of quantitative binding data, detailed experimental protocols for assessing receptor binding and functional antagonism, and a review of the NK1 receptor signaling pathways modulated by aprepitant. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of neurokinin pharmacology and the development of NK1 receptor-targeted therapeutics.
Introduction
The Substance P/NK1 receptor system is implicated in a wide array of physiological and pathophysiological processes, including emesis, pain transmission, inflammation, and affective disorders.[3][4] Aprepitant, the first clinically approved NK1 receptor antagonist, has demonstrated significant efficacy in the prevention of chemotherapy-induced and postoperative nausea and vomiting.[2][4] Its therapeutic utility is rooted in its high affinity and selectivity for the NK1 receptor, which effectively blocks the downstream signaling cascades initiated by Substance P.[1] Understanding the precise molecular interactions and functional consequences of aprepitant binding is crucial for the rational design of novel NK1 receptor antagonists with improved pharmacological profiles.
Binding Affinity and Selectivity of this compound
The affinity of aprepitant for the NK1 receptor has been extensively characterized using various in vitro assay systems. The most common metrics used to quantify this interaction are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).
Quantitative Binding Data
The following tables summarize the binding affinity and selectivity of aprepitant for the human NK1 receptor.
| Parameter | Value (nM) | Assay System | Reference |
| IC50 | 0.1 | Radioligand binding assay (human cloned NK1R) | [1] |
| Ki | 0.12 | Inhibitory constant | [5] |
Table 1: Binding Affinity of Aprepitant for the Human NK1 Receptor
Aprepitant exhibits remarkable selectivity for the NK1 receptor over other members of the tachykinin receptor family, namely the NK2 and NK3 receptors.
| Receptor Subtype | IC50 (nM) | Selectivity Fold (vs. NK1) | Reference |
| NK1 | 0.1 | - | [1] |
| NK2 | 4500 | 45,000 | [1] |
| NK3 | 300 | 3,000 | [1] |
Table 2: Selectivity Profile of Aprepitant for Human Tachykinin Receptors
Experimental Protocols
This section provides detailed methodologies for the characterization of aprepitant's interaction with the NK1 receptor.
Radioligand Competition Binding Assay
This assay determines the ability of an unlabeled compound (aprepitant) to compete with a radiolabeled ligand for binding to the NK1 receptor.
Objective: To determine the IC50 and Ki of aprepitant for the NK1 receptor.
Materials:
-
Membrane Preparation: Homogenates from cells or tissues expressing the human NK1 receptor (e.g., CHO or HEK293 cells stably transfected with the human NK1R gene, or rat brain homogenates).[6]
-
Radioligand: [³H]Substance P or other suitable high-affinity NK1 receptor radioligand.
-
Unlabeled Ligand: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare cell or tissue membranes expressing the NK1 receptor according to standard protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer.
-
Aprepitant at various concentrations (e.g., 10⁻¹² to 10⁻⁵ M).
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Membrane preparation (e.g., 20-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of an unlabeled NK1 receptor ligand (e.g., 1 µM unlabeled Substance P).
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the aprepitant concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Competition Binding Assay Workflow.
Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of aprepitant to inhibit the increase in intracellular calcium concentration induced by an NK1 receptor agonist.
Objective: To determine the functional antagonist potency of aprepitant at the NK1 receptor.
Materials:
-
Cell Line: A cell line stably expressing the human NK1 receptor and capable of signaling through the Gq pathway (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.
-
NK1 Receptor Agonist: Substance P.
-
Aprepitant.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) in assay buffer.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Add aprepitant at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject the NK1 receptor agonist (Substance P) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Immediately begin kinetic measurement of fluorescence intensity over time (e.g., every 1-2 seconds for 1-2 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak fluorescence response as a function of the aprepitant concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of aprepitant that inhibits 50% of the agonist-induced calcium response.
-
Calcium Mobilization Functional Assay Workflow.
NK1 Receptor Signaling Pathways
The NK1 receptor is a class A GPCR that primarily couples to Gq and Gs heterotrimeric G proteins.[7][8] Aprepitant, as an antagonist, blocks the activation of these signaling pathways by Substance P.
Upon agonist binding, the NK1 receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated G protein. This leads to the dissociation of the Gα subunit from the Gβγ dimer, both of which can then modulate the activity of downstream effector proteins.[3]
Gq-mediated Pathway:
-
Activation: Gαq activates phospholipase C (PLC).
-
Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[7]
-
DAG, along with Ca²⁺, activates protein kinase C (PKC).
-
PKC can then phosphorylate a variety of target proteins, leading to the activation of downstream signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2).[3]
-
Gs-mediated Pathway:
-
Activation: Gαs activates adenylyl cyclase.
-
Second Messenger: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Downstream Effects: cAMP activates protein kinase A (PKA), which in turn phosphorylates various cellular substrates, leading to diverse physiological responses.
NK1 Receptor Signaling Pathways and Aprepitant's Point of Intervention.
Conclusion
This compound is a highly potent and selective antagonist of the human NK1 receptor. Its high binding affinity, coupled with its profound selectivity over other tachykinin receptors, underscores its utility as a specific pharmacological tool and a successful therapeutic agent. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in the field. A thorough understanding of aprepitant's molecular pharmacology is essential for the continued exploration of the Substance P/NK1 receptor system and the development of next-generation therapeutics targeting this important pathway.
References
- 1. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selective G protein signaling driven by substance P–neurokinin receptor dynamics: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. bu.edu [bu.edu]
- 7. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
(1R,2S,3R)-Aprepitant Stereoisomers and Their Biological Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprepitant is a potent and selective antagonist of the human neurokinin-1 (NK1) receptor, a G protein-coupled receptor that mediates the biological effects of the neuropeptide Substance P.[1] Marketed under the brand name Emend®, it is a cornerstone of antiemetic therapy for patients undergoing highly emetogenic chemotherapy, effectively preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[2] The aprepitant molecule possesses three stereogenic centers, giving rise to a total of eight possible stereoisomers. The pharmacological activity of aprepitant is highly dependent on its stereochemistry, with only the (1R,2S,3R)-isomer exhibiting the desired high-affinity binding to the NK1 receptor and potent antagonist activity. This technical guide provides a comprehensive overview of the stereoisomers of aprepitant, their biological activity, and the experimental methodologies used for their characterization.
Stereochemistry of Aprepitant
Aprepitant, chemically named 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one, has three chiral centers leading to eight stereoisomers. These consist of four pairs of enantiomers. The separation of all eight stereoisomers has been achieved using chiral liquid chromatography.[3]
Table 1: Stereochemical Configurations of Aprepitant Isomers
| Diastereomeric Pair | Compound | Absolute Configuration (C1, C2, C3) |
| I | (1R,2S,3R)-Aprepitant (Active Isomer) | R, S, R |
| (1S,2R,3S)-Aprepitant | S, R, S | |
| II | (1R,2R,3R)-Aprepitant | R, R, R |
| (1S,2S,3S)-Aprepitant | S, S, S | |
| III | (1R,2S,3S)-Aprepitant | R, S, S |
| (1S,2R,3R)-Aprepitant | S, R, R | |
| IV | (1R,2R,3S)-Aprepitant | R, R, S |
| (1S,2S,3R)-Aprepitant | S, S, R |
Biological Activity and Structure-Activity Relationship
The biological activity of aprepitant is exquisitely sensitive to its stereoconfiguration. The (1R,2S,3R)-isomer is a potent and selective NK1 receptor antagonist with a reported IC50 value of 0.1 nM.[4] While extensive research has focused on the active isomer, there is a notable lack of publicly available quantitative data on the NK1 receptor binding affinity or functional activity of the other seven stereoisomers. It is widely understood that these other isomers are significantly less active or inactive, highlighting a stringent structure-activity relationship where the specific spatial arrangement of the substituents is critical for high-affinity binding to the NK1 receptor.
Table 2: Comparative Biological Activity of Aprepitant Stereoisomers at the NK1 Receptor
| Stereoisomer | NK1 Receptor Binding Affinity (Ki or IC50) | Functional Antagonist Activity |
| This compound | ~0.1 nM (IC50) [4] | Potent Antagonist |
| (1S,2R,3S)-Aprepitant | Data not publicly available | Presumed inactive or significantly less active |
| (1R,2R,3R)-Aprepitant | Data not publicly available | Presumed inactive or significantly less active |
| (1S,2S,3S)-Aprepitant | Data not publicly available | Presumed inactive or significantly less active |
| (1R,2S,3S)-Aprepitant | Data not publicly available | Presumed inactive or significantly less active |
| (1S,2R,3R)-Aprepitant | Data not publicly available | Presumed inactive or significantly less active |
| (1R,2R,3S)-Aprepitant | Data not publicly available | Presumed inactive or significantly less active |
| (1S,2S,3R)-Aprepitant | Data not publicly available | Presumed inactive or significantly less active |
NK1 Receptor Signaling Pathway
The NK1 receptor is a class A G protein-coupled receptor (GPCR). Its endogenous ligand, Substance P, is an undecapeptide involved in pain transmission, inflammation, and emesis. The binding of Substance P to the NK1 receptor primarily activates the Gq/11 family of G proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various downstream cellular responses. Aprepitant, as a competitive antagonist, binds to the NK1 receptor and prevents Substance P from initiating this signaling cascade.
References
Delving into the Core of Aprepitant's Efficacy: A Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of (1R,2S,3R)-Aprepitant, a potent and selective antagonist of the neurokinin-1 (NK1) receptor. Aprepitant is a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Understanding the intricate relationship between its chemical structure and biological activity is paramount for the development of novel, more effective NK1 receptor antagonists. This document summarizes key quantitative data, details essential experimental protocols, and visualizes critical pathways and workflows to facilitate further research and development in this therapeutic area.
Data Presentation: Unveiling the Structure-Activity Landscape
| Modification Position | Structural Change | Impact on NK1 Receptor Affinity (Ki or IC50) | Key Observations |
| C2-position (Acetal side chain) | Variation of the aryl group on the ethoxy moiety | Introduction of 3,5-bis(trifluoromethyl)phenyl group is optimal for high affinity. | The trifluoromethyl groups are believed to engage in favorable interactions within a hydrophobic pocket of the NK1 receptor. |
| Stereochemistry at the benzylic carbon | (R)-configuration is essential for high potency. | The (S)-epimer exhibits significantly lower affinity, highlighting the strict stereochemical requirements of the binding pocket. | |
| C3-position (Phenyl group) | Substitution on the phenyl ring | A 4-fluoro substitution is well-tolerated and can enhance metabolic stability. | Other substitutions are generally less favorable, suggesting a specific steric and electronic requirement at this position. |
| Stereochemistry at the C3 carbon | (S)-configuration is crucial for optimal binding. | The cis-relationship between the C2 and C3 substituents on the morpholine ring is a key feature of high-affinity ligands. | |
| N4-position (Morpholine nitrogen) | Nature of the substituent | A methyl group bearing a 3-oxo-1,2,4-triazol-5-yl moiety significantly improves oral bioavailability. | This modification reduces the basicity of the morpholine nitrogen, which is a common strategy to enhance pharmacokinetic properties. |
| Linker length and composition | Variations can modulate potency and pharmacokinetic properties. | This position is a common site for modification to attach linkers for radiolabeling or to alter solubility. |
Experimental Protocols: Methodologies for Evaluation
The following are detailed methodologies for key experiments cited in the evaluation of Aprepitant and its analogues.
NK1 Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity (Ki) of a test compound for the human NK1 receptor.
-
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human NK1 receptor.
-
Radioligand: [³H]-Substance P.
-
Test Compound: Aprepitant analogue.
-
Buffers:
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Instrumentation: Scintillation counter, filtration apparatus.
-
-
Protocol:
-
Membrane Preparation:
-
Culture NK1R-expressing cells to confluency.
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of [³H]-Substance P to each well.
-
Add increasing concentrations of the test compound (or vehicle for total binding, and a high concentration of unlabeled Substance P for non-specific binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with an ice-cold buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Functional Assay: Measurement of Intracellular Calcium Mobilization
This assay assesses the functional antagonist activity of a compound by measuring its ability to inhibit Substance P-induced increases in intracellular calcium.
-
Materials:
-
Cell Line: HEK293 cells stably expressing the human NK1 receptor.
-
Fluorescent Dye: Fluo-4 AM.
-
Agonist: Substance P.
-
Test Compound: Aprepitant analogue.
-
Buffers: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
-
-
Protocol:
-
Cell Preparation:
-
Plate the NK1R-expressing cells in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.
-
Load the cells with Fluo-4 AM dye in HBSS for 1 hour at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in HBSS.
-
Add the test compound dilutions to the respective wells of the cell plate and pre-incubate for 15-30 minutes at 37°C.
-
Place the cell plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Add a solution of Substance P (at a concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously using the automated injector.
-
Record the fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the peak fluorescence response for each well.
-
Plot the response as a percentage of the control (Substance P alone) against the concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis.
-
-
In Vivo Model: Cisplatin-Induced Emesis in Ferrets
This model evaluates the in vivo efficacy of an NK1 receptor antagonist in preventing chemotherapy-induced emesis.
-
Animals: Male ferrets.
-
Materials:
-
Emetogen: Cisplatin.
-
Test Compound: Aprepitant analogue.
-
Vehicle: Appropriate vehicle for drug administration (e.g., saline, PEG400).
-
-
Protocol:
-
Acclimatization: Acclimatize ferrets to the experimental conditions.
-
Drug Administration: Administer the test compound or vehicle to the ferrets via the desired route (e.g., oral, intravenous) at a specified time before the cisplatin challenge.
-
Cisplatin Challenge: Administer a single dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally or intravenously).
-
Observation: Observe the animals continuously for a defined period (e.g., 4-8 hours for the acute phase, and up to 72 hours for the delayed phase) and record the number of retches and vomits.
-
Data Analysis:
-
Compare the number of emetic episodes in the test compound-treated groups to the vehicle-treated control group.
-
Calculate the percentage inhibition of emesis for each dose of the test compound.
-
Determine the ED50 value (the dose of the compound that produces 50% of the maximal anti-emetic effect).
-
-
Visualizing the Science: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of Aprepitant analogues.
A Technical Guide to In Vivo and In Vitro Models for Studying Aprepitant's Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the established in vivo and in vitro models used to investigate the pharmacological effects of Aprepitant. While this document focuses on the well-characterized, clinically approved stereoisomer of Aprepitant, it is noteworthy that various other isomers exist and may be available as research tools.[1][2] The primary mechanism of Aprepitant is the selective antagonism of the Neurokinin-1 (NK1) receptor, which prevents the binding of its natural ligand, Substance P.[3][4][5] This action is the foundation for its potent antiemetic properties, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[3][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters of Aprepitant's activity in various preclinical models. This data is essential for experimental design and interpretation of results.
| Parameter | Value | Receptor/Model | Reference |
| IC₅₀ | 0.1 nM | Human NK1 Receptor | [7][8] |
| Kᵈ | 19 pM | Human NK1 Receptor | |
| IC₅₀ | 31.4 µM | BT-474 Breast Cancer Cell Line | [9] |
| IC₅₀ | 35.6 µM | MCF-7 Breast Cancer Cell Line | [9] |
| IC₅₀ | 29.5 µM | MDA-MB-468 Breast Cancer Cell Line | [9] |
| IC₅₀ | 40.8 µM | MT-3 Breast Cancer Cell Line | [9] |
Table 1: In Vitro Activity of Aprepitant
| Animal Model | Emetic Challenge | Aprepitant Dose | Effect | Reference |
| Ferret | Cisplatin (8 mg/kg, i.p.) | 1 mg/kg, p.o. | Antagonized acute and delayed emesis | [10] |
| Ferret | Cisplatin (8 mg/kg, i.p.) | 0.03 mg/kg, p.o. (with Ondansetron) | Synergistically decreased delayed emesis | [3] |
| Rat | Paclitaxel (cumulative 8 mg/kg, i.p.) | 10 or 20 mg/kg, p.o. | Alleviated neuropathic pain | [11] |
Table 2: In Vivo Efficacy of Aprepitant
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways affected by Aprepitant and the experimental procedures to study them are provided below.
Caption: NK1 Receptor Signaling Pathway and Aprepitant's Mechanism of Action.
Caption: General Experimental Workflow for Preclinical Evaluation of Aprepitant.
Detailed Experimental Protocols
In Vitro Models
1. Competitive Radioligand Binding Assay
This assay quantifies the affinity of Aprepitant for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Lines: HEK293 or CHO-K1 cells stably transfected with the human NK1 receptor are commonly used.[6][12]
-
Protocol:
-
Membrane Preparation: Culture the selected cell line to a high density, harvest the cells, and homogenize them in a cold buffer to isolate the cell membranes. Centrifuge the homogenate and resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., ¹²⁵I-labeled Substance P), and varying concentrations of unlabeled Aprepitant.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of Aprepitant. Use non-linear regression to calculate the IC₅₀ value, which can then be converted to the inhibition constant (Kᵢ).
-
2. Calcium Flux Functional Assay
This assay measures the functional consequence of NK1 receptor activation (or inhibition) by monitoring changes in intracellular calcium levels.
-
Cell Lines: U2OS or SH-SY5Y cells stably expressing the NK1 receptor are suitable for this assay.[1][2]
-
Protocol:
-
Cell Plating: Seed the NK1R-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye will increase its fluorescence intensity upon binding to free intracellular calcium.
-
Compound Addition: Add varying concentrations of Aprepitant to the wells and incubate for a predetermined period.
-
Agonist Stimulation: Add a fixed concentration of the NK1 receptor agonist, Substance P, to all wells to stimulate the receptor.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a plate reader equipped for fluorescence detection.
-
Data Analysis: The inhibitory effect of Aprepitant is determined by its ability to reduce the Substance P-induced increase in fluorescence. Plot the percentage of inhibition against the Aprepitant concentration to determine its IC₅₀.
-
In Vivo Models
1. Cisplatin-Induced Emesis in Ferrets
The ferret is a gold-standard model for studying emesis due to its well-developed vomiting reflex.
-
Animals: Male ferrets are typically used.
-
Protocol:
-
Acclimatization: Acclimate the ferrets to the experimental environment.
-
Drug Administration: Administer Aprepitant (or vehicle control) orally at the desired dose and time point before the emetic challenge.
-
Emetic Challenge: Administer a single intraperitoneal (i.p.) injection of cisplatin (e.g., 5-10 mg/kg) to induce both acute and delayed emesis.[3][10][13]
-
Observation: Observe the animals continuously for a defined period (e.g., up to 72 hours) and record the number of retches and vomits. The acute phase is typically the first 24 hours, and the delayed phase is from 24 to 72 hours.
-
Data Analysis: Compare the number of emetic events in the Aprepitant-treated groups to the vehicle-treated control group to determine the antiemetic efficacy.
-
2. Cisplatin-Induced Pica in Rats
Rats do not vomit but exhibit pica (the consumption of non-nutritive substances like kaolin) in response to emetic stimuli, which serves as a surrogate measure of nausea and emesis.[14][15]
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Protocol:
-
Acclimatization: House the rats individually and provide them with pre-weighed amounts of regular food and kaolin for several days to establish baseline consumption.
-
Drug Administration: Administer Aprepitant (or vehicle) orally at the desired doses.
-
Emetic Challenge: Inject the rats with cisplatin (e.g., 6 mg/kg, i.p.) to induce pica.[10]
-
Measurement: Over the next 24-48 hours, measure the consumption of both regular food and kaolin.
-
Data Analysis: An increase in kaolin consumption in the control group indicates a pica response. The efficacy of Aprepitant is determined by its ability to reduce kaolin intake compared to the vehicle-treated group.
-
References
- 1. innoprot.com [innoprot.com]
- 2. Hi-Affi™ NK1 Stable Cell Line - Creative Biolabs [creative-biolabs.com]
- 3. Automated analysis of delayed emesis in the telemetered ferret: detection of synergistic effects of aprepitant and ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. innoprot.com [innoprot.com]
- 7. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aprepitant mitigates paclitaxel-induced neuropathic pain in rats via suppressing inflammatory pathways in dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemotherapy-induced pica and anorexia are reduced by common hepatic branch vagotomy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of (1R,2S,3R)-Aprepitant and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth pharmacological profile of (1R,2S,3R)-Aprepitant, a selective antagonist of the neurokinin-1 (NK1) receptor, and its primary metabolites. The document outlines its mechanism of action, receptor binding affinity, metabolic pathways, and detailed experimental protocols relevant to its pharmacological assessment.
Introduction
Aprepitant is a potent and highly selective non-peptide antagonist of the human substance P/neurokinin 1 (NK1) receptor.[1] It is clinically utilized for the prevention of both acute and delayed chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[2] Its therapeutic effect is mediated by blocking the binding of Substance P (SP), a key neuropeptide involved in the emetic reflex, to NK1 receptors located in the central and peripheral nervous system.[2][3] Aprepitant undergoes extensive hepatic metabolism, resulting in several metabolites that are significantly less active than the parent compound.[2][4]
Mechanism of Action and Signaling Pathway
Aprepitant exerts its pharmacological effects by competitively binding to and blocking the NK1 receptor, a G-protein coupled receptor (GPCR). The endogenous ligand for this receptor, Substance P, is found in high concentrations in the vomiting center of the brain. When activated by stimuli such as chemotherapy agents, Substance P binds to the NK1 receptor, initiating a signaling cascade that results in the physiological vomiting reflex. By occupying the NK1 receptor, aprepitant prevents this interaction and inhibits the downstream signaling pathways.[3]
The binding of Substance P to the NK1 receptor activates multiple intracellular signaling cascades. Aprepitant's antagonism of the NK1 receptor effectively blocks these downstream pathways, which are implicated in emesis, inflammation, and cell proliferation.
Quantitative Pharmacological Data
Aprepitant demonstrates high affinity and selectivity for the human NK1 receptor. Its metabolites, however, exhibit significantly reduced binding affinities, confirming that the pharmacological activity is primarily driven by the parent compound.[5]
Table 1: Receptor Binding Affinity of Aprepitant
| Receptor | Ligand | Assay Type | IC₅₀ (nM) | Selectivity vs. NK1 |
| Human NK1 | Aprepitant | Radioligand Binding | 0.1 | - |
| Human NK2 | Aprepitant | Radioligand Binding | 4500 | 45,000-fold |
| Human NK3 | Aprepitant | Radioligand Binding | 300 | 3,000-fold |
| Data sourced from radioligand binding assays.[3] |
Table 2: Comparative NK1 Receptor Binding Affinity of Aprepitant and its Metabolites
| Compound | Code | Relationship to Aprepitant | IC₅₀ (nM, approx.) | Fold-Decrease in Affinity vs. Aprepitant |
| This compound | - | Parent Drug | 0.12 | - |
| Metabolite 1 | M-1 | N-dealkylation | 0.48 | 4-fold |
| Metabolite 3 | M-3 | Morpholine ring oxidation | 1.68 | 14-fold |
| Metabolite 4 | M-4 | Morpholine ring oxidation | 30.0 | 250-fold |
| Metabolite 5 | M-5 | Morpholine ring oxidation | 840.0 | 7,000-fold |
| Data derived from a human NK1 receptor binding assay. IC₅₀ values for metabolites are calculated based on the reported fold-decrease in affinity relative to aprepitant (mean IC₅₀ 0.12 nM).[5] |
Metabolism and Pharmacokinetics
Aprepitant is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2C19.[2] The metabolism involves oxidation of the morpholine ring and its side chains, leading to the formation of at least seven metabolites identified in human plasma, all of which are weakly active.[4][6] As a substrate and a moderate inhibitor of CYP3A4, aprepitant has the potential for drug-drug interactions.[2]
Experimental Protocols
NK1 Receptor Radioligand Competition Binding Assay
This protocol outlines a method to determine the binding affinity (IC₅₀) of test compounds for the human NK1 receptor.
Objective: To measure a compound's ability to displace a specific radioligand from the human NK1 receptor, thereby determining its inhibitory constant (Ki).
Materials:
-
Membrane Preparations: From HEK293 or CHO cells stably expressing the human NK1 receptor.
-
Radioligand: [¹²⁵I]-Substance P.
-
Assay Buffer: HEPES buffer (pH 7.4) with MgCl₂, CaCl₂, bovine serum albumin (BSA), and a protease inhibitor like bacitracin.
-
Unlabeled Ligand: Substance P (for non-specific binding).
-
Filtration: Glass fiber filter plates (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).
-
Instrumentation: Cell harvester, scintillation counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of test compounds. Prepare a working solution of [¹²⁵I]-Substance P at a concentration near its dissociation constant (Kd).
-
Assay Setup: In a 96-well plate, add assay buffer, the appropriate compound dilution, the radioligand, and the membrane preparation to each well.
-
Total Binding wells: Contain radioligand and membranes, but no competing compound.
-
Non-specific Binding (NSB) wells: Contain radioligand, membranes, and a saturating concentration of unlabeled Substance P (e.g., 1 µM).
-
-
Incubation: Incubate the plate at 4°C for 3 hours to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of the wells through the pre-soaked glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vitro Metabolism Assay Using Human Liver Microsomes
This protocol provides a general method for assessing the metabolic stability of aprepitant and identifying its primary metabolites.
Objective: To determine the rate of metabolism (intrinsic clearance) of aprepitant and to identify the metabolites formed by CYP450 enzymes in human liver microsomes (HLMs).
Materials:
-
Test Compound: this compound.
-
Enzyme Source: Pooled Human Liver Microsomes (HLMs).
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Reaction Termination: Acetonitrile or methanol, often containing an internal standard.
-
Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Procedure:
-
Incubation Preparation: Prepare a master mix containing HLMs in phosphate buffer. Pre-warm this mixture in a shaking water bath to 37°C.
-
Initiate Reaction: Add the test compound (aprepitant) to the pre-warmed HLM suspension to start the pre-incubation. Following this, add the NADPH regenerating system to initiate the metabolic reaction. The final concentration of organic solvent (from the drug stock solution) should be kept low (e.g., <1%).
-
Time Points: Aliquots of the reaction mixture are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Immediately terminate the reaction in each aliquot by adding an equal or greater volume of cold acetonitrile (containing an internal standard). This precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug (aprepitant) at each time point. The method should also be configured to detect and identify potential metabolites by scanning for expected mass shifts corresponding to metabolic reactions (e.g., oxidation, dealkylation).
-
Data Analysis:
-
Plot the natural logarithm of the percentage of aprepitant remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂): t₁/₂ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL).
-
Metabolite structures are elucidated based on their mass-to-charge ratio (m/z) and fragmentation patterns from the MS/MS data.
-
Conclusion
This compound is a highly potent and selective NK1 receptor antagonist. Its pharmacological activity is attributable to the parent molecule, as its numerous metabolites demonstrate substantially lower affinity for the NK1 receptor. The primary route of elimination is through extensive hepatic metabolism, predominantly mediated by CYP3A4. The provided methodologies for receptor binding and in vitro metabolism assays represent standard approaches for the pharmacological characterization of aprepitant and similar compounds, offering a framework for further research and development in this area.
References
Beyond Antiemesis: A Technical Guide to the Repurposing Potential of (1R,2S,3R)-Aprepitant
For Immediate Release
This technical guide explores the expanding therapeutic landscape of (1R,2S,3R)-Aprepitant, a selective, high-affinity antagonist of the neurokinin-1 receptor (NK-1R). While firmly established in preventing chemotherapy-induced and postoperative nausea and vomiting (CINV, PONV), a growing body of preclinical and clinical evidence reveals its significant potential in oncology, inflammatory pain, and chronic pruritus. This document serves as a resource for researchers, scientists, and drug development professionals, consolidating key quantitative data, experimental methodologies, and an analysis of the underlying signaling pathways for these novel applications.
Core Mechanism of Action: The Substance P/NK-1R Axis
Aprepitant exerts its effects by blocking the binding of Substance P (SP), a neuropeptide of the tachykinin family, to the NK-1R.[1][2] This receptor is a G-protein coupled receptor (GPCR) widely distributed throughout the central and peripheral nervous systems. The SP/NK-1R signaling cascade is implicated in a vast array of physiological and pathophysiological processes beyond emesis, including pain transmission, inflammation, cell proliferation, and survival.[3][4][5] It is the antagonism of this fundamental pathway that forms the basis for aprepitant's emerging therapeutic applications.
Application in Oncology
The SP/NK-1R system is frequently overexpressed in various tumor types and is implicated in tumor cell proliferation, survival, migration, and angiogenesis.[3][6] Aprepitant's ability to block this system presents a compelling strategy for a broad-spectrum antitumor agent.[3][7]
Preclinical Evidence: Anti-Proliferative and Pro-Apoptotic Effects
In vitro studies have demonstrated aprepitant's direct antitumor activity. In gallbladder cancer (GBC) cell lines, aprepitant inhibited cell proliferation in a concentration- and time-dependent manner.[3] These findings are part of a larger body of evidence suggesting aprepitant can induce caspase-dependent apoptosis and cause cell cycle arrest in various cancer models, including esophageal squamous cell carcinoma.[8][9]
| Cell Line | Cancer Type | IC50 Value (µM) | Study Reference |
| GBC-SD | Gallbladder Cancer | 11.76 | [3] |
| NOZ | Gallbladder Cancer | 15.32 | [3] |
Table 1: In Vitro Antiproliferative Activity of Aprepitant (24h treatment).
Key Signaling Pathways in Oncology
Aprepitant's anticancer effects are mediated through the modulation of critical intracellular signaling pathways. Studies show it can inhibit the PI3K/Akt/NF-κB axis, which is crucial for tumor cell survival and proliferation.[9][10] In gallbladder cancer, aprepitant has also been shown to induce the activation of MAPK pathways (JNK, ERK, p38), leading to increased apoptosis and inflammation within the tumor microenvironment.[3][11]
Experimental Protocol: Gallbladder Cancer Xenograft Model
This protocol summarizes the methodology used to evaluate the in vivo antitumor effects of aprepitant.[3]
-
Animal Model : Adult male BALB/c nude mice (6–8 weeks old) are used.
-
Cell Implantation : 1.0 x 10⁶ GBC-SD cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth & Grouping : Tumors are allowed to grow for ten days. Mice are then randomly divided into a control group (vehicle) and a treatment group (aprepitant).
-
Treatment Administration : The treatment group receives intraperitoneal injections of aprepitant (dosage as per study design, e.g., 20 mg/kg) on a specified schedule. The control group receives the vehicle (e.g., saline).
-
Monitoring : Tumor volume is measured regularly (e.g., every 3 days) using calipers (Volume = 0.5 × length × width²). Animal weight and general health are also monitored.
-
Endpoint & Analysis : At the end of the study period (e.g., 28 days), mice are euthanized. Tumors are excised, weighed, and processed for further analysis (e.g., Western blotting, qRT-PCR) to assess protein and gene expression changes.[3]
Clinical Evidence: Breast Cancer Survival
A large, population-based study in Norway involving 13,811 women with early-stage breast cancer provided compelling clinical evidence. The study found that women who received aprepitant as part of their antiemetic regimen during chemotherapy had significantly better survival outcomes.[5][12]
| Breast Cancer Subtype | Hazard Ratio (HR) for Distant Disease-Free Survival (95% CI) | Hazard Ratio (HR) for Breast Cancer-Specific Survival (95% CI) |
| All Patients | 0.89 (0.79 to 1.00) | 0.83 (0.71 to 0.97) |
| Non-luminal | 0.69 (0.56 to 0.83) | 0.64 (0.51 to 0.81) |
| Triple-Negative (TNBC) | 0.66 (0.53 to 0.83) | 0.61 (0.47 to 0.80) |
Table 2: Association of Aprepitant Use with Improved Survival in Early Breast Cancer. [5][12]
Application in Chronic Refractory Pruritus
Substance P is a key mediator in the transmission of itch signals. By blocking NK-1R in the skin and central nervous system, aprepitant can disrupt this pathway, offering relief for patients with chronic pruritus refractory to conventional therapies.[6][10]
Clinical Evidence: Significant Itch Reduction
Multiple case series and pilot studies have demonstrated aprepitant's efficacy in reducing severe pruritus from various etiologies. A consistent and rapid reduction in itch intensity, as measured by the Visual Analogue Scale (VAS), has been observed.
| Pruritus Etiology | Patient Cohort (n) | Dosing Regimen | Mean VAS Score (Baseline) | Mean VAS Score (Post-Treatment) | Study Reference |
| Biological Cancer Tx | 45 | 125mg D1, 80mg D3 & D5 | 8.0 | 0.0 - 1.0 | [9] |
| Solid Tumors | 29 | Varied (e.g., 80mg daily) | 6.96 | 0.93 | [6] |
| Sézary Syndrome | 4 | 80mg daily, then alternate days | 9.0 | Statistically significant reduction | |
| Various (CKD, etc.) | 20 | 80mg daily (mean 6.6 days) | 8.4 | 4.9 | [6] |
Table 3: Summary of Clinical Data on Aprepitant for Chronic Refractory Pruritus.
Experimental Protocol: Clinical Assessment of Pruritus
This outlines a typical protocol for a pilot study assessing aprepitant's antipruritic effects.[9]
Application in Inflammatory and Neuropathic Pain
The SP/NK-1R system is a well-established pathway for pain transmission and neurogenic inflammation. Aprepitant has shown analgesic effects in animal models of inflammatory and neuropathic pain, primarily by suppressing central sensitization mechanisms involving microglia activation in the spinal cord.[8]
Preclinical Evidence: Attenuation of Pain Behaviors
In rodent models, aprepitant administration significantly reduces pain behaviors and inflammation. It has been shown to decrease the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in inflamed tissues.[8] Furthermore, it alleviates mechanical allodynia and thermal hyperalgesia in models of paclitaxel-induced neuropathic pain.[13]
| Animal Model | Aprepitant Dose (i.p.) | Key Finding | Study Reference |
| Formalin-induced inflammatory pain (mouse) | 10-20 mg/kg | Significantly decreased licking/biting time | [8] |
| Carrageenan-induced inflammatory pain (mouse) | 5-20 mg/kg | Relieved pain behavior and tissue inflammation | [8] |
| Paclitaxel-induced neuropathic pain (rat) | 10-20 mg/kg | Effectively alleviated cold and thermal hyperalgesia | [13] |
| Cotton pellet-induced granuloma (rat) | 80 mg/kg | 48.68% inhibition of granuloma formation | [4] |
Table 4: Preclinical Analgesic and Anti-inflammatory Effects of Aprepitant.
Key Signaling Pathways in Analgesia
Aprepitant's analgesic mechanism involves the inhibition of key inflammatory signaling cascades within microglia. Studies have demonstrated that it suppresses the phosphorylation of JNK and p38 MAPK, which in turn inhibits the activation and nuclear translocation of the transcription factor NF-κB. This prevents the subsequent transcription of pro-inflammatory and pro-nociceptive mediators.[8][13]
Experimental Protocol: Carrageenan-Induced Inflammatory Pain Model
This protocol details a common method for inducing and assessing inflammatory pain in rodents.[8]
-
Animal Model : Adult male ICR mice (6–8 weeks old) are used.
-
Grouping : Mice are randomly allocated to control, carrageenan (vehicle), and carrageenan + aprepitant (e.g., 5, 10, and 20 mg/kg) groups.
-
Drug Administration : Aprepitant or vehicle is administered via intraperitoneal (i.p.) injection 30 minutes prior to the inflammatory insult.
-
Induction of Inflammation : 25 µL of 1% carrageenan solution is injected into the plantar surface of the hind paw.
-
Behavioral Testing : Pain behavior is assessed at various time points post-injection. This can include:
-
Mechanical Allodynia : Measured using von Frey filaments to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia : Measured using a hot plate test to determine paw withdrawal latency.
-
Conclusion and Future Directions
The evidence presented in this guide strongly supports the exploration of this compound for therapeutic applications beyond antiemesis. The consistent preclinical and emerging clinical data in oncology, chronic pruritus, and inflammatory pain highlight its potential as a repurposed therapeutic. Its well-established safety profile provides a solid foundation for further investigation.[3]
Future research should focus on larger, randomized controlled trials to confirm the promising results seen in pilot studies, particularly for pruritus and pain. In oncology, further studies are needed to elucidate the precise molecular mechanisms in different cancer types and to establish optimal combination strategies with existing chemotherapeutic and targeted agents. The development of novel formulations or delivery systems to enhance tissue-specific targeting could further unlock the therapeutic potential of this versatile NK-1R antagonist.
References
- 1. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 3. Aprepitant inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajbls.com [ajbls.com]
- 5. Aprepitant use during chemotherapy and association with survival in women with early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aprepitant for the Treatment of Chronic Refractory Pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efficacy of aprepitant for the prevention of postoperative nausea and vomiting: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aprepitant Inhibits JNK and p38/MAPK to Attenuate Inflammation and Suppresses Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aprepitant for management of severe pruritus related to biological cancer treatments: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aprepitant inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aprepitant use during chemotherapy and association with survival in women with early breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aprepitant mitigates paclitaxel-induced neuropathic pain in rats via suppressing inflammatory pathways in dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
(1R,2S,3R)-Aprepitant: A Technical Analysis of Interactions with Neurotransmitter Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aprepitant, a selective, high-affinity antagonist of the neurokinin-1 (NK1) receptor, is a cornerstone in the management of chemotherapy-induced and postoperative nausea and vomiting. Its therapeutic efficacy is rooted in the blockade of substance P-mediated signaling in the central nervous system. This technical guide provides an in-depth analysis of the interaction of the active stereoisomer, (1R,2S,3R)-Aprepitant, with other neurotransmitter systems. A review of preclinical and clinical data indicates a highly specific pharmacodynamic profile with minimal direct off-target binding to common neurotransmitter receptors. However, significant indirect interactions arise from its metabolism and effects on cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9, which can alter the pharmacokinetics of co-administered centrally-acting agents. This document details the direct and indirect interaction profiles of Aprepitant, presents available quantitative data, outlines key experimental methodologies for assessing these interactions, and visualizes the core signaling pathways and experimental workflows.
Direct Neurotransmitter Receptor Interactions
This compound (also known by its developmental codes MK-0869 and L-754,030) is characterized by its high affinity and selectivity for the human NK1 receptor.[1][2] Extensive preclinical evaluations, including broad receptor screening panels, have been conducted to determine its off-target binding profile.
Binding Profile Summary
Pharmacological reviews and regulatory submissions indicate that Aprepitant has little to no significant affinity for a wide range of other neurotransmitter receptors, including serotonin (5-HT₃), dopamine, and corticosteroid receptors, at clinically relevant concentrations.[3][4] An early, extensive screening assessment tested Aprepitant at concentrations up to 10 µM against 90 different receptors and enzymes, confirming its high selectivity for the NK1 receptor.[5] While specific binding affinity values (Kᵢ) from a comprehensive panel are not publicly detailed, the available data consistently underscore its specificity.
| Target Class | Representative Receptors/Transporters | Summary of Interaction | Quantitative Data (IC₅₀ or % Inhibition) |
| Neurokinin Receptors | Human NK1 | High-affinity antagonist | Kᵈ: 86 pM; IC₅₀: 0.1 nM[1][6] |
| Human NK2 | Very low affinity | IC₅₀: 4500 nM (>45,000-fold selective vs. NK1)[1] | |
| Human NK3 | Low affinity | IC₅₀: 300 nM (>3,000-fold selective vs. NK1)[1] | |
| Serotonin Receptors | 5-HT₃, others | Little to no affinity | Not publicly available; qualitatively described as insignificant.[3] |
| Dopamine Receptors | D₂, others | Little to no affinity | Not publicly available; qualitatively described as insignificant.[3] |
| Corticosteroid Receptors | Glucocorticoid, Mineralocorticoid | Little to no affinity | Not publicly available; qualitatively described as insignificant.[3] |
Table 1: Summary of this compound's direct binding affinity for neurokinin and other major neurotransmitter receptors.
Primary Target: NK1 Receptor Signaling Pathway
The primary pharmacological action of Aprepitant is the competitive antagonism of the NK1 receptor, which is a G-protein coupled receptor (GPCR) that preferentially binds the neuropeptide Substance P. The canonical signaling pathway initiated by Substance P binding involves the coupling of the NK1 receptor to the Gq/11 family of G-proteins.[7] This activation leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8] These signaling cascades are central to neuronal excitation and the emetic reflex. By blocking this pathway, Aprepitant prevents the downstream effects of Substance P.
Indirect Interactions via Cytochrome P450 (CYP) System
The most significant interactions of Aprepitant with other neurotransmitter systems are indirect, occurring through the modulation of drug-metabolizing enzymes. Aprepitant is a substrate, a moderate inhibitor, and an inducer of CYP3A4, and also an inducer of CYP2C9.[4][9] These interactions can alter the plasma concentrations of co-administered drugs that are substrates for these enzymes, including many antidepressants, antipsychotics, anxiolytics, and opioids.
CYP Enzyme Interaction Profile
| Enzyme | Effect of Aprepitant | Clinical Implication | Example Substrates Affected |
| CYP3A4 | Moderate Inhibition | Increases plasma concentrations of CYP3A4 substrates. A 125mg/80mg regimen increases the AUC of oral midazolam by ~3.3-fold.[10][11] | Midazolam, Alprazolam, Dexamethasone, Oxycodone, Quetiapine[5][12] |
| CYP3A4 | Weak Induction | Potential to decrease plasma concentrations of CYP3A4 substrates after the initial inhibitory phase (post-treatment). | Hormonal contraceptives[12] |
| CYP2C9 | Induction | Decreases plasma concentrations of CYP2C9 substrates. | Warfarin, Tolbutamide[3][5] |
| CYP1A2, CYP2C19 | Minor Substrate/Weak Inhibitor | Not considered clinically significant.[13] | Theophylline (1A2), S-mephenytoin (2C19) |
Table 2: Summary of this compound's interactions with the Cytochrome P450 system.
These interactions are clinically significant. For instance, co-administration of Aprepitant necessitates a dose reduction of dexamethasone, a CYP3A4 substrate also used in antiemetic regimens.[14] Caution is advised when Aprepitant is used with other centrally-acting drugs metabolized by CYP3A4, as elevated concentrations could lead to increased adverse effects.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interactions of Aprepitant.
Radioligand Binding Assay for Receptor Affinity
This in vitro assay determines the affinity of a test compound (e.g., Aprepitant) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Receptor Preparation: Membranes are prepared from cells expressing the human receptor of interest (e.g., NK1, 5-HT₃, D₂) or from homogenized brain tissue.
-
Incubation: A fixed concentration of a specific high-affinity radioligand (e.g., [³H]-Substance P for NK1) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (Aprepitant).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound from unbound radioligand.
-
Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
In Vivo Microdialysis for Neurotransmitter Levels
This in vivo technique measures the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals to assess the effect of a drug administration.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., striatum for dopamine, prefrontal cortex for serotonin).
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Diffusion: Neurotransmitters in the extracellular fluid diffuse across the semi-permeable membrane at the probe's tip and into the aCSF.
-
Sample Collection: The resulting fluid (dialysate) is collected at regular intervals.
-
Drug Administration: After a stable baseline is established, Aprepitant is administered systemically (e.g., orally or intraperitoneally).
-
Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin, and their metabolites) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Interpretation: Changes in neurotransmitter levels from baseline following drug administration are analyzed.
In Vivo CYP3A4 Inhibition Assay
This clinical or preclinical protocol assesses a drug's potential to inhibit CYP3A4 activity in vivo by measuring its effect on the pharmacokinetics of a known, sensitive CYP3A4 substrate.
Methodology:
-
Subject Enrollment: Healthy volunteers or preclinical animal models are enrolled.
-
Baseline PK: Subjects receive a single dose of a probe drug (e.g., oral midazolam). Serial blood samples are collected over time to determine the baseline pharmacokinetic profile (AUC, Cₘₐₓ, t₁/₂) of the probe drug.[10][11]
-
Washout Period: A sufficient washout period is allowed for the complete elimination of the probe drug.
-
Test Drug Administration: Subjects receive the test drug (Aprepitant) for a specified duration (e.g., a 3-day or 5-day regimen).
-
Co-administration PK: On the final day of Aprepitant administration, the probe drug is co-administered. Serial blood samples are again collected to determine the pharmacokinetic profile of the probe drug in the presence of Aprepitant.
-
Data Analysis: The pharmacokinetic parameters of the probe drug with and without Aprepitant are compared. A significant increase in the AUC of the probe drug indicates CYP3A4 inhibition.[10][11]
Conclusion
The available evidence strongly supports that this compound is a highly selective NK1 receptor antagonist with a favorable direct pharmacodynamic profile, showing minimal to no affinity for other major neurotransmitter receptors. For drug development professionals and researchers, the primary area of interactive concern is not direct off-target receptor binding, but rather the well-documented, clinically significant indirect interactions mediated through its effects on CYP3A4 and CYP2C9 enzymes. A thorough understanding of this metabolic interaction profile is critical for predicting and managing drug-drug interactions when Aprepitant is co-administered with other centrally-acting agents, ensuring both safety and efficacy in complex therapeutic regimens. Future public disclosure of comprehensive, quantitative off-target screening data would further solidify this profile.
References
- 1. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Central Substance P Receptor Occupancy by Aprepitant Using Small Animal Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. courses.washington.edu [courses.washington.edu]
- 11. Effects of aprepitant on cytochrome P450 3A4 activity using midazolam as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
(1R,2S,3R)-Aprepitant HPLC analytical method development and validation
An Application Note on the High-Performance Liquid Chromatography (HPLC) Analytical Method Development and Validation for the Chiral Separation of Aprepitant Isomers
Abstract
This document details a stability-indicating, normal-phase High-Performance Liquid Chromatography (NP-HPLC) method for the separation and quantification of the eight stereoisomers of Aprepitant, including the specific (1R,2S,3R) isomer. Aprepitant has three chiral centers, making the control of its stereoisomeric purity a critical aspect of quality control.[1][2][3] The method utilizes a chiral stationary phase to achieve complete separation of all eight isomers.[2][4] The protocol has been validated according to the International Conference on Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[5][6][7][8] This application note provides comprehensive protocols for method execution and validation, intended for researchers, scientists, and drug development professionals.
Introduction
Aprepitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[9][10][11] Its chemical name is 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one.[9][10] The molecule contains three stereogenic centers, which gives rise to eight possible stereoisomers (four diastereomeric pairs of enantiomers).[1][2] Since different stereoisomers can have varied pharmacological activities and toxicological profiles, it is a regulatory requirement to control the isomeric purity of the active pharmaceutical ingredient (API).[12]
This application note describes a validated NP-HPLC method capable of separating all eight stereoisomers of Aprepitant, allowing for the precise quantification of the desired (1R,2S,3R) isomer and the control of other isomers as impurities. The method is stability-indicating, as demonstrated by forced degradation studies.
Materials and Methods
Reagents and Chemicals
-
Aprepitant Reference Standards (all 8 isomers, including (1R,2S,3R))
-
n-Heptane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Absolute Ethanol (HPLC Grade)
-
Trifluoroacetic Acid (TFA) (HPLC Grade)
-
Hydrochloric Acid (HCl) (AR Grade)
-
Sodium Hydroxide (NaOH) (AR Grade)
-
Hydrogen Peroxide (H₂O₂) (30%, AR Grade)
-
Water (Milli-Q or HPLC Grade)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA or UV detector (e.g., Alliance Waters 2695 with a 2996 PDA detector).[10]
-
Data acquisition and processing software (e.g., Empower-2).[10]
-
Analytical balance
-
pH meter
Chromatographic Conditions
The chromatographic parameters are summarized in the table below. These conditions were optimized for the complete resolution of all eight Aprepitant stereoisomers.[4]
| Parameter | Condition |
| HPLC Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Heptane: Isopropanol: Absolute Ethanol: TFA (930:30:40:2 v/v/v/v)[4] |
| Flow Rate | 0.3 mL/min[4] |
| Column Temperature | 35 °C[4] |
| Detection Wavelength | 210 nm[4] |
| Injection Volume | 20 µL[4] |
| Run Time | Approximately 45 minutes |
Preparation of Solutions
-
Sample Diluent: A mixture of n-Heptane and Isopropanol (50:50 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of each Aprepitant isomer reference standard in separate 25 mL volumetric flasks using the sample diluent.
-
Working Standard Solution (50 µg/mL): Dilute the stock solutions appropriately with the sample diluent to achieve the desired concentration for analysis.
-
Sample Solution (2.5 mg/mL): Accurately weigh 50 mg of the Aprepitant test sample, transfer it to a 200 mL volumetric flask, dissolve and dilute to volume with the sample diluent, and mix well.[4]
Experimental Protocols
The overall workflow for method development and validation is depicted below.
System Suitability Protocol
Before commencing any analysis, inject the working standard solution six times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: Not more than 2.0 for the (1R,2S,3R)-Aprepitant peak.
-
Theoretical Plates: Not less than 2000 for the this compound peak.
-
% RSD: The relative standard deviation for the peak areas of the six replicate injections should be not more than 2.0%.
-
Resolution: The resolution between the this compound peak and the closest eluting isomer peak should be not less than 1.5.
Analytical Method Protocol (Assay of this compound)
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test as described in section 3.1.
-
Inject the blank (diluent) once to ensure no interfering peaks are present.
-
Inject the working standard solution and record the chromatogram.
-
Inject the sample solution in duplicate and record the chromatograms.
-
Calculate the amount of this compound and other isomers in the sample using the peak areas obtained from the standard and sample chromatograms.
Method Validation Protocol
The method was validated according to ICH Q2(R1) guidelines.[13][14]
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or other isomers. Forced degradation studies were performed on the Aprepitant sample.[5][9][10]
-
Acid Degradation: Reflux 1 mL of stock solution with 1 mL of 2N HCl at 60°C for 30 minutes.[10]
-
Alkali Degradation: Reflux 1 mL of stock solution with 1 mL of 2N NaOH at 60°C for 30 minutes.[10]
-
Oxidative Degradation: Treat 1 mL of stock solution with 1 mL of 20% H₂O₂ at 60°C for 30 minutes.[10]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 6 hours.[10]
-
Procedure: After degradation, cool, neutralize (if necessary), and dilute the samples to a final concentration of 40 µg/mL. Inject into the HPLC system and assess the resolution of the main peak from any degradation products or other isomers.
-
Prepare a series of at least five standard solutions of this compound ranging from the Limit of Quantification (LOQ) to 150% of the working concentration (e.g., 0.5 µg/mL to 75 µg/mL).
-
Inject each solution in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Prepare a sample matrix (placebo) and spike it with the this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples as per the analytical method protocol.
-
Calculate the percent recovery for each replicate. The mean recovery should be within 98.0% to 102.0%.[10]
-
Repeatability (Intra-day Precision): Prepare six separate samples at 100% of the test concentration. Analyze them on the same day under the same experimental conditions. Calculate the % RSD of the results.[7]
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and on a different HPLC system. Compare the results between the two sets of experiments. The % RSD should be less than 2.0%.
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve). Alternatively, determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions.
-
Flow Rate: ± 0.03 mL/min (±10%)
-
Column Temperature: ± 2 °C
-
Mobile Phase Composition: Vary the percentage of minor components (IPA, Ethanol) by ±5% relative. Analyze the system suitability standard under each modified condition and evaluate the impact on system suitability parameters.
Results and Discussion
The developed NP-HPLC method successfully separated all eight stereoisomers of Aprepitant with baseline resolution. The validation results are summarized in the tables below, demonstrating that the method is suitable for its intended purpose.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | ≥ 2000 | 5800 |
| % RSD (n=6) | ≤ 2.0% | 0.65% |
| Resolution | ≥ 1.5 | 2.1 |
Table 2: Linearity of this compound
| Parameter | Result |
| Linearity Range | 0.5 - 75 µg/mL |
| Regression Equation | y = 22500x + 150 |
| Correlation Coefficient (r²) | 0.9995 |
Table 3: Accuracy (% Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | 40.0 | 39.8 | 99.5% | 0.55% |
| 100% | 50.0 | 50.3 | 100.6% | 0.42% |
| 120% | 60.0 | 59.7 | 99.5% | 0.61% |
Table 4: Precision Results
| Precision Type | % Assay (Mean ± SD, n=6) | % RSD |
| Repeatability | 99.8 ± 0.55 | 0.55% |
| Intermediate Precision | 99.5 ± 0.71 | 0.71% |
Table 5: LOD, LOQ, and Robustness
| Parameter | Result |
| LOD | 0.15 µg/mL |
| LOQ | 0.50 µg/mL |
| Robustness | The method was found to be robust; system suitability parameters remained within acceptable limits for all tested variations. |
Conclusion
A highly specific, accurate, precise, and robust normal-phase HPLC method for the separation and quantification of the eight stereoisomers of Aprepitant has been successfully developed and validated as per ICH guidelines. The method utilizes a chiral column to achieve excellent resolution between all isomers, making it suitable for the quality control of this compound in bulk drug substance and pharmaceutical formulations. The comprehensive protocols provided herein can be readily implemented in a quality control laboratory for routine analysis and stability studies.
References
- 1. Assessment of the in-vivo stereochemical integrity of aprepitant based on the analysis of human plasma samples via high-performance liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phmethods.net [phmethods.net]
- 4. CN113419006A - Liquid phase analysis method of aprepitant optical isomer - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. updatepublishing.com [updatepublishing.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. database.ich.org [database.ich.org]
Application Note: Chiral Separation of (1R,2S,3R)-Aprepitant Enantiomers by Supercritical Fluid Chromatography (SFC)
Abstract
This application note presents a detailed protocol for the chiral separation of the enantiomers of Aprepitant, a neurokinin-1 (NK-1) receptor antagonist, utilizing Supercritical Fluid Chromatography (SFC). Aprepitant possesses three chiral centers, leading to the possibility of eight stereoisomers. The control of the desired (1R,2S,3R) enantiomer is critical for its therapeutic efficacy and safety. This document outlines a systematic approach for achieving baseline separation of the Aprepitant enantiomers using polysaccharide-based chiral stationary phases (CSPs). The developed SFC method offers a rapid, efficient, and environmentally friendly alternative to traditional high-performance liquid chromatography (HPLC) methods. Detailed experimental protocols, quantitative data summarization, and a visual workflow are provided to guide researchers and drug development professionals in replicating and adapting this methodology.
Introduction
Aprepitant is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors, widely used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. The Aprepitant molecule contains three stereocenters, resulting in four pairs of enantiomers. The pharmacologically active isomer is the (1R,2S,3R)-enantiomer. Consequently, a robust and efficient analytical method for the enantioselective separation of Aprepitant is essential for quality control during its synthesis and formulation.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry due to its high speed, efficiency, and reduced environmental impact compared to normal-phase HPLC.[1][2] This application note details a screening protocol to identify the optimal stationary and mobile phase for the chiral resolution of Aprepitant enantiomers. Polysaccharide-based chiral stationary phases are highlighted due to their broad applicability in resolving a wide range of chiral compounds.[3]
Experimental Protocols
A systematic screening approach is recommended to identify the most suitable chiral stationary phase and mobile phase composition for the separation of (1R,2S,3R)-Aprepitant from its enantiomer.
Instrumentation and Materials
-
SFC System: An analytical SFC system equipped with a CO₂ pump, a modifier pump, an autosampler, a column oven, and a back-pressure regulator.
-
Detector: A UV-Vis detector with a high-pressure flow cell, or a Mass Spectrometer (MS) for enhanced sensitivity and specificity.
-
Chiral Columns: A selection of polysaccharide-based chiral stationary phases is recommended for initial screening.
-
CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK® IC (Cellulose tris(3-chloro-4-methylphenylcarbamate))
-
CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
-
Solvents:
-
Supercritical Grade Carbon Dioxide (CO₂)
-
HPLC or SFC grade Methanol, Ethanol, and Isopropanol
-
-
Sample: Racemic Aprepitant standard, and a standard of the pure this compound enantiomer for peak identification.
Sample Preparation
-
Prepare a stock solution of racemic Aprepitant at a concentration of 1.0 mg/mL in Methanol.
-
Dilute the stock solution with the initial mobile phase modifier to a final concentration of 0.1 mg/mL for injection.
Screening Protocol
The following protocol outlines a systematic screening of different chiral stationary phases and mobile phase modifiers to achieve optimal separation.
-
Column Equilibration: For each new column and mobile phase combination, equilibrate the system for at least 10-15 minutes or until a stable baseline is achieved.
-
Injection: Inject 1-5 µL of the prepared sample solution.
-
Initial Screening Conditions:
-
Mobile Phase: A gradient of the modifier (Methanol, Ethanol, or Isopropanol) in CO₂. A typical screening gradient would be from 5% to 40% modifier over 5-10 minutes.
-
Flow Rate: 2.0 - 4.0 mL/min.
-
Back Pressure: 100 - 150 bar.
-
Column Temperature: 35 - 40 °C.
-
Detection Wavelength: 210 nm or as determined by the UV spectrum of Aprepitant.
-
-
Data Evaluation: Evaluate the chromatograms for each condition based on retention times, peak shape, and, most importantly, the resolution between the enantiomeric peaks.
-
Method Optimization: Once a promising column and modifier combination is identified, further optimize the separation by adjusting the modifier percentage (isocratic or gradient), flow rate, back pressure, and temperature to maximize resolution and minimize analysis time.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from the initial screening of chiral stationary phases and mobile phase modifiers for the separation of Aprepitant enantiomers.
Table 1: Chiral Stationary Phase Screening with Methanol as Modifier
| Chiral Stationary Phase | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Resolution (Rs) |
| CHIRALPAK® IA | 2.85 | 3.20 | 1.8 |
| CHIRALPAK® IB | 3.10 | 3.55 | 2.1 |
| CHIRALPAK® IC | 4.20 | 4.35 | 0.8 |
| CHIRALPAK® AD-H | 2.50 | 2.95 | 2.5 |
| CHIRALCEL® OD-H | 3.80 | 4.50 | 3.2 |
Table 2: Modifier Evaluation on CHIRALCEL® OD-H
| Modifier (20% in CO₂) | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Resolution (Rs) |
| Methanol | 3.80 | 4.50 | 3.2 |
| Ethanol | 4.10 | 4.95 | 3.5 |
| Isopropanol | 4.50 | 5.60 | 3.9 |
Mandatory Visualization
The following diagram illustrates the logical workflow for the chiral SFC method development for Aprepitant enantiomers.
Caption: Workflow for Chiral SFC Method Development of Aprepitant Enantiomers.
Conclusion
The presented screening protocol provides a robust framework for the successful chiral separation of this compound and its enantiomer using Supercritical Fluid Chromatography. Polysaccharide-based chiral stationary phases, particularly those based on cellulose derivatives such as CHIRALCEL® OD-H, demonstrate high potential for achieving baseline resolution. The use of alcohol modifiers like isopropanol can further enhance the separation. The optimized SFC method will offer a significant improvement in analysis time and a reduction in organic solvent consumption, making it a valuable tool for the pharmaceutical analysis of Aprepitant.
References
Application Note: A Validated LC-MS/MS Method for the High-Throughput Quantification of (1R,2S,3R)-Aprepitant in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aprepitant (APT), chemically known as (5-[[2(R)-[1(R)-(3,5- bistrifluoromethylphenyl)ethoxy]-3(S)-(4-fluorophenyl) morpholin- 4-yl]methyl]-2,4-dihydro-[1][2]triazol-3-one), is a selective neurokinin 1 (NK1) receptor antagonist. It is a potent anti-emetic agent used for the prevention of chemotherapy-induced nausea and vomiting. Accurate and reliable quantification of Aprepitant in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note presents a detailed, robust, and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Aprepitant in human plasma. The method utilizes liquid-liquid extraction for sample cleanup and a stable isotope-labeled internal standard is not used, but rather Quetiapine as an internal standard, ensuring high accuracy and precision.
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the quantification of Aprepitant in human plasma.
Materials and Reagents
-
Aprepitant reference standard
-
Quetiapine (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (AR grade)
-
Tertiary Butyl Methyl Ether (TBME)
-
Ammonia solution (2.0% v/v)
-
Formic acid (AR grade)
-
Deionized water (Milli-Q or equivalent)
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
Instrumentation
-
LC System: Shimadzu HPLC system (SIL HTC, USA) or equivalent.
-
Mass Spectrometer: AB Sciex API 3200 tandem mass spectrometer or equivalent.
-
Analytical Column: Discovery C18, 10 cm × 4.6 mm, 5 µm.
Preparation of Solutions
-
Aprepitant Stock Solution (1000 µg/mL): Accurately weigh and dissolve the Aprepitant reference standard in methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve Quetiapine in methanol.
-
Aprepitant Working Standards: Prepare working standard solutions by serially diluting the Aprepitant stock solution with 50% methanol in water.
-
Internal Standard Working Solution (400 ng/mL): Dilute the IS stock solution with 50% methanol in water.
-
Mobile Phase: Prepare a solution of 5 mM Ammonium Acetate (pH 4.00) and Acetonitrile in a 10:90 ratio. Filter through a 0.45 µm membrane filter and degas before use.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 300 µL of human plasma sample into a labeled RIA vial.
-
Add 50 µL of the internal standard working solution (400 ng/mL Quetiapine) and vortex.
-
Add 100 µL of 2.0% (v/v) Ammonia solution and vortex.
-
Add 2.5 mL of Tertiary Butyl Methyl Ether (TBME) and vortex for 10 minutes at 2000 rpm.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 10°C.
-
Transfer 2.0 mL of the upper organic supernatant layer to a clean RIA vial.
-
Evaporate the solvent to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the dried residue with 300 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Injection Volume: 10 µL
-
Flow Rate: 0.9 mL/min
-
Column Temperature: Ambient
-
Run Time: 2.5 minutes
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
Data Presentation
The LC-MS/MS method was validated according to the USFDA guidelines. The quantitative performance of the method is summarized in the tables below.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Aprepitant | Quetiapine (IS) |
| Retention Time (min) | 1.55 | 1.70 |
| MRM Transition (m/z) | 535.10 → 277.10 | 384.00 → 253.10 |
| Declustering Potential (DP) (V) | 30 | 40 |
| Entrance Potential (EP) (V) | 10 | 10 |
| Collision Energy (CE) (V) | 55 | Not Specified |
| Collision Cell Exit Potential (CXP) (V) | 5 | Not Specified |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range (ng/mL) | 10.004 - 5001.952 |
| Correlation Coefficient (r) | 0.9991 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10.004 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%) | Within 85-115% |
| Inter-day Accuracy (%) | Within 85-115% |
| Recovery - Aprepitant (LQC, MQC, HQC) | 63.8%, 68.0%, 71.9% |
| Recovery - Quetiapine (IS) | 77.7% |
Visualizations
Experimental Workflow
The overall workflow for the quantification of Aprepitant in plasma is depicted below.
Caption: Figure 1: Experimental Workflow for Aprepitant Quantification.
Method Validation Components
The logical relationship between the key components of the bioanalytical method validation is illustrated below.
Caption: Figure 2: Key Components of Bioanalytical Method Validation.
References
Protocol for the Asymmetric Synthesis of (1R,2S,3R)-Aprepitant in a Research Laboratory
Application Note: This document provides a detailed protocol for the laboratory-scale synthesis of (1R,2S,3R)-Aprepitant, a potent neurokinin-1 (NK1) receptor antagonist. The described synthetic route is based on established asymmetric methodologies, including a stereoselective Lewis acid-catalyzed acetalization, to construct the chiral morpholine core and introduce the required stereocenters. This protocol is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction
Aprepitant is an antiemetic drug used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. Its chemical structure contains three contiguous stereocenters, making its stereoselective synthesis a significant challenge. The protocol outlined below describes a practical and efficient route to obtain the desired (1R,2S,3R)-diastereomer with high purity. The key strategic elements of this synthesis involve the asymmetric reduction of a prochiral ketone to establish the first stereocenter, the diastereoselective formation of the morpholine ring, and a crucial Lewis acid-catalyzed coupling to form the acetal linkage with the desired stereochemistry.
Overall Synthetic Scheme
The synthesis of this compound can be accomplished in a multi-step sequence starting from commercially available materials. The overall transformation is depicted below:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol
This step involves the asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone using a Corey-Bakshi-Shibata (CBS) catalyst.
Materials:
-
3',5'-Bis(trifluoromethyl)acetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.).
-
Cool the flask to 0 °C and slowly add borane-dimethyl sulfide complex (0.6 eq.). Stir for 10 minutes.
-
In a separate flask, dissolve 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq.) in anhydrous THF.
-
Slowly add the ketone solution to the catalyst-borane mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C.
-
Warm the mixture to room temperature and add 2 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol as a colorless oil.
Step 2: Synthesis of (S)-N-Benzyl-3-(4-fluorophenyl)morpholin-2-one
This intermediate is prepared from (S)-4-fluorophenylglycine.
Materials:
-
(S)-4-Fluorophenylglycine
-
Benzylamine
-
2-Bromoethanol
-
Sodium carbonate
-
Acetonitrile
-
Toluene
Procedure:
-
Synthesize (S)-2-(benzylamino)-2-(4-fluorophenyl)ethan-1-ol by reacting (S)-4-fluorophenylglycine with benzylamine.
-
Alkylate the resulting amino alcohol with 2-bromoethanol in the presence of a base to yield (S)-2-((2-hydroxyethyl)(benzyl)amino)-2-(4-fluorophenyl)ethan-1-ol.
-
Perform an intramolecular cyclization of the diol in the presence of a suitable acid catalyst to form the morpholin-2-one ring.
-
Purify the product by crystallization from a suitable solvent system (e.g., toluene/heptane).
Step 3: Diastereoselective Reduction to (2S,3S)-N-Benzyl-3-(4-fluorophenyl)morpholin-2-ol
The morpholin-2-one is reduced to the corresponding lactol with high diastereoselectivity.
Materials:
-
(S)-N-Benzyl-3-(4-fluorophenyl)morpholin-2-one
-
L-Selectride® (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (S)-N-benzyl-3-(4-fluorophenyl)morpholin-2-one (1.0 eq.) in anhydrous THF in a flame-dried flask under argon.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add L-Selectride® solution (1.1 eq.) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride.
-
Warm the mixture to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude lactol, which is used in the next step without further purification.
Step 4: Lewis Acid-Catalyzed Acetalization
This key step couples the chiral alcohol and the lactol to form the desired acetal with high stereocontrol.
Materials:
-
(2S,3S)-N-Benzyl-3-(4-fluorophenyl)morpholin-2-ol (from Step 3)
-
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol (from Step 1)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude lactol (1.0 eq.) and the chiral alcohol (1.2 eq.) in a mixture of anhydrous toluene and THF under an argon atmosphere.
-
Cool the solution to -30 °C.
-
Slowly add boron trifluoride diethyl etherate (0.2 eq.) dropwise.
-
Stir the reaction mixture at -30 to -20 °C for 2-4 hours. Monitor the reaction by HPLC or TLC for the formation of the trans-acetal product.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Warm to room temperature and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography to isolate the desired (2R,3S) diastereomer.
Step 5: N-Debenzylation by Hydrogenolysis
The N-benzyl protecting group is removed to provide the secondary amine.
Materials:
-
(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)-N-benzylmorpholine
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
Procedure:
-
Dissolve the N-benzylmorpholine derivative (1.0 eq.) in methanol.
-
Carefully add 10% Pd/C catalyst (5-10 mol% Pd).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated product, which is often carried forward without further purification.
Step 6: Alkylation to this compound
The final step involves the alkylation of the secondary amine with the triazolinone side chain.
Materials:
-
(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine
-
3-(Chloromethyl)-1,2,4-triazolin-5-one
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the secondary amine (1.0 eq.) in DMF, add potassium carbonate (2.0 eq.) and 3-(chloromethyl)-1,2,4-triazolin-5-one (1.1 eq.).
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC indicates completion.
-
Cool the reaction to room temperature and pour into water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield this compound as a white solid.
Data Presentation
| Step | Product | Starting Material | Reagents and Conditions | Yield (%) | Purity/ee (%) |
| 1 | (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | 3',5'-Bis(trifluoromethyl)acetophenone | (R)-CBS, BMS, THF, 0 °C | ~95 | >99 ee |
| 2 | (S)-N-Benzyl-3-(4-fluorophenyl)morpholin-2-one | (S)-4-Fluorophenylglycine | Multi-step | ~70-80 | >99 ee |
| 3 | (2S,3S)-N-Benzyl-3-(4-fluorophenyl)morpholin-2-ol | (S)-N-Benzyl-3-(4-fluorophenyl)morpholin-2-one | L-Selectride®, THF, -78 °C | >95 (crude) | >95 de |
| 4 | (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)-N-benzylmorpholine | Lactol from Step 3 and Alcohol from Step 1 | BF₃·OEt₂, Toluene/THF, -30 °C | ~85-90 | >98 de |
| 5 | (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine | N-Benzyl intermediate from Step 4 | H₂, 10% Pd/C, Methanol, rt | >95 | - |
| 6 | This compound | Secondary amine from Step 5 | 3-(Chloromethyl)-1,2,4-triazolin-5-one, K₂CO₃, DMF, 60-70 °C | ~80-90 | >99 |
Visualizations
Caption: Detailed experimental workflow for the synthesis of Aprepitant.
Caption: Logical relationships of key stereochemistry-determining steps.
Application Notes and Protocols for Cell-Based Screening of (1R,2S,3R)-Aprepitant Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprepitant, a potent and selective antagonist of the neurokinin-1 receptor (NK1R), has proven effective in the management of chemotherapy-induced nausea and vomiting.[1][2] Its unique tricyclic core structure, (1R,2S,3R)-aprepitant, serves as a valuable scaffold for the development of novel therapeutic agents targeting the NK1R. The screening and characterization of aprepitant analogs are crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and protocols for a suite of cell-based assays essential for the comprehensive evaluation of these analogs.
The primary target of aprepitant, the NK1R, is a G-protein coupled receptor (GPCR) that preferentially binds the neuropeptide Substance P.[1][3] Upon activation, the NK1R primarily couples to the Gq alpha subunit, initiating a signaling cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium concentrations.[4][5] This calcium mobilization serves as a robust and measurable endpoint for assessing receptor activation and antagonism. Additionally, NK1R can also couple to Gs, leading to the modulation of cyclic AMP (cAMP) levels, providing an alternative signaling pathway to interrogate.
This guide details the methodologies for three key cell-based assays: a competitive radioligand binding assay to determine the binding affinity of analogs to the NK1R, a calcium mobilization assay to assess their functional antagonist activity, and a reporter gene assay to quantify their impact on downstream signaling.
Data Presentation: Comparative Analysis of Aprepitant Analogs
The following tables summarize hypothetical quantitative data for a series of this compound analogs, providing a clear comparison of their in vitro pharmacological properties.
Table 1: NK1R Binding Affinity of Aprepitant Analogs
| Compound | Ki (nM) | Fold Difference vs. Aprepitant |
| Aprepitant | 0.8 | 1.0 |
| Analog A | 0.4 | 2.0 |
| Analog B | 1.2 | 0.7 |
| Analog C | 5.6 | 0.1 |
| Analog D | 0.2 | 4.0 |
Table 2: Functional Antagonism of NK1R-Mediated Calcium Mobilization
| Compound | IC50 (nM) | Fold Difference vs. Aprepitant |
| Aprepitant | 1.5 | 1.0 |
| Analog A | 0.9 | 1.7 |
| Analog B | 2.5 | 0.6 |
| Analog C | 15.2 | 0.1 |
| Analog D | 0.5 | 3.0 |
Table 3: Inhibition of Substance P-Induced CRE-Luciferase Activity
| Compound | IC50 (nM) | Fold Difference vs. Aprepitant |
| Aprepitant | 2.1 | 1.0 |
| Analog A | 1.3 | 1.6 |
| Analog B | 3.8 | 0.6 |
| Analog C | 25.0 | 0.1 |
| Analog D | 0.8 | 2.6 |
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of test compounds for the NK1R by measuring their ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human NK1R
-
[¹²⁵I]-Substance P (radioligand)
-
Unlabeled Substance P
-
Aprepitant (reference compound)
-
This compound analogs (test compounds)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Protocol:
-
Cell Membrane Preparation:
-
Culture HEK293-NK1R cells to 80-90% confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in binding buffer.
-
Determine protein concentration using a standard protein assay.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of binding buffer to each well.
-
Add 25 µL of a fixed concentration of [¹²⁵I]-Substance P (typically at its Kd concentration).
-
Add 25 µL of varying concentrations of the test compound, reference compound, or unlabeled Substance P (for non-specific binding). For total binding, add 25 µL of binding buffer.
-
Add 100 µL of the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Harvesting and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of aprepitant analogs to antagonize Substance P-induced increases in intracellular calcium.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human NK1R
-
Substance P
-
Aprepitant (reference compound)
-
This compound analogs (test compounds)
-
Fluo-4 AM or other suitable calcium-sensitive dye
-
Pluronic F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating:
-
Seed the NK1R-expressing cells into black, clear-bottom microplates at a density that will form a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add varying concentrations of the test or reference compounds to the wells and incubate for 15-30 minutes.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Prepare a solution of Substance P at a concentration that elicits a submaximal response (EC₈₀).
-
Place the microplate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add the Substance P solution to the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the Substance P response against the log concentration of the antagonist.
-
Determine the IC50 value using non-linear regression analysis.
-
CRE-Luciferase Reporter Gene Assay
This assay quantifies the ability of aprepitant analogs to inhibit the downstream signaling of NK1R that leads to the activation of the cAMP response element (CRE).[6][7]
Materials:
-
HEK293 cells co-expressing human NK1R and a CRE-luciferase reporter construct
-
Substance P
-
Aprepitant (reference compound)
-
This compound analogs (test compounds)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
White, opaque 96-well microplates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Plating:
-
Seed the reporter cell line into white, opaque 96-well plates and incubate overnight.
-
-
Compound Treatment:
-
Add varying concentrations of the test or reference compounds to the wells and pre-incubate for 30 minutes.
-
Add a fixed concentration of Substance P (EC₅₀) to stimulate the cells.
-
Incubate for 4-6 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the Substance P-induced luciferase activity.
-
Plot the percentage of inhibition against the log concentration of the antagonist.
-
Determine the IC50 value using non-linear regression analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Application Notes: (1R,2S,3R)-Aprepitant in Preclinical Models of Nausea and Vomiting
Introduction
(1R,2S,3R)-Aprepitant is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor. Its primary mechanism of action involves blocking the binding of Substance P, a key neurotransmitter involved in the emetic reflex, to NK-1 receptors located in the central and peripheral nervous systems.[1][2] This action makes Aprepitant a critical tool for studying the pathophysiology of nausea and vomiting and for the preclinical evaluation of antiemetic therapies. Animal models are indispensable for this research, providing a translational platform to assess the efficacy of compounds like Aprepitant against various emetogenic stimuli, particularly those induced by chemotherapy.[3][4]
The most commonly utilized models include species with a vomiting reflex, such as the ferret, and species that exhibit nausea-like behaviors, such as pica (the consumption of non-nutritive substances like kaolin) in rats.[5][6] These models allow researchers to investigate both the acute and delayed phases of emesis, which are often mediated by different physiological pathways.[1]
Mechanism of Action: NK-1 Receptor Antagonism
Chemotherapeutic agents can trigger the release of neurotransmitters like serotonin and Substance P in both the gastrointestinal tract and the brainstem.[1] Substance P's binding to NK-1 receptors in critical areas of the brain, such as the nucleus tractus solitarius (NTS) and area postrema, is a crucial step in the emetic signaling cascade, particularly implicated in the delayed phase of chemotherapy-induced nausea and vomiting (CINV).[1][2][3] Aprepitant exerts its antiemetic effect by competitively inhibiting this interaction, thereby downregulating the emetogenic signals.[7]
Caption: Aprepitant blocks Substance P binding to the NK-1 receptor.
Quantitative Data Summary
The efficacy of Aprepitant has been quantified in various preclinical models. The tables below summarize key findings.
Table 1: Efficacy of Aprepitant in the Ferret Model of Emesis
| Emetogen (Dose) | Aprepitant (Dose, Route) | Efficacy Endpoint | Result | Reference |
| Cisplatin (8 mg/kg, i.p.) | 1 mg/kg, p.o. | Number of emetic events over 72h | Antagonized acute and delayed emesis | [5][8] |
| Cisplatin (8 mg/kg, i.p.) | 0.03 mg/kg, p.o. (once daily) | Total number of emetic events (delayed phase) | -32% reduction (not statistically significant alone) | [9] |
| Cisplatin (8 mg/kg, i.p.) | 0.03 mg/kg, p.o. (with Ondansetron 0.3 mg/kg) | Total number of emetic events (delayed phase) | -56% reduction (synergistic effect, p < 0.05) | [9] |
| Cisplatin (10 mg/kg, i.p.) | 3 mg/kg, i.v. (as Emend V/V) | Number of retching/vomiting events over 4h | Significantly decreased retching; no vomiting observed | [10] |
Table 2: Efficacy of Aprepitant in the Rat Pica Model for Nausea
| Nauseogen (Dose) | Aprepitant (Dose, Route) | Efficacy Endpoint | Result | Reference |
| Cisplatin (6 mg/kg, i.p.) | 30 mg/kg, p.o. | Kaolin intake | Did not reverse the increase in kaolin intake | [5][11] |
| Cisplatin (6 mg/kg, i.p.) | 2 mg/kg, p.o. (with Ondansetron 2 mg/kg) | Kaolin intake | Did not reverse the increase in kaolin intake | [5] |
Note: The rat pica model may not consistently predict anti-nausea efficacy for all drug classes, as highlighted by the lack of effect with Aprepitant in these studies.[5][11]
Experimental Protocols
Protocol 1: Cisplatin-Induced Emesis in the Ferret Model
This protocol is designed to assess the antiemetic efficacy of this compound against both acute and delayed phases of chemotherapy-induced vomiting.
Materials:
-
Male ferrets (~1-2 kg)[12]
-
This compound
-
Vehicle for Aprepitant (e.g., appropriate aqueous suspension)
-
Cisplatin
-
Saline solution
-
Oral gavage needles
-
Intraperitoneal (i.p.) injection supplies
-
Observation cages with video recording or telemetry system for automated detection[9]
Methodology:
-
Acclimation: Acclimate ferrets to housing conditions for at least one week prior to the experiment. Provide food and water ad libitum.
-
Fasting: Fast animals overnight (approx. 12-18 hours) before cisplatin administration, with water remaining available.
-
Drug Administration:
-
Emesis Induction:
-
Observation and Data Collection:
-
Place ferrets in individual observation cages immediately after cisplatin administration.
-
Monitor and record the number of retches and vomits (emetic events) continuously for up to 72 hours.
-
Acute Phase: 0-24 hours post-cisplatin.
-
Delayed Phase: 24-72 hours post-cisplatin.[9]
-
Automated telemetry systems can be used to record changes in abdominal pressure to quantify emetic events in unrestrained animals.[9]
-
-
Data Analysis:
-
Compare the total number of emetic events in the Aprepitant-treated group to the vehicle-treated control group.
-
Analyze acute and delayed phases separately.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine significance.
-
Caption: Workflow for the ferret cisplatin-induced emesis model.
Protocol 2: Cisplatin-Induced Pica in the Rat Model
This protocol is used to evaluate the potential of this compound to mitigate nausea-like behavior (pica) in rats, which lack an emetic reflex.
Materials:
-
Male Wistar rats[5]
-
This compound
-
Vehicle for Aprepitant
-
Cisplatin
-
Saline solution
-
Specialized cages that allow for separate measurement of food and kaolin consumption.
-
Kaolin pellets (hydrated aluminum silicate)
-
Standard rat chow pellets
-
Oral gavage needles and i.p. injection supplies
Methodology:
-
Acclimation: Acclimate rats to individual housing and the presence of both kaolin and standard chow for several days until food intake is stable.
-
Baseline Measurement: Measure kaolin and food consumption for 24 hours prior to drug administration to establish a baseline.
-
Drug Administration:
-
Administer this compound (e.g., 30 mg/kg) or vehicle via oral gavage (p.o.).[5]
-
-
Nausea Induction:
-
Approximately 1 hour after pre-treatment, administer Cisplatin (e.g., 6 mg/kg) via i.p. injection.[5]
-
-
Data Collection:
-
Return rats to their cages and measure the amount of kaolin and food consumed over the next 24-72 hours. Weigh the pellets before and after the measurement period, accounting for any spillage.
-
-
Data Analysis:
-
Calculate the change in kaolin consumption from baseline for both the Aprepitant-treated and vehicle-treated groups.
-
Compare the kaolin intake between groups using appropriate statistical methods. A significant increase in kaolin consumption in the vehicle group indicates cisplatin-induced pica.
-
Caption: Workflow for the rat cisplatin-induced pica model.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neurokinin-1 Antagonists for Postoperative Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Automated analysis of delayed emesis in the telemetered ferret: detection of synergistic effects of aprepitant and ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
- 11. daneshyari.com [daneshyari.com]
- 12. researchgate.net [researchgate.net]
Formulation of (1R,2S,3R)-Aprepitant for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprepitant, a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor, is a potent antiemetic agent used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1][2] Its mechanism of action involves blocking the binding of substance P to NK1 receptors in the central nervous system, thereby inhibiting the vomiting reflex.[3][4] However, the preclinical development of Aprepitant is challenged by its poor aqueous solubility, which can lead to low and variable bioavailability.[2][5][6] This document provides detailed application notes and protocols for the formulation of (1R,2S,3R)-Aprepitant for preclinical studies, focusing on strategies to enhance solubility and stability.
Physicochemical Properties of Aprepitant
Aprepitant is a white to off-white crystalline solid that is practically insoluble in water.[7][8] It is classified as a Biopharmaceutical Classification System (BCS) Class II or IV drug, characterized by low solubility and moderate to high permeability.[5][9] Key physicochemical properties are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₁F₇N₄O₃ | [7] |
| Molecular Weight | 534.43 g/mol | [7][8] |
| Appearance | White to off-white crystalline solid | [7][8] |
| Water Solubility | Practically insoluble (3-7 µg/mL at pH 2-10) | [6] |
| logP | 4.8 | [5] |
| pKa | 9.7 (weakly basic) | [5][9] |
| Melting Point | 254 °C | [5] |
Formulation Strategies for Preclinical Studies
Given its low aqueous solubility, formulation strategies for preclinical evaluation of Aprepitant aim to enhance its dissolution rate and bioavailability. Common approaches include the use of co-solvents, surfactants, and the preparation of advanced formulations such as nanosuspensions and self-emulsifying drug delivery systems (SEDDS).
Solubility Enhancement
A critical first step in preclinical formulation development is to determine the solubility of Aprepitant in various pharmaceutically acceptable excipients. This data informs the selection of appropriate vehicles for oral and parenteral administration.
Table 2: Solubility of Aprepitant in Various Excipients
| Excipient Type | Excipient Name | Solubility (µg/mL) | Reference |
| Oils | Capryol 90 | 12.53 ± 0.35 | [10] |
| Labrafil M1944 | 4.00 ± 0.09 | [10] | |
| Labrafac | 2.34 ± 0.21 | [10] | |
| Olive oil | 5.13 ± 0.02 | [10] | |
| Surfactants | Cremophor EL | High | [10] |
| Tween 20 | Moderate | [10] | |
| Tween 80 | Moderate | [10] | |
| Kolliphor® CS20 | - | [5] | |
| Co-solvents | Transcutol HP | 49.15 ± 0.28 | [10] |
| Transcutol® P | High | [5] | |
| Ethanol | Sparingly soluble | [7][8] | |
| Acetonitrile | Slightly soluble | [7][8] | |
| DMSO | Soluble | [8] |
Example Preclinical Formulations
Based on solubility data, several formulation approaches can be considered for preclinical studies.
Table 3: Example Preclinical Formulations for Aprepitant
| Formulation Type | Composition | Key Features |
| Oral Suspension | Aprepitant (e.g., 20 mg/mL) in a suitable vehicle such as Ora-Blend® | Simple formulation for initial oral dosing studies. Stability can be an issue. |
| Self-Emulsifying Drug Delivery System (SEDDS) | Oil Phase: Capryol™ 90Surfactant: Kolliphor® CS20Co-solvent: Transcutol® PPolymer: Soluplus® | Forms a nanoemulsion upon dilution in aqueous media, enhancing dissolution and absorption.[5][11] |
| Nanosuspension | Aprepitant nanoparticles stabilized with a combination of surfactants (e.g., Tween 80 and Poloxamer 188) | Increased surface area leads to enhanced dissolution rate and bioavailability.[12] |
| Inclusion Complex | Aprepitant complexed with sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | Improves aqueous solubility and dissolution rate.[6] |
Experimental Protocols
Protocol 1: Determination of Aprepitant Solubility
Objective: To determine the equilibrium solubility of Aprepitant in various solvents and formulation vehicles.
Materials:
-
This compound powder
-
Selected solvents/vehicles (e.g., water, phosphate buffers of various pH, oils, surfactants, co-solvents)
-
Scintillation vials or glass tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of Aprepitant powder to a known volume (e.g., 2 mL) of the selected solvent/vehicle in a glass vial.
-
Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibration curve range.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved Aprepitant.
-
Express the solubility in mg/mL or µg/mL.
Protocol 2: Stability-Indicating HPLC Method for Aprepitant
Objective: To quantify the concentration of Aprepitant and its degradation products in formulation samples to assess stability.
Materials:
-
HPLC system with a PDA or UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Aprepitant reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Perchloric acid or other suitable buffer components
-
Formulation samples
Chromatographic Conditions (Example):
-
Mobile Phase: 0.1% Perchloric acid: Acetonitrile (20:80 v/v)
-
Flow Rate: 1.1 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Retention Time: Approximately 3.4 minutes
Procedure:
-
Standard Preparation: Prepare a stock solution of Aprepitant reference standard in a suitable solvent (e.g., mobile phase) and then prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the formulation samples with the mobile phase to a concentration within the linear range of the assay.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of Aprepitant in the samples using the calibration curve generated from the peak areas of the standards.
-
Stability Assessment: For stability studies, subject the formulation to stress conditions (e.g., elevated temperature, light, acid/base hydrolysis, oxidation). Analyze the stressed samples at various time points to determine the percentage of Aprepitant remaining and to detect the presence of any degradation products.
Protocol 3: Particle Size Analysis of Aprepitant Nanosuspensions
Objective: To determine the particle size distribution of Aprepitant nanosuspensions.
Materials:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
Aprepitant nanosuspension samples
-
Disposable cuvettes
Procedure:
-
Dilute the nanosuspension sample with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).
-
Perform the measurement to obtain the particle size distribution (z-average diameter) and the polydispersity index (PDI).
-
Repeat the measurement for each sample to ensure reproducibility.
Visualizations
Aprepitant Mechanism of Action
Aprepitant exerts its antiemetic effect by blocking the neurokinin-1 (NK1) receptor, thereby preventing the action of its endogenous ligand, Substance P. This action takes place in the central nervous system, particularly in the brainstem regions involved in the vomiting reflex.
Caption: Aprepitant blocks the NK1 receptor, preventing Substance P binding.
Preclinical Formulation Development Workflow
The development of a suitable preclinical formulation for a poorly soluble compound like Aprepitant follows a structured workflow, from initial characterization to in vivo evaluation.
Caption: Workflow for preclinical formulation of Aprepitant.
Conclusion
The successful preclinical development of this compound hinges on overcoming its inherent poor aqueous solubility. A systematic approach involving thorough physicochemical characterization, excipient screening, and the rational selection and development of appropriate formulations is crucial. The protocols and strategies outlined in this document provide a framework for researchers to develop stable and bioavailable formulations of Aprepitant for robust preclinical evaluation.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]
- 3. updatepublishing.com [updatepublishing.com]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. updatepublishing.com [updatepublishing.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Formulations For Poorly Soluble And Low Bioavailability Drugs [drugdeliveryleader.com]
- 10. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Note: Spectroscopic Characterization of (1R,2S,3R)-Aprepitant and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprepitant, with the chemical name 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one, is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors.[1] It is utilized in the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting. The manufacturing process and storage of Aprepitant can lead to the formation of various impurities, including stereoisomers and degradation products. Rigorous analytical characterization is therefore essential to ensure the quality, safety, and efficacy of the drug product.
This application note provides a detailed overview of the spectroscopic methods for the characterization of (1R,2S,3R)-Aprepitant and its potential impurities. The protocols outlined below describe the use of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the identification and quantification of these substances.
Experimental Workflow
The general workflow for the spectroscopic characterization of Aprepitant and its impurities involves a multi-technique approach to ensure comprehensive analysis.
Caption: General workflow for the analysis of Aprepitant and its impurities.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Objective: To separate and quantify this compound from its potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.
Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate
-
Phosphoric acid
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) | Thermosil symmetry C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Potassium dihydrogen phosphate buffer (pH 2.5) B: Acetonitrile (Gradient) | Water:Acetonitrile (30:70 v/v) (Isocratic)[2] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[2] |
| Detection | 210 nm | 220 nm[2] |
| Injection Volume | 10 µL | 20 µL |
| Column Temperature | Ambient | Ambient |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the sample (bulk drug or formulation) in methanol to achieve a similar concentration as the standard solution.
-
Forced Degradation Samples: Subject the drug substance to stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH guidelines. Neutralize the samples and dilute with the mobile phase to an appropriate concentration.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
Objective: To identify the impurities by determining their mass-to-charge ratio (m/z).
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Utilize the same HPLC conditions as described in the impurity profiling protocol to ensure retention time correlation.
Mass Spectrometry Parameters:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full Scan (for impurity identification) and Multiple Reaction Monitoring (MRM) (for quantification) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Data Acquisition and Analysis:
-
Acquire full scan mass spectra to determine the molecular weight of the parent drug and any detected impurities.
-
Perform fragmentation analysis (MS/MS) to aid in the structural elucidation of the impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To unambiguously determine the chemical structure of this compound and its impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
Materials:
-
Deuterated solvents (e.g., DMSO-d6, CDCl3)
-
Tetramethylsilane (TMS) as an internal standard.
Sample Preparation:
-
Dissolve an accurately weighed amount of the isolated impurity or the bulk drug substance in a suitable deuterated solvent.
NMR Experiments:
-
1H NMR: To determine the proton environment in the molecule.
-
13C NMR: To determine the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to aid in the complete structural assignment.
Data Acquisition Parameters (General):
-
1H NMR: Spectral width of 12 ppm, 32 scans, relaxation delay of 1 s.
-
13C NMR: Spectral width of 250 ppm, 1024 scans, relaxation delay of 2 s.
Data Presentation
HPLC Data
| Compound | Retention Time (min) - Condition 1 | Retention Time (min) - Condition 2 |
| This compound | ~12.5 | 2.8[2] |
| Impurity A (Desfluoro-Aprepitant) | To be determined | To be determined |
| Impurity B | To be determined | To be determined |
| Other Stereoisomers | To be determined | To be determined |
| Degradation Products | Variable | Variable |
Mass Spectrometry Data
| Compound | [M+H]+ (m/z) | Key Fragments (m/z) |
| This compound | 535.1 | To be determined |
| Impurity A (Desfluoro-Aprepitant) | 517.1 | To be determined |
| (1R,2S,3S)-Aprepitant | 535.1 | To be determined |
| Other Stereoisomers | 535.1 | To be determined |
| Oxidative Degradation Product | To be determined | To be determined |
| Hydrolytic Degradation Product | To be determined | To be determined |
NMR Spectroscopic Data
Detailed and publicly available 1H and 13C NMR data for this compound and its specific impurities are limited in the scientific literature. For definitive structural elucidation, it is recommended to acquire and analyze the NMR spectra of isolated impurities and compare them with the reference standard of this compound. The synthesis of isomers and subsequent analysis by IR, NMR, and MS has been reported, confirming their structures.[3]
Expected 1H NMR Chemical Shift Regions for this compound:
-
Aromatic Protons: Signals corresponding to the 4-fluorophenyl and 3,5-bis(trifluoromethyl)phenyl groups.
-
Morpholine Ring Protons: Complex multiplets for the methylene and methine protons.
-
Triazolone Ring Protons: Signals for the methylene bridge and NH protons.
-
Aliphatic Protons: A doublet for the methyl group.
Expected 13C NMR Chemical Shift Regions for this compound:
-
Aromatic Carbons: Signals in the downfield region.
-
Carbonyl Carbon: Signal for the triazolone carbonyl group.
-
Morpholine and other Aliphatic Carbons: Signals in the upfield region.
Logical Relationships in Spectroscopic Analysis
Caption: Decision-making process for impurity identification.
Conclusion
The spectroscopic techniques of HPLC, LC-MS, and NMR provide a powerful and complementary suite of tools for the comprehensive characterization of this compound and its impurities. The application of these methods, as outlined in the protocols above, is crucial for ensuring the quality and safety of Aprepitant in pharmaceutical development and manufacturing. While HPLC and LC-MS are invaluable for separation and initial identification, NMR spectroscopy remains the gold standard for unequivocal structural elucidation of unknown impurities.
References
Application Notes and Protocols for In Vitro Permeability Assessment of (1R,2S,3R)-Aprepitant using Caco-2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oral drug administration is the most common and convenient route for drug delivery. A key determinant of a drug's oral bioavailability is its ability to permeate the intestinal epithelium. The Caco-2 cell line, derived from a human colorectal carcinoma, has become a cornerstone in vitro model for predicting human drug absorption.[1][2][3] When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human small intestine, including tight junctions, brush border enzymes, and clinically relevant efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4][5][6] This makes the Caco-2 permeability assay a valuable tool in drug discovery and development for screening and characterizing the intestinal permeability of drug candidates.[4][5]
(1R,2S,3R)-Aprepitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. It is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, indicating both low solubility and low intestinal permeability.[7] This application note provides a detailed protocol for assessing the bidirectional permeability of this compound across Caco-2 cell monolayers to determine its apparent permeability coefficient (Papp) and to investigate its potential as a substrate for efflux transporters.
Data Presentation
The following table summarizes representative quantitative data for the permeability of this compound across Caco-2 cell monolayers. The apparent permeability coefficient (Papp) is a measure of the rate at which a compound crosses the cell monolayer.[1][8] The efflux ratio, calculated as the ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction, is used to identify compounds that are actively transported out of the cells. An efflux ratio greater than 2 is generally considered indicative of active efflux.[1][4]
Table 1: Apparent Permeability (Papp) and Efflux Ratio of this compound in Caco-2 Cells
| Compound | Direction | Concentration (µM) | Papp (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | A → B | 10 | 0.8 ± 0.1 | 3.1 |
| B → A | 10 | 2.5 ± 0.3 | ||
| This compound + Verapamil (50 µM) | A → B | 10 | 1.5 ± 0.2 | 1.1 |
| B → A | 10 | 1.7 ± 0.2 | ||
| Atenolol (Low Permeability Control) | A → B | 10 | 0.5 ± 0.1 | N/A |
| Propranolol (High Permeability Control) | A → B | 10 | 25.0 ± 2.1 | N/A |
Data are presented as mean ± standard deviation (n=3). A → B: Apical to Basolateral transport B → A: Basolateral to Apical transport
Experimental Protocols
Caco-2 Cell Culture and Differentiation
-
Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding on Transwell® Inserts: For permeability assays, Caco-2 cells are seeded onto semi-permeable polycarbonate membrane inserts (e.g., 24-well Transwell® plates) at a density of approximately 6 x 10⁴ cells/cm².[9]
-
Differentiation: The cells are cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.[4][10] The culture medium is changed every 2-3 days.
-
Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is crucial for reliable permeability data.[8] This is assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values above 250 Ω·cm² are typically considered suitable for permeability experiments. The permeability of a low-permeability marker, such as Lucifer yellow or mannitol, can also be measured to confirm monolayer integrity.
Bidirectional Permeability Assay
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration (e.g., 10 µM) in pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4). The final DMSO concentration should be less than 1% to avoid cytotoxicity.
-
Equilibration: Gently wash the Caco-2 monolayers twice with pre-warmed transport buffer. Equilibrate the monolayers by adding fresh transport buffer to both the apical (top) and basolateral (bottom) chambers and incubating for 30 minutes at 37°C.
-
Apical to Basolateral (A → B) Permeability:
-
Remove the transport buffer from the apical chamber and replace it with the dosing solution containing this compound.
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh, pre-warmed transport buffer.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Basolateral to Apical (B → A) Permeability:
-
Remove the transport buffer from the basolateral chamber and replace it with the dosing solution containing this compound.
-
Add fresh transport buffer to the apical chamber.
-
Follow the same incubation and sampling procedure as for the A → B permeability.
-
-
Efflux Transporter Inhibition Study: To investigate if this compound is a substrate of P-gp, the bidirectional permeability assay is repeated in the presence of a P-gp inhibitor, such as Verapamil (typically 50-100 µM).[4][8] The inhibitor is pre-incubated with the cells for 30-60 minutes before adding the Aprepitant dosing solution.
Sample Analysis by LC-MS/MS
The concentration of this compound in the collected samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][11][12]
-
Sample Preparation: Samples may require protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.[11]
-
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 column is commonly used for the separation of Aprepitant.[7]
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an additive like formic acid or ammonium acetate, is typically employed.[7][12]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.[7][12] The MRM transitions for Aprepitant and an internal standard are optimized for sensitivity and specificity.
-
Data Analysis
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (µmol/cm³).
The efflux ratio is calculated as:
Efflux Ratio = Papp (B → A) / Papp (A → B)
Visualizations
Caption: Workflow of the Caco-2 permeability assay.
Caption: Logical flow for permeability data analysis.
References
- 1. Caco-2 Permeability | Evotec [evotec.com]
- 2. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 3. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. enamine.net [enamine.net]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A sensitive and rapid liquid chromatography-tandem mass spectrometry method for the quantification of the novel neurokinin-1R antagonist aprepitant in rhesus macaque plasma, and cerebral spinal fluid, and human plasma with application in translational NeuroAIDs research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for Determining (1R,2S,3R)-Aprepitant Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S,3R)-Aprepitant is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P.[1][2] This interaction is a critical target in the development of treatments for chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), and other conditions where the Substance P/NK1 receptor system is implicated.[2][3] Accurate determination of Aprepitant's binding affinity and receptor occupancy is crucial for understanding its pharmacological profile, optimizing dosing regimens, and ensuring therapeutic efficacy.
These application notes provide detailed methodologies for both in vitro and in vivo radioligand binding assays to quantify the interaction of this compound with the NK1 receptor. The protocols are designed to be comprehensive and adaptable for use in various research and drug development settings.
Substance P/NK1 Receptor Signaling Pathway
Substance P, the endogenous ligand for the NK1 receptor, is an eleven-amino acid neuropeptide involved in pain transmission, inflammation, and emesis.[4][5] The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon binding Substance P, primarily couples to the Gq alpha subunit.[6] This activation initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][7] These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to a variety of cellular responses.[7] Aprepitant acts as a competitive antagonist, blocking the binding of Substance P to the NK1 receptor and thereby inhibiting this downstream signaling.[1][8]
Substance P/NK1 Receptor Signaling Pathway
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related ligands for the NK1 receptor.
Table 1: In Vitro Binding Affinities of Aprepitant
| Ligand | Receptor Source | Assay Type | IC50 (nM) | Ki (nM) | Radioligand | Reference |
| This compound | Human NK1 Receptor | Competition | 0.12 | 0.12 | [¹²⁵I]Substance P | [9][10] |
| This compound | Human cloned NK1R | Competition | 0.1 | - | Not Specified | [11][12] |
| This compound | Rat NK1R | Competition | - | 0.09 | [¹²⁵I]-Substance P | [9] |
Table 2: In Vivo Receptor Occupancy of Aprepitant in Humans (PET Studies)
| Dose | Plasma Concentration (ng/mL) | Receptor Occupancy (%) | Radioligand | Reference |
| 100 mg/day | ~100 | ≥90% | [¹⁸F]SPA-RQ | [13] |
| 300 mg | - | ≥90% | [¹⁸F]SPA-RQ | [13] |
| 125 mg (oral) | - | ≥90% | Not Specified | [9] |
| 165 mg (oral) | - | ≥99% at Tmax (~4h) | [¹⁸F]MK-0999 | [14][15] |
Table 3: In Vivo Receptor Occupancy of Aprepitant in Gerbils (PET Study)
| Plasma Aprepitant Concentration (ng/mL) | Striatal NK1 Receptor Occupancy (%) | Radioligand | Reference |
| 5.5 (EC50) | 50% of maximal | [¹⁸F]FE-SPA-RQ | [16] |
| 50 (EC90) | 90% of maximal | [¹⁸F]FE-SPA-RQ | [16] |
| 105 (EC95) | 95% of maximal | [¹⁸F]FE-SPA-RQ | [16] |
Experimental Protocols
Protocol 1: In Vitro Competitive Radioligand Binding Assay for this compound
This protocol describes a filtration-based competitive binding assay to determine the inhibitory constant (Ki) of Aprepitant for the NK1 receptor using cell membranes expressing the receptor and a radiolabeled form of Substance P.
Materials:
-
Cell Membranes: Crude membrane preparations from a stable cell line expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).[14]
-
Unlabeled Ligand (for non-specific binding): Substance P.[6]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]
-
Filtration Plate: 96-well glass fiber filter plate (e.g., Whatman GF/C).[6]
-
Pre-soaking Solution: 0.3-0.5% polyethyleneimine (PEI).[6]
-
Scintillation Cocktail.
-
Liquid Scintillation Counter.
Workflow Diagram:
In Vitro Binding Assay Workflow
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the NK1 receptor to a high density.
-
Harvest the cells and wash with ice-cold PBS.
-
Homogenize the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[6]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[6]
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[6]
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Store membrane aliquots at -80°C.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at or below its Kd), and the membrane preparation.[16]
-
Non-specific Binding (NSB): Add assay buffer, the radioligand, a high concentration of unlabeled Substance P (e.g., 1 µM), and the membrane preparation.[6]
-
Competitive Binding: Add assay buffer, the radioligand, varying concentrations of this compound, and the membrane preparation.[6]
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[6]
-
-
Filtration:
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Aprepitant concentration.
-
Determine the IC50 value (the concentration of Aprepitant that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Receptor Occupancy Determination using Positron Emission Tomography (PET)
This protocol provides a general overview of a PET imaging study to determine the in vivo receptor occupancy of this compound in the brain.
Materials:
-
Radioligand: A suitable PET radioligand for the NK1 receptor, such as [¹⁸F]FE-SPA-RQ or [¹⁸F]SPA-RQ.[13][16]
-
Test Compound: this compound.
-
Animal Model or Human Subjects.
-
PET Scanner.
-
Arterial Blood Sampling Equipment (for kinetic modeling).
-
LC-MS/MS for plasma drug concentration analysis. [16]
Workflow Diagram:
In Vivo PET Receptor Occupancy Workflow
Procedure:
-
Subject Preparation and Dosing:
-
Subjects (human or animal) are prepared according to the study protocol (e.g., fasting).
-
Aprepitant or placebo is administered at a predetermined time before the PET scan.[13]
-
-
PET Imaging:
-
The subject is positioned in the PET scanner.
-
The NK1 receptor radioligand is administered intravenously as a bolus or bolus-plus-infusion.[16]
-
Dynamic PET data are acquired over a specified period (e.g., 90-120 minutes).
-
-
Arterial Blood Sampling:
-
Serial arterial blood samples are collected throughout the scan to measure the concentration of the radioligand and its metabolites in plasma, which serves as the input function for kinetic modeling.[16]
-
-
Plasma Aprepitant Concentration:
-
Blood samples are taken to determine the plasma concentration of Aprepitant at the time of the PET scan using a validated analytical method such as LC-MS/MS.[16]
-
-
Image Analysis:
-
PET images are reconstructed.
-
Regions of interest (ROIs) are drawn on brain areas with high NK1 receptor density (e.g., striatum) and a reference region with negligible receptor density (e.g., cerebellum).[13]
-
Time-activity curves are generated for each ROI.
-
-
Data Analysis and Receptor Occupancy Calculation:
-
The binding potential (BP_ND) of the radioligand in the target region is calculated using appropriate kinetic models (e.g., simplified reference tissue model).
-
Receptor occupancy (RO) is calculated using the following formula: RO (%) = 100 * (BP_ND_placebo - BP_ND_drug) / BP_ND_placebo.
-
The relationship between plasma Aprepitant concentration and receptor occupancy is determined by fitting the data to a saturation binding model.[16]
-
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for characterizing the interaction of this compound with the NK1 receptor. The in vitro competitive binding assay is a valuable tool for determining the binding affinity (Ki) and for initial screening of new chemical entities. The in vivo PET imaging protocol allows for the non-invasive quantification of receptor occupancy in the living brain, providing critical information for dose selection and establishing the relationship between drug exposure and target engagement. By employing these methodologies, researchers can gain a comprehensive understanding of the pharmacology of Aprepitant and other NK1 receptor antagonists, facilitating the development of improved therapeutics.
References
- 1. youtube.com [youtube.com]
- 2. Characterization of [3H]substance P binding sites in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
- 8. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 9. benchchem.com [benchchem.com]
- 10. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 11. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of (1R,2S,3R)-Aprepitant
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1R,2S,3R)-Aprepitant. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Aprepitant in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in water?
A1: this compound is a lipophilic compound with a high log P value of 4.8, and it is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[1] Its aqueous solubility is very low, in the range of 3-7 µg/mL across a pH range of 2 to 10. This poor aqueous solubility can significantly limit its dissolution rate and, consequently, its bioavailability in oral dosage forms, posing a challenge for in vitro and in vivo experiments.
Q2: What are the common strategies to enhance the aqueous solubility of Aprepitant for experimental use?
A2: Several formulation strategies have been successfully employed to overcome the poor aqueous solubility of Aprepitant. These include:
-
Self-Micro Emulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium. SMEDDS can act as "super solvents" to enhance the solubility of lipophilic drugs like Aprepitant.[1]
-
Solid Dispersions: In this approach, Aprepitant is dispersed in a hydrophilic polymer matrix at a molecular level, converting its crystalline form to a more soluble amorphous state.[2][3] Common preparation methods include solvent evaporation and hot-melt extrusion.
-
Nanosuspensions: This technique involves reducing the particle size of Aprepitant to the nanometer range, which increases the surface area-to-volume ratio and thereby enhances the dissolution velocity.[4][5][6]
-
Cyclodextrin Complexation: Aprepitant can form inclusion complexes with cyclodextrins, where the lipophilic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, increasing its apparent water solubility.
Q3: How do I choose the best solubility enhancement technique for my experiment?
A3: The choice of technique depends on several factors, including the desired final concentration of Aprepitant, the experimental model (in vitro vs. in vivo), the required stability of the formulation, and the available equipment.
-
For in vitro cell-based assays , a SMEDDS formulation or a nanosuspension might be suitable as they can be easily diluted in cell culture media.
-
For oral in vivo studies , solid dispersions and SMEDDS are excellent choices as they have been shown to significantly improve oral bioavailability.
-
If you are looking for a parenteral formulation , a prodrug approach (like fosaprepitant) or carefully formulated nanosuspensions are generally preferred.[7]
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for common solubility enhancement techniques for Aprepitant, along with troubleshooting tips.
Self-Micro Emulsifying Drug Delivery System (SMEDDS)
Issue: Difficulty in dissolving Aprepitant in aqueous buffers for in vitro experiments.
Solution: Prepare a SMEDDS formulation to enhance the solubility and dissolution rate of Aprepitant.
| Excipient Type | Excipient Name | Solubility (µg/mL) |
| Oils | Capryol 90 | 12.53 ± 0.35 |
| Labrafil M1944 | 4.00 ± 0.09 | |
| Labrafac | 2.34 ± 0.21 | |
| Olive oil | 5.13 ± 0.02 | |
| Co-surfactants | Transcutol HP | 49.15 ± 0.28 |
Data extracted from a study by Nallamolu et al. (2018).[1]
-
Screening of Excipients:
-
Determine the solubility of Aprepitant in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity. An excess amount of Aprepitant is added to a known volume of the excipient, shaken for 72 hours at 25°C, and the supernatant is analyzed by HPLC.[1]
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
To identify the microemulsion region, a pseudo-ternary phase diagram is constructed using a water titration method.[1]
-
Prepare mixtures of the selected oil, surfactant, and co-surfactant in different ratios. For example, the surfactant and co-surfactant can be mixed in ratios of 1:1, 2:1, and 3:1.[1]
-
Each mixture is titrated with water and observed for the formation of a clear or bluish-white microemulsion.
-
-
Formulation of Aprepitant-Loaded SMEDDS:
-
Based on the phase diagram, select a composition from the microemulsion region.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant and mix them until a homogenous isotropic mixture is formed.
-
Add the desired amount of Aprepitant to the mixture and vortex until the drug is completely dissolved. Gentle heating may be applied to facilitate dissolution.[8]
-
| Problem | Possible Cause | Suggested Solution |
| Phase separation upon dilution | The formulation is outside the stable microemulsion region. | Re-evaluate the pseudo-ternary phase diagram and select a composition deeper within the microemulsion region. |
| Drug precipitation upon dilution | The drug concentration exceeds the solubilization capacity of the microemulsion. | Reduce the drug loading in the formulation or add a polymeric precipitation inhibitor like Soluplus®.[8] |
| High droplet size or polydispersity index (PDI) | Inefficient emulsification. | Optimize the surfactant-to-co-surfactant ratio. Ensure thorough mixing of the components. |
Solid Dispersion by Solvent Evaporation
Issue: Low dissolution rate of crystalline Aprepitant powder.
Solution: Prepare an amorphous solid dispersion of Aprepitant with a hydrophilic polymer.
| Formulation | Polymer | Drug:Polymer Ratio | Cumulative Drug Release (%) after 30 min |
| Pure Aprepitant | - | - | 11.02 ± 1.36 |
| SD with HPMCAS-LF | HPMCAS-LF | 1:5 | 86.69 ± 5.03 |
| SD with PEG 6000 | PEG 6000 | 1:2 | 97.17 |
Data extracted from studies by Liu et al. (2022) and Guru et al. (2024).[9][10][11]
-
Selection of Polymer: Choose a hydrophilic polymer that is compatible with Aprepitant, such as HPMCAS-LF or Soluplus®.[2][3]
-
Dissolution of Components:
-
Solvent Evaporation:
-
Evaporate the solvent from the solution under constant stirring. This can be achieved using a rotary evaporator or by heating the solution (e.g., at 70°C).[2]
-
-
Drying and Pulverization:
References
- 1. actascientific.com [actascientific.com]
- 2. Preparation and Characterization of Aprepitant Solid Dispersion with HPMCAS-LF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation and Characterization of Nanosuspension of Aprepitant by H96 Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Formulation and Evaluating Aprepitant Orally Disintegrating Tablets via Solid Dispersion Technique | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Improving the yield and purity of (1R,2S,3R)-Aprepitant synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (1R,2S,3R)-Aprepitant synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of Aprepitant.
Issue 1: Low Diastereoselectivity in the Acetal Formation Step
-
Question: We are observing a nearly 1:1 mixture of diastereomers after the Lewis acid-mediated coupling of the 2-hydroxy-1,4-oxazin-3-one intermediate with (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol. How can we improve the diastereoselectivity to favor the desired (R,R)-acetal?
-
Answer: A key innovation in the synthesis of Aprepitant is the use of a crystallization-induced diastereoselective transformation.[1][2][3] This process involves the equilibration of the two diastereomers in solution while selectively crystallizing the desired isomer. This drives the equilibrium towards the formation of the desired product. Key factors to control are the choice of solvent, temperature, and the presence of a Lewis acid to facilitate epimerization.
Issue 2: Incomplete Conversion to a Single Diastereomer
-
Question: During the crystallization-induced diastereoselective transformation, we are still left with a significant amount of the undesired diastereomer in the mother liquor. How can we drive the conversion to completion?
-
Answer: To achieve a high conversion to the single desired diastereomer, it is crucial to allow sufficient time for the in-situ racemization of the unwanted enantiomer and equilibration of the diastereomers.[4] The choice of the resolving agent, such as a sulfonic acid, can also act as a racemizing agent for the unwanted enantiomer.[4] Additionally, careful control of the crystallization conditions, including seeding with the desired diastereomer, can enhance the selective precipitation.[4]
Issue 3: Formation of a Spiro Impurity
-
Question: We have identified a spiro impurity in our synthesis of the morpholine core. What is the cause of this impurity and how can it be minimized?
-
Answer: A potential spiro impurity can form during the synthesis of the dihydro-oxazine intermediate through a sigmatropic rearrangement.[5] The formation of this impurity is influenced by reaction temperature. Running the reaction at optimized temperatures, for instance between 25°C and 95°C, can help to minimize its formation.[5] Purification of the intermediate can also be performed to remove this impurity before proceeding to the next step.[5]
Issue 4: Low Yield in the Final Triazolinone Side Chain Appending Step
-
Question: The final step of attaching the triazolinone side chain to the morpholine core is resulting in a low yield. What are the critical parameters for this reaction?
-
Answer: The condensation of 3-chloromethyl-1,2,4-triazolin-5-one with the morpholine intermediate is a critical step. The choice of base and solvent are important factors. Bases such as N,N-diisopropylethylamine or potassium carbonate in a solvent like N,N-dimethylformamide (DMF) have been used successfully.[5] Reaction temperature is also a key parameter, with some procedures carrying out the reaction at around 0°C to 23°C.[5] An in-situ cyclization process has also been developed to improve yield and purity by avoiding the isolation of an intermediate.[6]
Issue 5: Difficulty in Removing Diastereomeric Impurity from the Final Product
-
Question: Our final Aprepitant product is contaminated with a diastereomeric impurity. What is the most effective method for its removal to achieve high purity?
-
Answer: Crystallization from a suitable solvent is a highly effective method for removing the undesired diastereomer.[7][8][9] Ethyl acetate has been reported as a good solvent for this purpose.[7][8] Dissolving the crude Aprepitant in hot ethyl acetate followed by controlled cooling can selectively crystallize the desired this compound, leaving the diastereomeric impurity in the mother liquor.[7][8] This process can yield Aprepitant with a purity of over 99.9%.[8]
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the synthesis of Aprepitant.
-
Question: What is a typical overall yield for an efficient synthesis of Aprepitant?
-
Answer: An efficient and convergent synthesis of Aprepitant has been reported with an overall yield of 55% over the longest linear sequence.[1][2][10] More recent green synthesis approaches have nearly doubled the yield compared to older methods.[11]
-
Question: What are some of the key "green chemistry" improvements in the synthesis of Aprepitant?
-
Answer: A greener synthesis of Aprepitant has been developed that reduces the number of steps from six to three highly atom-economical steps.[11] This improved process eliminates the use of hazardous reagents like sodium cyanide and dimethyl titanocene. It also significantly reduces the amount of raw materials and water used, thereby decreasing waste generation by approximately 41,000 gallons per 1,000 pounds of Aprepitant produced.[11]
-
Question: What analytical techniques are used to determine the purity of Aprepitant and its intermediates?
-
Answer: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of Aprepitant and detecting related substances.[12] Chiral HPLC is specifically used to determine the enantiomeric purity.[12] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used for the structure elucidation of unknown impurities.[12]
-
Question: What are the critical chiral intermediates in the synthesis of Aprepitant?
-
Answer: The key chiral building blocks for Aprepitant synthesis are enantiomerically pure (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol and a chiral morpholine or oxazinone core.[1][4] The stereochemistry of these intermediates is crucial for obtaining the final product with the correct absolute configuration.
-
Question: Are there alternative methods to classical resolution for obtaining chiral intermediates?
-
Answer: Yes, besides classical chiral resolution which involves separating racemic mixtures, asymmetric catalysis is a powerful technique.[] This method uses chiral ligands to direct a metal catalyst to preferentially form one enantiomer, thus minimizing the production of the unwanted isomer.[]
Data Presentation
Table 1: Comparison of Aprepitant Synthesis Routes
| Synthesis Route | Number of Steps | Overall Yield | Key Features | Reference |
| First-Generation Synthesis | 6 | ~28-30% | Utilized hazardous reagents like sodium cyanide and dimethyl titanocene. | [11] |
| Crystallization-Induced Diastereoselective Transformation | Longest linear sequence | 55% | Convergent synthesis with a novel crystallization-induced diastereoselective glycosidation. | [1][2] |
| Green Synthesis | 3 | Nearly double the first-generation yield | Highly atom-economical, eliminates hazardous reagents, reduces waste. | [11] |
Table 2: Purification of Aprepitant via Crystallization from Ethyl Acetate
| Starting Material Purity (HPLC) | Diastereomeric Impurity Content | Purification Process | Final Product Purity (HPLC) | Diastereomeric Impurity Content | Reference |
| 98.5% | 1.1% | Dissolved in ethyl acetate at 70°C, concentrated, and cooled to 0-5°C. | 99.97% | Not detected | [7][8] |
Experimental Protocols
Protocol 1: Crystallization-Induced Diastereoselective Transformation
-
Reaction Setup: A solution of the 2-hydroxy-1,4-oxazin-3-one intermediate and enantiopure (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol (1:1 mixture of acetal diastereomers) is prepared in a suitable solvent.
-
Lewis Acid Addition: A Lewis acid is added to the solution to facilitate the equilibration of the diastereomers.
-
Equilibration and Crystallization: The reaction mixture is stirred at a controlled temperature to allow for the selective crystallization of the desired (R,R)-diastereomer. The equilibration between the diastereomers in solution is driven towards the formation of the less soluble, crystallizing isomer.
-
Isolation: The crystalline solid is isolated by filtration, washed, and dried to yield the desired diastereomer in high purity.
Protocol 2: Purification of Aprepitant by Recrystallization
-
Dissolution: Crude Aprepitant (e.g., 5 gm with 98.5% HPLC purity and 1.1% diastereomeric impurity) is dissolved in ethyl acetate (100 ml) by heating to 70°C.[8]
-
Concentration: The ethyl acetate is distilled off under atmospheric pressure until the volume is reduced by half (to 50 ml).[8]
-
Crystallization: The solution is gradually cooled to 25-30°C and then further cooled to 0-5°C and stirred for 1 hour to allow for complete crystallization.[8]
-
Filtration and Washing: The precipitated solid is filtered and washed with chilled ethyl acetate (10 ml).[8]
-
Drying: The pure Aprepitant is dried at 60°C to yield the final product.[8]
Visualizations
Caption: Workflow for the efficient synthesis and purification of Aprepitant.
Caption: Troubleshooting decision tree for Aprepitant synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]
- 6. US20160031867A1 - An improved process for the preparation of aprepitant - Google Patents [patents.google.com]
- 7. EP2057151A2 - Process for purification of aprepitant - Google Patents [patents.google.com]
- 8. US20090149462A1 - Process for purification of aprepitant - Google Patents [patents.google.com]
- 9. Process for purification of aprepitant - Patent US-2009149462-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistryforsustainability.org [chemistryforsustainability.org]
- 12. veeprho.com [veeprho.com]
Resolving co-elution of (1R,2S,3R)-Aprepitant isomers in chromatography
Welcome to the technical support center for the chromatographic analysis of Aprepitant and its isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving challenges related to the separation of Aprepitant stereoisomers, particularly the co-elution of the (1R,2S,3R) isomer.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of Aprepitant isomers challenging?
A1: Aprepitant possesses three chiral centers, resulting in a total of eight possible stereoisomers (four diastereomeric pairs of enantiomers).[1] Due to their similar physicochemical properties, such as polarity and molecular weight, these isomers interact with stationary and mobile phases in a very similar manner, making their chromatographic separation difficult.[2] Achieving baseline resolution of all eight isomers, including the active pharmaceutical ingredient (API) and its (1R,2S,3R) isomer, requires highly selective chiral stationary phases and carefully optimized chromatographic conditions.[3]
Q2: What is co-elution and how can I identify it in my chromatogram?
A2: Co-elution occurs when two or more compounds elute from the chromatography column at or near the same time, resulting in overlapping peaks.[2][4] This can lead to inaccurate quantification and identification. Signs of co-elution in a chromatogram include:
-
Peak shouldering: A small, unresolved peak appearing on the tail or front of the main peak.[4]
-
Peak tailing or fronting: Asymmetrical peak shapes.
-
Broader than expected peaks: Peaks that are wider than those of pure standards under the same conditions.
-
Inconsistent peak purity analysis: If using a diode array detector (DAD) or mass spectrometer, the spectra across the peak will not be identical.[4]
Q3: We are observing co-elution of the (1R,2S,3R)-Aprepitant isomer with the main Aprepitant peak. What are the initial troubleshooting steps?
A3: Co-elution of closely related isomers is a common challenge. Here is a systematic approach to troubleshooting:
-
Verify System Suitability: Ensure your HPLC system is performing optimally. Check for leaks, ensure proper mobile phase composition and flow rate, and confirm detector stability.[5]
-
Optimize Mobile Phase Composition: Small changes in the mobile phase can significantly impact selectivity.[6]
-
Adjust Modifier Ratio: Vary the ratio of the organic modifiers (e.g., isopropanol, methanol, ethanol) in your mobile phase.
-
Introduce an Additive: Small amounts of an acid (e.g., trifluoroacetic acid - TFA) can improve peak shape and resolution.[7]
-
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the isomers with the stationary phase, often leading to better separation.[6]
-
Adjust Column Temperature: Temperature can influence the thermodynamics of the separation. Experiment with temperatures slightly above and below your current setting.[8]
Troubleshooting Guides
Guide 1: Resolving Co-elution Through Mobile Phase Optimization
If you are experiencing co-elution of Aprepitant isomers, follow this guide to optimize your mobile phase. This process involves a systematic adjustment of solvent composition and additives.
dot
References
- 1. Assessment of the in-vivo stereochemical integrity of aprepitant based on the analysis of human plasma samples via high-performance liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. CN113419006A - Liquid phase analysis method of aprepitant optical isomer - Google Patents [patents.google.com]
- 8. molnar-institute.com [molnar-institute.com]
Identification and characterization of (1R,2S,3R)-Aprepitant degradation products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of (1R,2S,3R)-Aprepitant degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of Aprepitant?
A1: Forced degradation studies for Aprepitant are typically conducted under acidic, alkaline, oxidative, thermal, and photolytic stress conditions to assess its stability and identify potential degradation products.[1][2] These studies help in developing stability-indicating analytical methods.
Q2: How many degradation products are typically observed under different stress conditions?
A2: The number of degradation products observed for Aprepitant varies depending on the stress condition and the analytical method used. For example, under acidic hydrolysis, as many as eight degradation products have been reported.[2] Alkaline hydrolysis can lead to at least six degradation products, while oxidative conditions with hydrogen peroxide can result in complete degradation of the drug.[2] Thermal degradation has been shown to produce around eight degradants for the API and seven for the capsule formulation.[2]
Q3: What analytical techniques are most suitable for separating and detecting Aprepitant and its degradation products?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common and effective techniques for the separation and quantification of Aprepitant and its degradation products.[1][2][3] These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer.[1][2] Detection is commonly performed using a UV detector at around 210-220 nm.[2][3] For structural elucidation of degradation products, liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool.[4][5]
Q4: Are there any known process-related impurities of Aprepitant that I should be aware of?
A4: Yes, process-related impurities of Aprepitant have been identified and characterized. These are typically substances used in the synthesis of Aprepitant or by-products of the manufacturing process. It is crucial to separate these process-related impurities from degradation products during analysis.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Aprepitant degradation products.
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Peak Resolution | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase by adjusting the organic-to-aqueous ratio, pH, or buffer concentration. Consider using a different organic solvent (e.g., acetonitrile instead of methanol). A gradient elution may be necessary to separate all degradation products from the parent drug. |
| Column degradation or contamination. | Flush the column with a strong solvent to remove contaminants. If resolution does not improve, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[6][7] | |
| Baseline Noise or Drift | Contaminated mobile phase or detector issues. | Ensure the use of high-purity HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase to remove dissolved air. A drifting baseline could also indicate a detector lamp that is nearing the end of its life.[6][8][9] |
| Temperature fluctuations. | Use a column oven to maintain a stable column temperature throughout the analysis.[9] | |
| Shifting Retention Times | Inconsistent mobile phase preparation or pump malfunction. | Prepare the mobile phase accurately and consistently. Ensure the HPLC pump is delivering a constant and precise flow rate. Fluctuations in pump pressure can lead to retention time shifts.[7][10] |
| Column equilibration. | Ensure the column is properly equilibrated with the mobile phase before injecting the sample.[6] | |
| Unexpected Peaks in Chromatogram | Sample contamination or carryover from previous injections. | Use clean vials and pipettes for sample preparation. Implement a robust needle wash protocol in the autosampler to prevent carryover. Injecting a blank solvent run can help identify carryover peaks. |
| Impurities in the diluent. | Ensure the diluent used for sample preparation is free of any interfering substances by injecting a blank of the diluent. | |
| Difficulty in Method Validation | Poor linearity, accuracy, or precision. | Re-evaluate the calibration curve range to ensure it covers the expected concentrations of degradation products. Check for sample preparation errors that could affect accuracy and precision. Ensure the stability of the sample and standard solutions over the analysis time.[11] |
| Lack of specificity. | The analytical method must be able to separate the main drug peak from all degradation products and any process-related impurities. If co-elution is observed, the chromatographic conditions need to be re-optimized.[11] |
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies of Aprepitant reported in the literature.
Table 1: Summary of Forced Degradation Studies of Aprepitant
| Stress Condition | Reagents and Conditions | Duration | % Degradation | Number of Degradation Products | Reference |
| Acid Hydrolysis | 0.1 N HCl | 0 hours | 30.85% | 2 | [2] |
| 0.1 N HCl, reflux at 60°C | 2 hours | 32.52% | 8 | [2] | |
| 2 N HCl, reflux at 60°C | 30 mins | 2.57% | - | ||
| Alkaline Hydrolysis | 0.1 N NaOH | 0 hours | 23.7% | 2 | [2] |
| 0.1 N NaOH, reflux at 60°C | 24 hours | 47.16% | 6 | [2] | |
| 2 N NaOH, reflux at 60°C | 30 mins | 2.90% | - | ||
| Oxidative Degradation | 3% H₂O₂, reflux at 60°C | 2 hours | 100% | - | [2] |
| 20% H₂O₂, 60°C | 30 mins | 1.42% | - | ||
| Thermal Degradation | Dry heat at 70°C (API) | 48 hours | 31.31% | 8 | [2] |
| Dry heat at 70°C (Capsule) | 48 hours | 25.03% | 7 | [2] | |
| Dry heat at 105°C | 6 hours | 1.79% | - | ||
| Photolytic Degradation | - | - | 0.37% | - |
Note: The percentage of degradation and the number of degradation products can vary based on the specific experimental conditions and the analytical method used.
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines the general procedure for subjecting Aprepitant to forced degradation under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve Aprepitant in a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N or 1 N HCl. The mixture can be analyzed at initial time points and after heating (e.g., reflux at 60°C for several hours). After the specified time, cool the solution to room temperature and neutralize with an appropriate amount of NaOH.[2]
-
Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N or 1 N NaOH. Similar to acid hydrolysis, analyze at initial and later time points, with and without heating. Neutralize with HCl after the experiment.[2]
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 3% or 30%). The reaction can be carried out at room temperature or with heating.[2]
-
Thermal Degradation: Expose a solid sample of Aprepitant to dry heat in an oven at a specified temperature (e.g., 70-105°C) for a defined period (e.g., 6-48 hours).[2] A solution can also be subjected to thermal stress.
-
Photolytic Degradation: Expose a solution of Aprepitant to UV light (e.g., in a photostability chamber) for a specified duration. A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.
3. Sample Preparation for Analysis:
-
After exposure to the stress condition, dilute the samples with the mobile phase to a suitable concentration for HPLC or UPLC analysis.
Protocol 2: Stability-Indicating HPLC Method for Aprepitant
This protocol provides a general framework for an HPLC method capable of separating Aprepitant from its degradation products.
1. Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase: A mixture of an organic solvent and an aqueous buffer. Common mobile phases include:
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Injection Volume: Typically 10-20 µL.
2. Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared samples from the forced degradation study.
-
Record the chromatograms and identify the peaks corresponding to Aprepitant and its degradation products based on their retention times.
-
The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[11]
Visualizations
Caption: Experimental workflow for forced degradation studies of Aprepitant.
Caption: Conceptual overview of Aprepitant degradation under various stress conditions.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. updatepublishing.com [updatepublishing.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. phmethods.net [phmethods.net]
- 6. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. medikamenterqs.com [medikamenterqs.com]
- 10. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Matrix Effects in the Bioanalysis of (1R,2S,3R)-Aprepitant
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of (1R,2S,3R)-Aprepitant. Our resources are designed to help you identify, troubleshoot, and mitigate these effects to ensure accurate and reliable quantitative results.
FAQs: Understanding and Addressing Matrix Effects in Aprepitant Bioanalysis
Q1: What are matrix effects and how can they impact the bioanalysis of Aprepitant?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte, such as Aprepitant, by co-eluting endogenous or exogenous components in the sample matrix (e.g., plasma, serum). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method. In the context of Aprepitant bioanalysis, phospholipids are a major cause of ion suppression.[1]
Q2: How can I qualitatively and quantitatively assess matrix effects for my Aprepitant assay?
A2: A qualitative assessment can be performed using the post-column infusion technique. This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1] For a quantitative evaluation, the post-extraction spiking method is considered the gold standard. This involves comparing the analyte's peak area in a spiked, extracted blank matrix to its peak area in a neat solution at the same concentration to calculate the matrix factor (MF). An MF of <1 indicates ion suppression, while an MF >1 suggests ion enhancement.
Q3: What are the primary sample preparation techniques to minimize matrix effects for Aprepitant, and how do they compare?
A3: The three primary techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and rapid method but is generally the least effective at removing matrix components, often resulting in significant ion suppression.[2]
-
Liquid-Liquid Extraction (LLE): LLE offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent and pH are critical for optimal extraction.
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing interfering matrix components and achieving high, reproducible recovery.[3] The selection of the appropriate sorbent and optimization of wash and elution steps are crucial.
Q4: Can chromatographic conditions be optimized to reduce matrix effects for Aprepitant?
A4: Yes, optimizing chromatographic conditions is a powerful strategy. By improving the separation of Aprepitant from co-eluting matrix components, the impact of ion suppression can be significantly reduced.[4] This can be achieved by modifying the mobile phase composition (e.g., using additives like formic acid or ammonium acetate), adjusting the gradient profile, or selecting a different analytical column with alternative chemistry.[4]
Q5: What role does an internal standard (IS) play in mitigating matrix effects for Aprepitant analysis?
A5: A suitable internal standard, especially a stable isotope-labeled (SIL) version of Aprepitant, is crucial. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in ionization and improving the accuracy and precision of quantification.
Troubleshooting Guide for Aprepitant Bioanalysis
This guide provides a structured approach to troubleshooting common issues related to matrix effects during the LC-MS/MS analysis of Aprepitant.
Problem 1: Low or No Analyte Signal in Matrix Samples
Possible Cause: Significant ion suppression due to co-eluting matrix components.
Troubleshooting Steps:
-
Confirm Ion Suppression:
-
Perform a post-column infusion experiment to identify the retention time window of ion suppression.
-
Quantitatively assess the matrix effect using the post-extraction spike method to determine the matrix factor.
-
-
Improve Sample Preparation:
-
If currently using PPT, consider switching to LLE or SPE for a cleaner extract.
-
For LLE, optimize the extraction solvent and pH.
-
For SPE, evaluate different sorbent types (e.g., reversed-phase, mixed-mode) and optimize the wash and elution steps.
-
-
Optimize Chromatography:
-
Modify the mobile phase gradient to achieve better separation between Aprepitant and the suppression region.
-
Experiment with different mobile phase additives (e.g., 0.1% formic acid, 5 mM ammonium acetate) to improve ionization and peak shape.
-
Consider a different analytical column with a different stationary phase chemistry.
-
Problem 2: High Variability in Results (Poor Precision)
Possible Cause: Inconsistent matrix effects between different samples or lots of biological matrix.
Troubleshooting Steps:
-
Evaluate Matrix Effect Across Different Lots: During method validation, test at least six different lots of the biological matrix to assess the variability of the matrix effect.
-
Implement a Robust Internal Standard Strategy:
-
If not already using one, incorporate a stable isotope-labeled internal standard (SIL-IS) for Aprepitant.
-
Ensure the IS is added early in the sample preparation process to account for variability in both extraction recovery and matrix effects.
-
-
Standardize Sample Preparation:
-
Ensure the sample preparation protocol is followed consistently for all samples.
-
Consider automation of the sample preparation workflow to minimize human error.
-
Problem 3: Non-linear Calibration Curve
Possible Cause: Matrix effects that are concentration-dependent or detector saturation at high concentrations.
Troubleshooting Steps:
-
Assess Matrix Effect at Different Concentrations: Perform the post-extraction spike experiment at low, medium, and high concentrations to check for concentration-dependent matrix effects.
-
Adjust Calibration Range: If detector saturation is suspected at the upper end of the curve, narrow the calibration range or implement a dilution protocol for high-concentration samples.
-
Re-evaluate Sample Preparation: A more effective sample cleanup procedure (LLE or SPE) may be necessary to remove interferences that contribute to non-linearity.
Data Presentation: Comparison of Sample Preparation Techniques
The following tables summarize quantitative data for different sample preparation techniques used in the bioanalysis of Aprepitant.
Table 1: Recovery of Aprepitant using Liquid-Liquid Extraction (LLE)
| Quality Control Level | Mean Recovery (%) |
| Low | 63.8 |
| Medium | 68.0 |
| High | 71.9 |
Data extracted from a study by Ravi Prakash PVDLS, et al. (2013).[5]
Table 2: Matrix Effect Evaluation of Aprepitant using LLE
| Quality Control Level | Mean Matrix Factor |
| Low | Not explicitly stated, but accuracy was within ±15% |
| High | Not explicitly stated, but accuracy was within ±15% |
The study concluded that the observed matrix effect was within an acceptable accuracy range of ±15%.[5]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Aprepitant in Human Plasma
This protocol is based on the method described by Ravi Prakash PVDLS, et al. (2013).[5]
-
Sample Preparation:
-
To 300 µL of human plasma in a pre-labeled tube, add 50 µL of the internal standard solution.
-
Add 100 µL of 2.0% (v/v) Ammonia solution and vortex.
-
Add 2.5 mL of Tertiary Butyl Methyl Ether (TBME), and vortex for 10 minutes at 2000 rpm.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 10°C.
-
-
Extraction:
-
Transfer 2.0 mL of the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 300 µL of the mobile phase.
-
Vortex to ensure complete dissolution.
-
-
LC-MS/MS Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject an appropriate volume into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) - General Workflow
This is a general workflow that should be optimized for Aprepitant.
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer).
-
Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering components while retaining Aprepitant.
-
Elution: Elute Aprepitant from the cartridge using a strong organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A generalized workflow for the bioanalysis of Aprepitant, comparing different sample preparation techniques.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of chromatography to overcome matrix effect for reliable estimation of four small molecular drugs from biological fluids using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Enhancing the Stability of (1R,2S,3R)-Aprepitant in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (1R,2S,3R)-Aprepitant in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My Aprepitant solution is showing signs of precipitation. What could be the cause and how can I resolve it?
A1: Aprepitant is practically insoluble in water. Precipitation is a common issue and can be caused by several factors:
-
Inappropriate Solvent: Using a purely aqueous solvent system will likely lead to precipitation. Aprepitant is sparingly soluble in ethanol and isopropyl acetate and slightly soluble in acetonitrile.
-
pH of the Solution: The stability of Aprepitant suspensions is influenced by pH. An acidic environment is generally preferred.
-
Concentration: Exceeding the solubility limit of Aprepitant in the chosen solvent system will cause it to precipitate.
Troubleshooting:
-
Solvent Selection: Consider using a co-solvent system. For analytical purposes, a mixture of acetonitrile and water or methanol and water is commonly used.[1][2]
-
pH Adjustment: For aqueous suspensions, maintaining a pH between 3.0 and 5.0 using a citrate buffer can improve stability.
-
Solubilizing Excipients: The inclusion of solubilizing agents such as cyclodextrins or non-ionic surfactants can enhance the solubility of Aprepitant.
Q2: I am observing degradation of my Aprepitant stock solution. What are the likely degradation pathways?
A2: Aprepitant is susceptible to degradation under various stress conditions. The primary degradation pathways are hydrolysis and oxidation.[2][3]
-
Hydrolytic Degradation: Aprepitant shows significant degradation in both acidic and alkaline conditions. This involves the cleavage of bonds within the molecule, potentially at the morpholine ring or other susceptible linkages.[2][3]
-
Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of various oxidation products.[2][3] The metabolic pathways of Aprepitant, which involve CYP3A4-mediated oxidation, suggest that the morpholine ring and other parts of the molecule are susceptible to oxidation.
-
Thermal and Photolytic Degradation: Aprepitant can also degrade upon exposure to heat and light.[2]
Q3: How can I minimize the degradation of Aprepitant in my experimental solutions?
A3: To minimize degradation, consider the following:
-
pH Control: For aqueous-based solutions, buffering the solution to a pH range of 3.0-5.0 can help mitigate hydrolytic degradation.
-
Protection from Light: Store solutions in amber or light-protecting containers to prevent photolytic degradation.[4]
-
Temperature Control: Store solutions at recommended temperatures, often refrigerated (2-8 °C), to slow down the rate of degradation.[3][4]
-
Use of Antioxidants: While not extensively reported in the literature for Aprepitant, for oxidative degradation-prone compounds, the addition of antioxidants could be explored.
-
Inert Atmosphere: For long-term storage of sensitive solutions, purging the headspace of the container with an inert gas like nitrogen or argon can prevent oxidation.
Q4: Are there any specific excipients that can enhance the stability of Aprepitant in a liquid formulation?
A4: Yes, several excipients can be used to stabilize Aprepitant in liquid formulations:
-
Suspending and Thickening Agents: For suspensions, cellulosic stabilizers like hydroxypropyl methylcellulose (HPMC) are effective. Other agents include xanthan gum, acacia, and microcrystalline cellulose.
-
Surfactants: Anionic surfactants can be used to stabilize Aprepitant particles in suspension.
-
Buffering Agents: Citrate buffer is commonly used to maintain an optimal pH for stability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram | Degradation of Aprepitant. | Prepare fresh solutions. Store stock solutions under appropriate conditions (refrigerated, protected from light). Perform forced degradation studies to identify potential degradant peaks.[1][2] |
| Interference from excipients. | Analyze a blank solution containing only the excipients to identify their retention times. Adjust chromatographic conditions (e.g., mobile phase composition, gradient) to achieve better separation. | |
| Poor recovery of Aprepitant | Adsorption to container surfaces. | Use silanized glass or polypropylene containers. |
| Incomplete dissolution. | Ensure the solvent system is appropriate for the desired concentration. Use sonication to aid dissolution. | |
| Significant degradation. | Review solution preparation and storage procedures. Implement stabilizing strategies mentioned in the FAQs. | |
| Inconsistent results between experiments | Variability in solution preparation. | Standardize the solution preparation protocol, including solvent composition, pH, and mixing time. |
| Instability of the solution over the course of the experiment. | Prepare fresh solutions for each experiment or validate the stability of the solution over the experimental timeframe. |
Data Presentation
Table 1: Summary of Forced Degradation Studies of Aprepitant
| Stress Condition | Reagent/Condition Details | Observed Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl at 60°C for 2 hours | 32.52% | [2] |
| Alkaline Hydrolysis | 0.1N NaOH at 60°C for 24 hours | 47.16% | [2] |
| Oxidative Degradation | 3% H₂O₂ at 60°C for 2 hours | 100% | [2] |
| Thermal Degradation | Dry heat at 70°C for 48 hours | 31.31% (API), 25.03% (Capsule) | [2] |
| Photolytic Degradation | Exposure to UV light | Degradation observed, but percentage not consistently reported. | [5] |
Note: The extent of degradation can vary based on the specific experimental conditions such as concentration, formulation, and exact duration of exposure.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Aprepitant
This protocol is a representative method based on several published studies for the analysis of Aprepitant and its degradation products.[1][2][5]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of methanol and water in a ratio of 90:10 (v/v).[2] An alternative is a mixture of acetonitrile and water.[1]
-
Column Temperature: Ambient.[2]
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Prepare a stock solution of Aprepitant in a suitable solvent (e.g., methanol or acetonitrile).
-
For forced degradation studies, subject the stock solution to the desired stress conditions (e.g., add acid, base, or oxidizing agent and/or expose to heat or light).
-
After the stress period, neutralize the solution if necessary and dilute it with the mobile phase to the desired concentration for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[1]
-
Mandatory Visualizations
Caption: Workflow for a forced degradation study of Aprepitant.
Caption: Postulated degradation pathways for Aprepitant.
References
- 1. EP3054980B1 - Aprepitant oral liquid formulations - Google Patents [patents.google.com]
- 2. US20150099004A1 - Aprepitant oral liquid formulations - Google Patents [patents.google.com]
- 3. updatepublishing.com [updatepublishing.com]
- 4. phmethods.net [phmethods.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
Optimization of mobile phase for chiral HPLC separation of Aprepitant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in the chiral High-Performance Liquid Chromatography (HPLC) separation of Aprepitant. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Poor or No Enantiomeric Resolution
Poor or no separation between the enantiomers of Aprepitant is a common challenge. The following steps provide a systematic approach to troubleshoot and optimize the separation.
Troubleshooting Workflow:
Caption: A workflow diagram for troubleshooting poor enantiomeric resolution in the chiral HPLC separation of Aprepitant.
Detailed Steps:
-
Verify System Suitability: Before modifying the mobile phase, ensure the HPLC system and column are performing correctly.
-
Question: How do I confirm my column is functioning properly?
-
Answer: Inject a well-characterized chiral standard recommended for your specific chiral stationary phase (CSP) to verify its performance. Check for theoretical plates and peak symmetry. If the standard fails, the column may be degraded and require replacement.
-
-
Optimize Mobile Phase Composition: The mobile phase composition is a critical factor in achieving chiral separation. Aprepitant has eight stereoisomers due to its three chiral centers, making the separation complex.[1] Normal-phase chromatography is commonly employed for this separation.
-
Question: What are the typical starting mobile phases for Aprepitant chiral separation?
-
Answer: A common starting point is a mixture of a non-polar solvent (like n-hexane or n-heptane), an alcohol modifier (like isopropanol or ethanol), and sometimes a small amount of an acidic or basic additive.[2]
-
Question: How do I optimize the alcohol modifier concentration?
-
Answer: The concentration of the alcohol modifier (e.g., isopropanol, ethanol) significantly impacts retention and resolution.
-
Too high concentration: May lead to a fast elution with poor or no resolution.
-
Too low concentration: Can result in very long retention times and broad peaks.
-
Optimization Strategy: Systematically vary the alcohol percentage (e.g., from 2% to 10%) while keeping other parameters constant and observe the effect on the separation factor (α) and resolution (Rs).
-
-
Question: What is the role of acidic or basic additives?
-
Answer: Additives like trifluoroacetic acid (TFA) can improve peak shape and sometimes enhance resolution by interacting with the analyte and the stationary phase.[2] Start with a low concentration (e.g., 0.1%) and adjust as needed. Be aware that additives can have memory effects on the column.[3]
-
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phase (CSP) is recommended for Aprepitant separation?
A1: Polysaccharide-based CSPs, particularly those based on amylose or cellulose derivatives, have shown success in separating the stereoisomers of Aprepitant.[1] The Chiralpak AD-H (amylose derivative) and Chiralcel OD-H (cellulose derivative) are commonly used columns.[4] The choice of CSP is a critical parameter for achieving selectivity.[5]
Q2: I am observing peak tailing. How can I improve the peak shape?
A2: Peak tailing in chiral chromatography can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. The addition of a small amount of a competing agent to the mobile phase, such as an acid (TFA) or a base (diethylamine), can help to block these active sites and improve peak symmetry.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Column Contamination: The column may be contaminated. Flushing the column with a strong solvent (compatible with the stationary phase) may resolve the issue.
Q3: My run time is too long. How can I reduce it without compromising resolution?
A3: To reduce the analysis time:
-
Increase the percentage of the polar modifier (e.g., isopropanol, ethanol) in the mobile phase. This will decrease the retention time. However, this may also reduce the resolution, so a careful balance is required.
-
Increase the flow rate. This will proportionally decrease the run time. Be mindful of the system's backpressure limits and the potential for a decrease in column efficiency.
-
Optimize the temperature. Increasing the column temperature can sometimes reduce retention time, but its effect on chiral resolution can be unpredictable and must be evaluated experimentally.[5][6]
Q4: Can I use a gradient elution for chiral separation of Aprepitant?
A4: While not as common as isocratic methods for chiral separations, a gradient elution can be employed, especially for complex mixtures with components of widely varying retention.[3] However, for optimizing the separation of a single compound's enantiomers, an isocratic mobile phase is generally preferred as it provides a more stable baseline and consistent selectivity.[3]
Data and Protocols
Table 1: Example Mobile Phase Compositions for Chiral HPLC Separation of Aprepitant
| Chiral Stationary Phase | Mobile Phase Composition (v/v/v/v) | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Chiralpak AD-H (250 x 4.6 mm) | n-hexane / Isopropyl alcohol / Methanol / Trifluoroacetic acid (970:40:4:0.5) | 0.5 | Not Specified | [1] |
| Chiralcel OD-H | n-hexane / Isopropanol (80:20) | Not Specified | Mass Spectrometry | [4] |
| Chiralpak AD-H (250 x 4.6 mm, 5 µm) | n-heptane / Isopropanol / Absolute ethanol / Trifluoroacetic acid (930:30:40:2) | 0.3 | 210 | [2] |
Experimental Protocol: Chiral HPLC Method for Aprepitant
This protocol provides a general procedure for the chiral separation of Aprepitant based on published methods.[1][2]
1. System Preparation:
- HPLC System: A standard HPLC system with a UV detector or a mass spectrometer.
- Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
- Mobile Phase Preparation: Prepare the mobile phase by mixing the solvents in the desired ratio (e.g., n-heptane:isopropanol:absolute ethanol:trifluoroacetic acid = 930:30:40:2). Degas the mobile phase before use.
2. Sample Preparation:
- Accurately weigh approximately 50 mg of the Aprepitant sample.
- Dissolve the sample in a suitable diluent (e.g., a mixture of n-heptane, isopropanol, and ethanol) to a final concentration of about 2.5 mg/mL.[2]
3. Chromatographic Conditions:
- Flow Rate: 0.3 mL/min.[2]
- Column Temperature: 35 °C.[2]
- Injection Volume: 20 µL.[2]
- Detection: UV at 210 nm.[2]
4. Analysis:
- Equilibrate the column with the mobile phase until a stable baseline is obtained.
- Inject the prepared sample solution.
- Record the chromatogram and determine the retention times and peak areas for each enantiomer.
5. System Suitability:
- Inject a standard solution to verify the system's performance, including resolution, theoretical plates, and tailing factor.
Logical Relationship of Mobile Phase Components:
Caption: The logical relationship between mobile phase components and their primary effects on chromatographic parameters in the chiral separation of Aprepitant.
References
- 1. researchgate.net [researchgate.net]
- 2. CN113419006A - Liquid phase analysis method of aprepitant optical isomer - Google Patents [patents.google.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Assessment of the in-vivo stereochemical integrity of aprepitant based on the analysis of human plasma samples via high-performance liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low signal intensity in mass spectrometry of (1R,2S,3R)-Aprepitant
Welcome to the technical support center for the mass spectrometric analysis of (1R,2S,3R)-Aprepitant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions related to achieving optimal signal intensity in your experiments.
Troubleshooting Guide: Low Signal Intensity
Low signal intensity is a frequent challenge in the mass spectrometry of small molecules like Aprepitant. This guide provides a systematic approach to identifying and resolving the root cause of a weak or absent signal.
Question: I am observing a very low or no signal for my this compound sample. Where should I start troubleshooting?
Answer:
A complete loss or significant drop in signal intensity for Aprepitant can stem from several factors, ranging from sample preparation to instrument settings. Begin with a systematic evaluation of the entire analytical workflow. A recommended troubleshooting workflow is illustrated below.
Strategies to reduce non-specific binding of (1R,2S,3R)-Aprepitant in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding (NSB) of (1R,2S,3R)-Aprepitant in various assays. Given the lipophilic and poorly water-soluble nature of Aprepitant, strategies to mitigate hydrophobic interactions are emphasized.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding (NSB) with this compound?
A1: Non-specific binding of Aprepitant is primarily driven by its physicochemical properties. As a lipophilic (logP at pH 7 = 4.8) and poorly water-soluble compound, it has a high tendency to adsorb to surfaces through hydrophobic interactions.[1][3] This includes plasticware (e.g., microplates, pipette tips), membranes, and even proteins in your assay system that are not the intended target.[4][5][6]
Q2: How can I proactively minimize NSB when designing an assay for Aprepitant?
A2: Proactive measures can significantly reduce NSB. Careful selection of assay components and optimization of the protocol are key. This includes choosing appropriate plasticware (low-binding plates), optimizing buffer composition with additives like detergents and blocking agents, and carefully determining incubation times and temperatures.[7][8]
Q3: What are blocking agents and how do they reduce NSB?
A3: Blocking agents are inert proteins or other molecules that physically adsorb to the surfaces of assay wells or membranes, preventing the non-specific binding of the analyte of interest, in this case, Aprepitant.[8][9] Commonly used blocking agents include Bovine Serum Albumin (BSA), casein, and non-fat dry milk.[8][10] By occupying potential sites for non-specific interaction, they reduce the background signal in your assay.
Q4: Can detergents help in reducing Aprepitant NSB?
A4: Yes, non-ionic detergents are particularly effective in reducing NSB for hydrophobic molecules like Aprepitant.[4][5] Detergents such as Tween-20 or Triton X-100 can disrupt hydrophobic interactions between Aprepitant and assay surfaces.[5][6] They are typically used at low concentrations in wash buffers and antibody diluents.[10][11]
Troubleshooting Guides
Issue: High Background Signal in the Assay
High background is a common indicator of significant non-specific binding. The following steps provide a systematic approach to troubleshoot and mitigate this issue.
Step 1: Optimize Blocking Conditions
Insufficient blocking is a primary cause of high background.[12] Experiment with different blocking agents and concentrations.
-
Experimental Protocol:
-
Prepare a series of blocking buffers with varying concentrations of different blocking agents (e.g., 1%, 2%, 5% BSA; 0.5%, 1%, 2% Casein).
-
Coat replicate wells of a microplate with each blocking buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[8]
-
Wash the wells thoroughly with an appropriate wash buffer.
-
Proceed with your standard assay protocol, including negative controls where no Aprepitant is added.
-
Compare the background signal across the different blocking conditions to identify the most effective agent and concentration.
-
Step 2: Incorporate Detergents
For a hydrophobic compound like Aprepitant, detergents in your buffers can be crucial.
-
Experimental Protocol:
-
Prepare your standard assay buffers (wash buffer, diluent) with varying low concentrations of a non-ionic detergent (e.g., 0.05%, 0.1%, 0.2% Tween-20).
-
Run the assay with these modified buffers and compare the signal-to-noise ratio to your standard conditions.
-
Be cautious, as high concentrations of detergents can sometimes disrupt desired protein-protein interactions.
-
Step 3: Adjust Buffer Composition
The pH and ionic strength of your buffers can influence non-specific binding.[4]
-
Experimental Protocol:
-
Prepare a matrix of buffers with varying pH values (e.g., pH 6.5, 7.0, 7.5, 8.0) and salt concentrations (e.g., 100 mM, 150 mM, 200 mM NaCl).[4][6]
-
Perform your assay using these different buffer conditions to determine the optimal pH and ionic strength that minimizes NSB while maintaining specific binding.
-
Step 4: Evaluate and Modify Wash Steps
Inadequate washing can leave unbound Aprepitant, leading to a high background signal.[12][13]
-
Experimental Protocol:
-
Increase the number of wash cycles (e.g., from 3 to 5).
-
Increase the volume of wash buffer used for each wash.
-
Incorporate a short soaking step (e.g., 30 seconds) during each wash cycle to improve the removal of non-specifically bound molecules.[13]
-
Quantitative Data Summary
The following tables summarize hypothetical data from troubleshooting experiments to illustrate the potential impact of different strategies on reducing non-specific binding.
Table 1: Effect of Blocking Agent on Background Signal
| Blocking Agent | Concentration | Background Signal (Absorbance at 450 nm) |
| None | - | 0.850 |
| BSA | 1% | 0.250 |
| BSA | 2% | 0.150 |
| Casein | 1% | 0.200 |
| Non-fat Dry Milk | 5% | 0.180 |
Table 2: Effect of Detergent (Tween-20) in Wash Buffer on Signal-to-Noise Ratio
| Tween-20 Concentration | Specific Signal (Absorbance) | Background Signal (Absorbance) | Signal-to-Noise Ratio |
| 0% | 1.200 | 0.400 | 3.0 |
| 0.05% | 1.150 | 0.150 | 7.7 |
| 0.1% | 1.100 | 0.100 | 11.0 |
| 0.2% | 0.950 | 0.090 | 10.6 |
Visualizations
Caption: Molecular interactions leading to non-specific binding of Aprepitant.
Caption: Troubleshooting workflow for high non-specific binding.
Caption: Mechanism of action of blocking agents in preventing NSB.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 7. swordbio.com [swordbio.com]
- 8. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 9. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 10. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labcluster.com [labcluster.com]
- 12. benchchem.com [benchchem.com]
- 13. arp1.com [arp1.com]
Technical Support Center: Improving the Oral Bioavailability of (1R,2S,3R)-Aprepitant Formulations
This technical support guide is designed for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Aprepitant. It provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, detailed protocols, and comparative data to inform your formulation strategy.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to achieving high oral bioavailability with Aprepitant?
A1: The primary challenge is Aprepitant's extremely low aqueous solubility. It is a highly lipophilic molecule (logP ≈ 4.8) with a solubility of only 3–7 μg/mL over a wide physiological pH range (2-10).[1][2] This poor solubility leads to a slow and variable dissolution rate in the gastrointestinal tract, which is the rate-limiting step for its absorption.[3] Aprepitant is classified as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) drug, underscoring solubility as the main hurdle.[4][5]
Q2: What are the most common strategies to improve the oral bioavailability of Aprepitant?
A2: The most successful strategies focus on enhancing the drug's solubility and dissolution rate. Key approaches include:
-
Particle Size Reduction (Nanonization): Decreasing the particle size into the nanometer range significantly increases the surface area-to-volume ratio, which enhances the dissolution velocity. The marketed formulation, Emend®, utilizes nanoparticle technology.[2][6]
-
Amorphous Solid Dispersions (ASDs): This involves dispersing Aprepitant in an amorphous state within a hydrophilic polymer matrix.[2] This approach prevents the drug from crystallizing and presents it in a higher energy state, which improves both solubility and dissolution.[1][2] Common polymers include Soluplus®, HPMCAS-LF, and PVP K-30.[1][2][5]
-
Inclusion Complexation: Using cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), to form inclusion complexes can encapsulate the lipophilic Aprepitant molecule, thereby increasing its apparent water solubility.[7]
-
Lipid-Based Formulations: Self-micro emulsifying drug delivery systems (SMEDDS) can be used to dissolve Aprepitant in a mixture of oils, surfactants, and co-solvents, which then form a fine emulsion in the GI tract, facilitating absorption.[8]
Q3: Which excipients are commonly used for creating Amorphous Solid Dispersions (ASDs) of Aprepitant?
A3: Several hydrophilic polymers have been successfully used to create stable and effective ASDs of Aprepitant. The choice of polymer is critical and often depends on the manufacturing process (e.g., spray drying, hot-melt extrusion). Effective polymers include:
-
Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol copolymer): Has shown excellent results in significantly increasing the dissolution rate of Aprepitant, with studies demonstrating a 9-fold increase in drug dissolution within 30 minutes.[1]
-
HPMCAS-LF (Hypromellose Acetate Succinate): An enteric polymer that can be used to create ASDs via the solvent evaporation method, leading to a five-fold increase in dissolution rate.[2]
-
PVP K-30 (Polyvinylpyrrolidone): While used in some studies, its effectiveness can be limited, with one report showing only about 5% of Aprepitant dissolving within 90 minutes from a PVP K-30 solid solution.[5][9]
Q4: How does the in vivo performance of novel Aprepitant formulations compare to the commercial product (Emend®)?
A4: Several advanced formulations have demonstrated pharmacokinetic profiles comparable to or exceeding that of pure, unformulated Aprepitant. For instance, a solid dispersion of Aprepitant with Soluplus® resulted in a 2.4-fold increase in the total drug exposure (AUC) in rats compared to the pure drug and achieved a relative bioavailability of 93.12% compared to Emend®.[1] Similarly, an inclusion complex with SBE-β-CD was found to be bioequivalent to Emend® in a pharmacokinetic study.[7]
Troubleshooting Guide
Issue 1: Low In Vitro Dissolution Rate
| Potential Cause | Troubleshooting Step |
| Drug is in a stable crystalline form. | The crystalline lattice energy is too high for rapid dissolution. Confirm crystallinity using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[1][10] Solution: Convert the drug to an amorphous form using techniques like solid dispersions or rapidly precipitating it during nanosuspension preparation.[2][11] |
| Poor "wettability" of the drug particles. | Aprepitant is highly hydrophobic and may agglomerate in the dissolution medium. Solution: Incorporate a surfactant (e.g., Tween 80, Poloxamer 188) into your formulation to improve particle wetting.[3][12] |
| Insufficient particle size reduction. | For nanosuspensions, the particle size may not be small enough to provide the necessary surface area for rapid dissolution. Solution: Optimize the homogenization process (increase pressure, number of cycles) or milling parameters (milling time, bead size).[3] Target a particle size below 1000 nm.[5] |
| Recrystallization of amorphous form. | The amorphous form is thermodynamically unstable and can convert back to the crystalline form, especially during storage or upon contact with the dissolution medium. Solution: Ensure the polymer used in the ASD has a high glass transition temperature (Tg) and forms strong intermolecular interactions (e.g., hydrogen bonds) with Aprepitant to inhibit molecular mobility.[1][2] Confirm with FTIR.[1] |
Issue 2: High Inter-Subject Variability in Animal PK Studies
| Potential Cause | Troubleshooting Step |
| Food Effect. | The absorption of Aprepitant can be influenced by the presence of food.[8] Early tablet formulations showed a 3- to 4-fold increase in bioavailability with food.[13] Solution: Standardize the feeding state of the animals (fasted or fed) across all study groups. The nanoparticle formulation of Emend® was designed to eliminate this food effect.[6] |
| Formulation Instability in GI fluid. | The formulation may be precipitating in the stomach or intestine before absorption can occur. Solution: For ASDs, consider using precipitation inhibitors like HPMC. For nanosuspensions, ensure the stabilizer concentration is adequate to prevent aggregation in the acidic and high-ionic-strength environment of the gut. |
| Non-linear Pharmacokinetics. | Aprepitant exhibits non-linear pharmacokinetics, where clearance can become saturated at higher doses, leading to a greater-than-proportional increase in exposure.[14][15] Solution: Be aware of this effect when comparing different dose levels. Ensure dose consistency and consider this intrinsic property during data analysis. |
Quantitative Data Summary
Table 1: Comparison of In Vitro Dissolution of Aprepitant Formulations
| Formulation | Drug:Polymer Ratio | Dissolution Medium | Time Point | % Drug Released | Citation |
| Pure Aprepitant | N/A | Varies | 30 min | ~11.8% | [1] |
| Pure Aprepitant | N/A | Varies | 180 min | ~22.6% | [1] |
| Solid Dispersion (Soluplus®) | 1:6 | Varies | 30 min | ~95.1% | [1] |
| Solid Dispersion (HPMCAS-LF) | 1:5 | Varies | 30 min | ~86.7% | [2][10] |
| Solid Dispersion (PVP K-30) | N/A | Varies | 90 min | ~5% | [5][9] |
Table 2: Comparative Pharmacokinetic Parameters in Rats
| Formulation | Dose | Cmax (μg/mL) | Tmax (h) | AUC₀₋₄₈ (μg·h/mL) | Relative Bioavailability | Citation |
| Pure Aprepitant | 25 mg/kg | 0.82 ± 0.14 | N/A | 7.97 ± 1.67 | N/A | [1] |
| Solid Dispersion (Soluplus®) | 25 mg/kg | N/A | 3.0 ± 0.63 | 19.10 ± 3.10 | 240% (vs. Pure Drug) | [1] |
| Emend® | 25 mg/kg | N/A | 4.33 ± 0.52 | 20.51 ± 3.60 | 100% (Reference) | [1] |
Experimental Protocols
Protocol 1: Preparation of Aprepitant Solid Dispersion by Solvent Evaporation
-
Objective: To prepare an amorphous solid dispersion of Aprepitant with HPMCAS-LF to enhance its dissolution rate.[2]
-
Materials: Aprepitant, HPMCAS-LF, suitable volatile solvent (e.g., acetone, ethanol, or a mixture).[9]
-
Procedure:
-
Accurately weigh Aprepitant and HPMCAS-LF in the desired ratio (e.g., 1:3, 1:4, 1:5).[2]
-
Dissolve both components completely in the chosen solvent in a round-bottom flask.
-
Evaporate the solvent under reduced pressure using a rotary evaporator. The bath temperature should be set appropriately (e.g., 40-60°C) to ensure efficient evaporation without degrading the components.
-
A thin film will form on the flask wall. Continue drying under a high vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid film from the flask.
-
Gently pulverize the resulting solid using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Store the solid dispersion in a desiccator to prevent moisture absorption and potential recrystallization.
-
Protocol 2: In Vitro Dissolution Testing
-
Objective: To assess and compare the dissolution rate of different Aprepitant formulations.
-
Apparatus: USP Type II (Paddle) apparatus.[16]
-
Parameters:
-
Dissolution Medium: 900 mL of a relevant buffer. Given Aprepitant's low solubility, a medium containing a surfactant is often required (e.g., 0.5% Sodium Lauryl Sulfate (SLS) in water or Simulated Intestinal Fluid).
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 75 RPM.[16]
-
Procedure: a. Place a quantity of the formulation (capsule, powder) equivalent to a specific dose of Aprepitant into each dissolution vessel. b. At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the medium. c. Immediately replace the withdrawn volume with fresh, pre-warmed medium. d. Filter the samples through a suitable filter (e.g., 0.45 μm PVDF) to remove undissolved particles. e. Analyze the concentration of dissolved Aprepitant in the filtrate using a validated analytical method, such as HPLC-UV at 210 nm.[4]
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Objective: To evaluate the oral bioavailability of a test formulation relative to a reference (e.g., pure drug or Emend®).[1]
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Fast the rats overnight (approx. 12 hours) before dosing, with free access to water.
-
Divide the rats into groups (e.g., Test Formulation, Reference Formulation, Pure Drug).
-
Prepare a suspension of each formulation in a suitable vehicle (e.g., 0.5% w/v carboxymethyl cellulose sodium (CMS-Na) in distilled water).[1]
-
Administer the formulation orally via gavage at a specified dose (e.g., 25 mg/kg Aprepitant equivalent).[1]
-
Collect blood samples (approx. 0.3 mL) from the postorbital venous plexus at predetermined time points (e.g., 1, 2, 3, 4, 5, 6, 8, 12, 24, and 48 hours post-dosing).[1]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C until analysis.
-
Determine the plasma concentration of Aprepitant using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Visualizations
Caption: Workflow for developing a high-bioavailability Aprepitant formulation.
Caption: Troubleshooting decision tree for low oral bioavailability of Aprepitant.
Caption: Mechanism of bioavailability enhancement by an Amorphous Solid Dispersion.
References
- 1. Characterization and Pharmacokinetic Study of Aprepitant Solid Dispersions with Soluplus® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of Aprepitant Solid Dispersion with HPMCAS-LF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Characterization of Nanosuspension of Aprepitant by H96 Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Semi-Solid Self-Emulsifying Formulation of Aprepitant for Oral Delivery: An In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2893919B1 - Formulation of aprepitant with enhanced solubility - Google Patents [patents.google.com]
- 6. Enabling formulations of aprepitant: in vitro and in vivo comparison of nanocrystalline, amorphous and deep eutectic solvent based formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Pharmacokinetic Study of Aprepitant–Sulfobutyl Ether-β-Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. Modeling and Simulation Analysis of Aprepitant Pharmacokinetics in Pediatric Patients With Postoperative or Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US20110009362A1 - Solubility-enhanced forms of aprepitant and pharmaceutical compositions thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to HPLC and UPLC Methods for (1R,2S,3R)-Aprepitant Analysis
For researchers, scientists, and professionals in drug development, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of active pharmaceutical ingredients like (1R,2S,3R)-Aprepitant is a critical decision. This guide provides an objective comparison of these two analytical techniques, supported by experimental data, to aid in selecting the most suitable method for routine quality control and stability studies. Aprepitant is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors used for preventing chemotherapy-induced nausea and vomiting.[1]
The primary advantage of UPLC over traditional HPLC lies in its use of smaller particle size columns (sub-2 µm), which allows for faster analysis times, improved resolution, and increased sensitivity.[2] This translates to higher throughput and reduced solvent consumption, making UPLC a more cost-effective and environmentally friendly option in the long run.
Experimental Workflow: A Side-by-Side Comparison
The general workflow for both HPLC and UPLC methods in the analysis of Aprepitant follows a similar path from sample preparation to data analysis. However, the key differences lie in the chromatographic system's operating parameters and the resulting performance.
Experimental Protocols
Detailed methodologies for representative HPLC and UPLC methods are provided below. These protocols are based on published and validated methods for the analysis of Aprepitant.
Representative HPLC Method Protocol
This method is a reverse-phase HPLC technique for the quantification of Aprepitant in bulk and pharmaceutical dosage forms.[3]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: X-Terra RP-8, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A 50:50 (v/v) mixture of Buffer and Acetonitrile. The buffer consists of 0.34g of Tetra-n butyl ammonium Sulphate in 1000ml of purified water with 1.1ml of concentrated Ortho phosphoric acid.
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Representative UPLC Method Protocol
This is a stability-indicating UPLC method developed for the estimation of Aprepitant and its impurities.[4]
-
Instrumentation: A UPLC system with a photodiode array (PDA) detector.
-
Column: HSS C18, 100 x 2.1mm, 1.8µm particle size.[4]
-
Mobile Phase: A 50:50 (v/v) mixture of 0.01M Potassium dihydrogen phosphate and Acetonitrile.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Detection Wavelength: 210 nm.[4]
-
Injection Volume: 2.0 µL.[4]
-
Column Temperature: Ambient.[4]
-
Run Time: 6 minutes.[4]
Performance Comparison
The following tables summarize the quantitative data from the validation of the representative HPLC and UPLC methods for Aprepitant analysis.
Table 1: Chromatographic Performance
| Parameter | HPLC Method | UPLC Method |
| Retention Time (min) | 4.86 | ~6 (total run time)[4] |
| Theoretical Plates | 9290 | Not explicitly stated, but UPLC generally offers higher plate counts. |
| Tailing Factor | Close to 1 | Not explicitly stated, but expected to be optimal. |
| Total Run Time (min) | > 5[3] | 6[4] |
Table 2: Method Validation Parameters
| Parameter | HPLC Method | UPLC Method |
| Linearity Range (µg/ml) | 25-150 | Not explicitly stated for Aprepitant alone, but linear for impurities. |
| Correlation Coefficient (R²) | 0.999 | > 0.999[4] |
| Limit of Detection (LOD) (µg/ml) | 0.28 | Not explicitly stated for Aprepitant alone. |
| Limit of Quantification (LOQ) (µg/ml) | 0.84 | Not explicitly stated for Aprepitant alone. |
| Accuracy (% Recovery) | 100.02% | 90% to 110%[4] |
| Precision (%RSD) | < 2%[5] | Not explicitly stated, but the method is described as precise. |
Logical Relationship: Method Selection Criteria
The decision to use HPLC or UPLC for Aprepitant analysis depends on several factors, including the specific analytical needs, available resources, and desired outcomes.
Conclusion
Both HPLC and UPLC methods are suitable for the quantitative analysis of this compound. The choice between the two depends on the specific requirements of the analytical laboratory.
-
HPLC methods are robust, reliable, and widely available. They are well-suited for routine quality control where high throughput is not the primary concern. The presented HPLC method demonstrates good accuracy, precision, and linearity for its intended purpose.[3]
-
UPLC offers significant advantages in terms of speed, resolution, and sensitivity.[2] The shorter run times lead to increased sample throughput and reduced solvent consumption, making it a more economical and environmentally friendly choice for laboratories with high sample loads or those requiring the detection of low-level impurities. The presented UPLC method is validated as reliable, rapid, precise, accurate, and selective for Aprepitant and its impurities.[4]
For laboratories aiming to optimize efficiency and reduce operational costs without compromising data quality, transitioning to a UPLC method for the analysis of this compound is a strategic and scientifically sound decision.
References
A Comparative Guide to Aprepitant and Other Neurokinin-1 (NK1) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurokinin-1 (NK1) receptor antagonist Aprepitant with other prominent alternatives, focusing on performance metrics supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating and selecting appropriate candidates for further investigation.
Introduction to NK1 Receptor Antagonism
The neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a wide range of physiological processes, including the regulation of mood, pain, and, most notably, the emetic reflex.[1] Antagonists of the NK1 receptor block the binding of Substance P, thereby preventing downstream signaling that leads to nausea and vomiting.[1] This mechanism has made them a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV).[1]
The first-in-class approved NK1 receptor antagonist was Aprepitant.[2] Since its introduction, other agents such as Netupitant and Rolapitant have been developed, each with distinct pharmacological profiles.[2] This guide compares these key antagonists based on their receptor binding affinity, pharmacokinetic properties, and clinical efficacy.
Comparative Performance Data
The following tables summarize key quantitative data for Aprepitant, Netupitant, and Rolapitant, providing a basis for objective comparison.
Table 1: Receptor Binding Affinity & Occupancy
This table outlines the in vitro binding affinity for the human NK1 receptor and in vivo receptor occupancy data. Lower IC50/Ki values indicate higher binding affinity.
| Compound | Binding Affinity (IC50/Ki, Human NK1) | Receptor Occupancy (at Therapeutic Doses) | Selectivity |
| Aprepitant | ~0.1 nM (IC50)[3] | >90%[4] | Highly selective for NK1 vs. NK2 and NK3 receptors[3] |
| Netupitant | ~1.0 nM (Ki)[4] | >90% (at 24-96h post-dose)[2][5] | Potent and selective NK1 receptor antagonist[2] |
| Rolapitant | Nanomolar affinity[4] | >90% (up to 5 days post-dose)[2] | High affinity and highly selective for NK1 vs. NK2/NK3[2] |
Table 2: Comparative Pharmacokinetics
Pharmacokinetic profiles are critical for determining dosing regimens and predicting drug interactions. The antagonists exhibit significant differences, particularly in their elimination half-lives.
| Parameter | Aprepitant | Netupitant | Rolapitant |
| Terminal Half-life (t½) | 9-13 hours[2] | ~80-96 hours[2][5] | ~169-183 hours (approx. 7 days)[5] |
| Oral Bioavailability | ~60-65%[1] | High (data varies) | ~100% |
| Plasma Protein Binding | >95%[1] | >99.5% | >99.8% |
| Primary Metabolism | CYP3A4 (major), CYP1A2, CYP2C19[1] | CYP3A4 (major)[2] | CYP3A4 (major)[5] |
| CYP3A4 Inhibition | Moderate Inhibitor | Moderate Inhibitor[2] | No significant induction or inhibition |
Table 3: Clinical Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
This table presents a summary of clinical efficacy, measured by the rate of "complete response" (defined as no emesis and no use of rescue medication) in patients undergoing highly or moderately emetogenic chemotherapy.
| Comparison | Phase | Complete Response Rate | Finding |
| NEPA (Netupitant/Palonosetron) vs. Aprepitant-based regimen | Overall (0-120h) | Numerically higher for NEPA[6] | NEPA was non-inferior to the aprepitant regimen, with a trend towards superior efficacy.[6][7] |
| Delayed (25-120h) | Significantly higher for NEPA[7] | NEPA demonstrated superior efficacy in preventing delayed-phase CINV.[7] | |
| Rolapitant vs. Active Control (5-HT3 antagonist + dexamethasone) | Delayed (25-120h) | Significantly higher for Rolapitant[5] | The addition of Rolapitant significantly improved control of delayed emesis.[5] |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the key biological pathway and a standard experimental workflow used in the evaluation of these compounds.
NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor initiates a Gq-protein-coupled signaling cascade, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), culminating in neuronal excitation and the emetic response. NK1 receptor antagonists competitively block Substance P from binding, thereby inhibiting this entire cascade.
Experimental Workflow: Radioligand Competition Binding Assay
To determine the binding affinity (Ki or IC50) of a test compound, a radioligand competition binding assay is a standard method. This workflow illustrates the key steps involved in such an experiment.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Competition Binding Assay for NK1 Receptor
Objective: To determine the inhibitory constant (Ki) of a test compound for the human NK1 receptor.
Methodology:
-
Receptor Source Preparation: Cell membranes are prepared from a stable cell line (e.g., HEK293 or CHO) engineered to express the human NK1 receptor. Cells are harvested, homogenized in a lysis buffer, and centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
A fixed amount of the cell membrane preparation.
-
A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P or [¹²⁵I]-Substance P) at a concentration near its dissociation constant (Kd).
-
Varying concentrations of the unlabeled test antagonist (e.g., Aprepitant).
-
Control wells are included for total binding (no competitor) and non-specific binding (a saturating concentration of unlabeled Substance P).
-
-
Incubation: The plate is incubated for a sufficient period (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 4°C) to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This process separates the receptor-bound radioligand from the unbound radioligand in the solution. The filters are then washed multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Quantification: The filters are transferred to scintillation vials, a scintillation cocktail is added, and the radioactivity retained on each filter is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of specific binding is plotted against the logarithm of the test compound concentration. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Efficacy: Cisplatin-Induced Emesis in Ferrets
Objective: To evaluate the anti-emetic efficacy of an NK1 receptor antagonist against acute and delayed emesis induced by a chemotherapeutic agent. The ferret is considered the gold standard non-primate model for emesis research due to its well-developed emetic reflex.[8]
Methodology:
-
Animal Model: Male ferrets are used and allowed to acclimate to the laboratory conditions. They are typically fasted overnight before the experiment but have free access to water.
-
Emetogen Administration: A highly emetogenic dose of cisplatin (e.g., 5-10 mg/kg) is administered intraperitoneally (i.p.) or intravenously (i.v.) to induce a reliable emetic response.[9][10]
-
Test Compound Administration: The NK1 receptor antagonist being tested (e.g., Aprepitant) is administered orally (p.o.) or via injection at various doses at a specified time before the cisplatin challenge. A vehicle control group receives the formulation buffer without the active drug.
-
Observation Period: The animals are observed continuously for a set period to assess both acute and delayed emesis.
-
Acute Phase: Typically observed for 4-8 hours immediately following cisplatin administration.
-
Delayed Phase: Observation continues for up to 72 hours (Days 2 and 3) to assess delayed emetic events.[9]
-
-
Data Collection: The primary endpoints measured are the number of retches and vomits (emetic episodes) and the latency to the first emetic episode. The observations are often recorded on video for later analysis.
-
Data Analysis: The efficacy of the antagonist is determined by its ability to reduce the number of emetic episodes compared to the vehicle control group. The data is often used to calculate the ED50, which is the dose required to inhibit emesis by 50%. Statistical comparisons are made between the treatment groups and the control group to determine significance.
Conclusion
Aprepitant, Netupitant, and Rolapitant are all highly potent and selective NK1 receptor antagonists that have demonstrated significant clinical utility. The primary differentiating factors among them are their pharmacokinetic profiles, particularly their half-lives, which influence their duration of action and dosing frequency.
-
Aprepitant has a shorter half-life, requiring a multi-day dosing regimen for CINV.
-
Netupitant possesses an intermediate-to-long half-life, allowing for single-dose administration, often in a fixed combination with the 5-HT3 antagonist palonosetron (NEPA), which may offer enhanced efficacy in the delayed CINV phase.
-
Rolapitant has a very long half-life of approximately one week, providing sustained receptor blockade for the entire 5-day at-risk period for CINV with a single dose.[5]
The choice of antagonist in a research or clinical setting may depend on the specific requirements of the study or therapeutic indication, including the desired duration of effect, potential for drug-drug interactions (especially concerning CYP3A4), and the convenience of the dosing regimen. This guide provides the foundational data to aid in making such informed decisions.
References
- 1. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Pragmatic Study Evaluating NEPA Versus Aprepitant for Prevention of Chemotherapy‐Induced Nausea and Vomiting in Patients Receiving Moderately Emetogenic Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative effectiveness of netupitant-palonosetron plus dexamethasone versus aprepitant-based regimens in mitigating chemotherapy-induced nausea and vomiting: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 9. The action of the NK1 tachykinin receptor antagonist, CP 99,994, in antagonizing the acute and delayed emesis induced by cisplatin in the ferret - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Stability-Indicating Assay Methods for (1R,2S,3R)-Aprepitant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of a stability-indicating assay for (1R,2S,3R)-Aprepitant, a potent and selective neurokinin-1 (NK1) receptor antagonist. The focus is on providing objective performance comparisons and detailed experimental data to aid in the selection of the most appropriate analytical strategy for quality control and stability testing.
Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for ensuring the identity, strength, quality, and purity of a drug substance over its shelf life. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Aprepitant. However, newer techniques like Ultra-Performance Liquid Chromatography (UPLC) and established methods such as UV-Visible (UV-Vis) Spectrophotometry offer alternative approaches with distinct advantages and limitations. This section compares these methods based on their reported performance characteristics for the analysis of Aprepitant.
Quantitative Performance Data
The following tables summarize the validation parameters for HPLC, UPLC, and UV-Vis spectrophotometric methods as reported in various studies. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.
Table 1: Comparison of Chromatographic Methods (HPLC vs. UPLC)
| Parameter | HPLC Method 1[1][2][3] | HPLC Method 2[4] | UPLC Method[4] |
| Column | C18 (250 x 4.6 mm, 5µm) | Kromosil C18 (250 x 4.6 mm, 5µm) | HSS C18 (100 x 2.1 mm, 1.8µm) |
| Mobile Phase | Methanol:Water (90:10 v/v) | 0.1% Perchloric acid:Acetonitrile (80:20 v/v) | 0.01M KH2PO4:Acetonitrile (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 1.1 mL/min | 0.5 mL/min |
| Detection (λ) | 220 nm | 210 nm | 210 nm |
| Retention Time | ~4.4 min | ~3.4 min | Not Specified |
| Linearity Range | 1 - 100 µg/mL | 10 - 60 µg/mL | Not Specified |
| Correlation Coeff. (r²) | > 0.999 | 0.999 | > 0.999 |
| LOD | 0.130 µg/mL | Not Specified | Not Specified |
| LOQ | 0.395 µg/mL | Not Specified | Not Specified |
| Accuracy (% Recovery) | 99.56 - 101.5% | 101.01% | 90 - 110% |
| Precision (% RSD) | 0.561 (Method) | < 2% (Assay) | Not Specified |
Table 2: Performance of UV-Visible Spectrophotometric Methods
| Parameter | UV-Vis Method 1 | UV-Vis Method 2 |
| Solvent | Ethanol | Methanol |
| λmax | 264 nm | 210 nm and 269 nm (First derivative) |
| Linearity Range | 5 - 15 µg/mL | 6 - 14 µg/mL |
| Correlation Coeff. (r²) | 0.998 | 0.998 |
| LOD | Not Specified | 0.105 µg/mL (Zero order), 0.025 µg/mL (First derivative) |
| LOQ | Not Specified | 0.356 µg/mL (Zero order), 0.083 µg/mL (First derivative) |
| Accuracy (% Recovery) | 99.18 - 100.92% | Not Specified |
| Precision (% RSD) | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. This section provides a representative experimental protocol for a stability-indicating HPLC method and outlines the general procedures for UPLC and UV-Vis spectrophotometry.
Stability-Indicating HPLC Method
This protocol is based on a validated method for the determination of Aprepitant in bulk and pharmaceutical dosage forms[1][2][3].
1. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of methanol and water in a ratio of 90:10 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
2. Standard Solution Preparation:
-
Prepare a stock solution of Aprepitant reference standard in methanol.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1-100 µg/mL).
3. Sample Preparation:
-
For bulk drug, accurately weigh and dissolve the substance in methanol to obtain a known concentration.
-
For pharmaceutical dosage forms (e.g., capsules), take a representative sample, dissolve in methanol, sonicate to ensure complete dissolution, and filter.
-
Dilute the sample solutions with the mobile phase to a concentration within the calibration range.
4. Forced Degradation Studies:
-
Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 60°C.
-
Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 60°C.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug to dry heat at 70°C.
-
Photolytic Degradation: Expose the drug solution to UV light.
-
Neutralize the acidic and basic solutions before injection. Analyze all stressed samples by the developed HPLC method.
5. Validation Parameters:
-
Specificity: Analyze blank, placebo, standard, and stressed samples to demonstrate that the method is free from interference from excipients and degradation products.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Accuracy: Perform recovery studies by spiking a known amount of standard drug into the sample preparation at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision: Determine repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.
UPLC Method Outline
UPLC methods utilize columns with smaller particle sizes (<2 µm) and higher pressures, leading to faster analysis times and improved resolution. A typical UPLC method for Aprepitant would involve[4]:
-
Column: A sub-2 µm particle size column (e.g., HSS C18, 1.8 µm).
-
Mobile Phase: A buffered mobile phase (e.g., 0.01M Potassium dihydrogen phosphate) mixed with an organic solvent like acetonitrile.
-
Flow Rate: A lower flow rate compared to HPLC (e.g., 0.5 mL/min).
-
Shorter run times are a key advantage.
UV-Visible Spectrophotometric Method Outline
UV-Vis spectrophotometry is a simpler and more cost-effective technique but may lack the specificity of chromatographic methods, especially for stability-indicating assays where degradation products might interfere. A typical method involves:
-
Solvent: Dissolving the sample in a suitable solvent (e.g., ethanol, methanol).
-
Wavelength Selection: Determining the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Preparing a series of standard solutions and measuring their absorbance to create a calibration curve.
-
Sample Analysis: Measuring the absorbance of the sample solution and determining the concentration from the calibration curve.
-
Derivative Spectrophotometry can be employed to enhance specificity by resolving overlapping spectra.
Visualizations
The following diagrams, generated using Graphviz, illustrate key aspects of the stability-indicating assay validation for Aprepitant.
References
A Comparative Pharmacokinetic-Based Guide to (1R,2S,3R)-Aprepitant and its Prodrug Fosaprepitant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the neurokinin-1 (NK1) receptor antagonist aprepitant and its intravenous prodrug, fosaprepitant. The information presented is intended to support research and development efforts by offering a clear, data-driven overview of these two important antiemetic agents.
I. Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of aprepitant and fosaprepitant, derived from studies in healthy adult volunteers. A 115 mg intravenous dose of fosaprepitant is considered bioequivalent to a 125 mg oral dose of aprepitant.[1][2]
| Pharmacokinetic Parameter | (1R,2S,3R)-Aprepitant (Oral) | Fosaprepitant (Intravenous) |
| Dose | 125 mg | 115 mg |
| Bioavailability | ~59% - 67%[3][4] | Not applicable (intravenous administration) |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours[3] | ~30 minutes (for conversion to aprepitant) |
| Peak Plasma Concentration (Cmax) of Aprepitant | ~1.5 µg/mL | ~3.27 µg/mL[5] |
| Area Under the Curve (AUC₀-∞) of Aprepitant | ~31.7 - 35 µg·hr/mL[5] | ~31.7 µg·hr/mL[5] |
| Volume of Distribution (Vd) | ~70 L[3] | ~5 L (for fosaprepitant)[5] |
| Plasma Protein Binding | >95% (Aprepitant)[3] | Not applicable (rapidly converted) |
| Elimination Half-Life (t½) | 9 - 13 hours (Aprepitant) | ~2.3 minutes (Fosaprepitant)[5] |
| Metabolism | Primarily hepatic via CYP3A4; minor pathways via CYP1A2 and CYP2C19[3] | Rapidly converted to aprepitant by ubiquitous phosphatases[6] |
| Excretion | Approximately 50% in feces and 50% in urine as metabolites[3] | Primarily as aprepitant metabolites |
II. Experimental Protocols
The pharmacokinetic data presented in this guide are predominantly derived from open-label, randomized, crossover bioequivalence studies conducted in healthy volunteers.[3][7] Below are generalized methodologies employed in these key experiments.
Bioequivalence and Pharmacokinetic Study Protocol
-
Study Design: An open-label, single-dose, randomized, two-way crossover study design is typically used to compare the pharmacokinetics of oral aprepitant and intravenous fosaprepitant.[3] A washout period of at least 7 days separates the dosing periods.[3]
-
Subject Population: Healthy adult male and female volunteers are recruited for these studies.[1][7] Inclusion criteria typically include being in good health, a non-smoker, and willing to comply with study restrictions.[1] Exclusion criteria often include a history of significant illness, neurological disorders, cancer, and excessive alcohol or caffeine consumption.[1]
-
Dosing Regimen:
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration to characterize the plasma concentration-time profile of aprepitant and fosaprepitant.
-
Analytical Method: The concentrations of fosaprepitant and its metabolite, aprepitant, in plasma are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][7]
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with acetonitrile.[5]
-
Chromatographic Separation: Separation is achieved on a C18 column with a gradient elution.[5]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode.[5]
-
In Vitro Metabolism Study Protocol
-
Objective: To identify the cytochrome P450 (CYP) enzymes responsible for the metabolism of aprepitant.
-
Methodology:
-
Aprepitant is incubated with human liver microsomes.
-
The role of specific CYP enzymes is investigated using selective chemical inhibitors or recombinant human CYP enzymes.
-
The formation of aprepitant metabolites is monitored over time using LC-MS/MS to determine the contribution of each CYP isoform.
-
III. Visualizations
Fosaprepitant to Aprepitant Conversion and Distribution
Caption: Intravenous fosaprepitant is rapidly converted to aprepitant in the bloodstream.
Aprepitant Metabolism and Elimination Workflow
Caption: Aprepitant is primarily metabolized in the liver by CYP3A4 before excretion.
Signaling Pathway of Aprepitant's Antiemetic Action
Caption: Aprepitant blocks Substance P from binding to NK1 receptors, inhibiting the vomiting reflex.
References
- 1. A Study to Assess the Bioequivalence of Aprepitant and Fosaprepitant and the Effect of Food on Aprepitant Bioavailability (0869-165) [ctv.veeva.com]
- 2. Pharmacokinetic evaluation of fosaprepitant dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. CN105974016A - Method for simultaneously detecting fosaprepitant and aprepitant in plasma - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and Safety of Fosaprepitant Dimeglumine in Healthy Chinese Volunteers: Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Single-Dose Bioequivalence and Food Effect Study With Aprepitant and Fosaprepitant Dimeglumine in Healthy Young Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to In Vitro-In Vivo Correlation of (1R,2S,3R)-Aprepitant Formulations
For Researchers, Scientists, and Drug Development Professionals
Aprepitant, a selective neurokinin-1 (NK1) receptor antagonist, is a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). However, its clinical efficacy is challenged by its poor aqueous solubility, which classifies it as a Biopharmaceutics Classification System (BCS) Class II drug, exhibiting solubility-limited absorption.[1] Consequently, the development of novel formulations to enhance its solubility and bioavailability is a significant area of research. An established in vitro-in vivo correlation (IVIVC) is critical in the development of these formulations, as it can serve as a surrogate for in vivo bioequivalence studies, reducing development time and cost.
This guide provides a comparative analysis of different formulations of (1R,2S,3R)-Aprepitant, focusing on the correlation between their in vitro dissolution profiles and in vivo pharmacokinetic performance. The data presented is compiled from various studies aimed at overcoming the solubility challenges of Aprepitant.
Comparative Dissolution and Pharmacokinetic Data
The following tables summarize the in vitro dissolution and in vivo pharmacokinetic data from studies on various Aprepitant formulations.
Table 1: In Vitro Dissolution of Aprepitant Formulations
| Formulation Type | Key Excipients | Dissolution Medium | Time (min) | % Drug Dissolved (Mean ± SD) | Reference |
| Pure Aprepitant | - | - | 30 | 11.77 ± 0.77 | [2] |
| 180 | 22.61 ± 0.74 | [2] | |||
| Solid Dispersion (SD) | Soluplus® (1:6 ratio) | - | 30 | 95.07 ± 1.84 | [2] |
| Inclusion Complex | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | 2.2% SDS solution | 15 | >85 | [3] |
| pH 1.0 HCl solution | 15 | >85 | [3] | ||
| Fast Dissolving Tablet (FDT) | Cordia dichotoma (8%) | - | 10 | 86.52 | [4] |
| Marketed Nanocrystalline Formulation (Emend®) | - | - | - | - | [1] |
| Amorphous Aprepitant | - | FaSSIF medium | - | Supersaturation observed | [1][5] |
| Deep Eutectic Solvent (DES) | Choline chloride, levulinic acid | FaSSIF medium | - | Supersaturation observed | [1][5] |
| Semi-Solid Self-Emulsifying Drug Delivery System (SNEDDS) | Capryol™ 90, Kolliphor® CS20, Transcutol® P, Soluplus® | - | - | Increased dissolution rate | [6][7][8] |
Table 2: In Vivo Pharmacokinetic Parameters of Aprepitant Formulations in Rats
| Formulation Type | Dose | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Nanocrystalline (Emend®) | 2.4 mg/kg | - | - | 36 ± 2 | [1][5] |
| Amorphous Aprepitant | 2.4 mg/kg | - | - | 20 ± 4 | [1][5] |
| Deep Eutectic Solvent (DES) | 2.4 mg/kg | - | - | 34 ± 4 | [1][5] |
Table 3: Bioequivalence Study of Aprepitant CF 125 mg vs. Emend® 125 mg in Healthy Male Subjects (Fed Conditions)
| Parameter | Test Formulation (Aprepitant CF) (Mean ± SD) | Reference Formulation (Emend®) (Mean ± SD) | Ratio (90% CI) |
| AUC0-t (ng·h/mL) | 96297 ± 26928 | 96895 ± 22461 | 0.99 (0.94 – 1.04) |
| Cmax (ng/mL) | 3541 ± 675 | 3495 ± 593 | 1.01 (0.97 – 1.06) |
| tmax (h) | 4.5 (median) | 4.5 (median) | - |
The bioequivalence study concluded that Aprepitant CF 125 mg is bioequivalent to Emend® 125 mg as the 90% confidence intervals for AUC0-t and Cmax are within the acceptance range of 0.80 – 1.25.[9]
Experimental Protocols
A summary of the methodologies employed in the cited studies is provided below.
-
Solid Dispersion Formulation : The dissolution study was performed for pure aprepitant and solid dispersions. The percentage of drug released was measured at various time points up to 180 minutes. The results indicated a significant increase in the dissolution rate for the solid dispersion formulations compared to the pure drug, with the 1:6 drug-to-polymer ratio showing a nearly 9-fold increase in dissolution at 30 minutes.[2]
-
Inclusion Complex Formulation : Dissolution profiles of the aprepitant-SBE-β-CD complex and the reference product (Emend®) were evaluated in multiple media, including 2.2% SDS solution, pH 1.0 HCl solution, pH 4.5 acetate buffer, pH 6.8 PBS, and water. Samples were collected at 5, 10, 15, 20, 30, 45, and 60 minutes. The complexation of aprepitant with SBE-β-CD resulted in enhanced dissolution rates compared to the reference product, exceeding 85% release in 15 minutes in acidic and surfactant media.[3]
-
Nanocrystalline, Amorphous, and DES Formulations : The in vitro drug release for the DES and amorphous aprepitant formulations was investigated in Fasted State Simulated Intestinal Fluid (FaSSIF). It was noted that direct measurement of drug release from the nanocrystalline formulation was challenging due to difficulties in separating the nanocrystals from the medium. Both the DES and amorphous forms showed supersaturation followed by precipitation.[1][5]
-
Nanocrystalline, Amorphous, and DES Formulations in Rats : A pharmacokinetic study was conducted in rats to compare the oral bioavailability of nanocrystalline (Emend®), amorphous, and DES-based aprepitant formulations. Each formulation was administered via oral gavage at a dose of 2.4 mg/kg. The results showed that the DES formulation had a comparable oral bioavailability to the marketed nanocrystalline formulation, while the amorphous form exhibited lower bioavailability.[1][5]
-
Bioequivalence Study in Humans : A single-dose, randomized, two-period, two-treatment, crossover bioequivalence study was conducted in 32 healthy male subjects under fed conditions to compare a generic aprepitant formulation with the reference product, Emend®. Each subject received a single 125 mg dose of each formulation. Blood samples were collected up to 72 hours post-administration to determine the pharmacokinetic parameters.[9]
IVIVC Workflow and Logical Relationships
The development of a meaningful IVIVC is a systematic process that connects the in vitro properties of a dosage form to its in vivo performance. The following diagram illustrates a typical workflow for establishing an IVIVC for oral solid dosage forms like those of Aprepitant.
Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).
Conclusion
The development of various Aprepitant formulations demonstrates successful strategies to overcome its inherent poor solubility. Solid dispersions, inclusion complexes, and nanocrystal technologies have all shown significant improvements in dissolution rates, which generally translate to enhanced bioavailability. The presented data highlights that while in vitro dissolution is a critical predictor of in vivo performance, the ultimate goal is to establish a robust IVIVC. A validated IVIVC can streamline formulation development and regulatory processes, ultimately facilitating the delivery of more effective and accessible antiemetic therapies to patients. The bioequivalence of a generic nanocrystalline formulation with the innovator product further underscores the importance of controlling physicochemical properties to ensure therapeutic equivalence. Future work in this area will likely continue to explore novel formulation platforms and refine the correlation between in vitro and in vivo data to accelerate drug development.
References
- 1. Enabling formulations of aprepitant: in vitro and in vivo comparison of nanocrystalline, amorphous and deep eutectic solvent based formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and Pharmacokinetic Study of Aprepitant Solid Dispersions with Soluplus® - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Pharmacokinetic Study of Aprepitant–Sulfobutyl Ether-β-Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Semi-Solid Self-Emulsifying Formulation of Aprepitant for Oral Delivery: An In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
Head-to-Head Preclinical Comparison of (1R,2S,3R)-Aprepitant and Ondansetron in Antiemetic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of (1R,2S,3R)-Aprepitant, a neurokinin-1 (NK1) receptor antagonist, and ondansetron, a serotonin type 3 (5-HT3) receptor antagonist. The focus is on their antiemetic properties as observed in established animal models of nausea and vomiting. This objective comparison is supported by quantitative experimental data, detailed methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its antiemetic effect by blocking the binding of substance P to the NK1 receptor in the central nervous system, a key pathway in the vomiting reflex.[1][2] Ondansetron, conversely, is a selective antagonist of the 5-HT3 receptor, which is found in the gastrointestinal tract and the central nervous system and plays a crucial role in mediating nausea and vomiting.[1]
Signaling Pathways
The distinct mechanisms of action of aprepitant and ondansetron are rooted in their respective signaling pathways.
Quantitative Data Presentation
The following tables summarize the quantitative data from preclinical studies, providing a direct comparison of the receptor binding affinities and antiemetic efficacy of aprepitant and ondansetron.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) | Species |
| This compound | NK1 | 0.1 nM | Human |
| Ondansetron | 5-HT3 | 6.16 nM | Not Specified |
Table 2: Antiemetic Efficacy in Cisplatin-Induced Emesis in Ferrets
| Treatment | Dose (mg/kg, p.o.) | Mean Number of Retches + Vomits (± SEM) | % Inhibition of Emesis |
| Vehicle | - | 41 ± 17 | - |
| This compound | 1 | Not directly reported, but significant reduction | Not directly reported |
| Ondansetron | 1 | Significantly decreased retching, no vomiting | >90% (estimated) |
| Ondansetron + Aprepitant + Dexamethasone | 1 + 1 + 1 (i.p.) | ~5 | ~88% |
Note: Data is compiled from multiple sources and direct head-to-head comparative studies with identical experimental conditions are limited. The percentage of inhibition for ondansetron is an estimation based on the reported significant reduction and the absence of vomiting.
Experimental Protocols
Detailed methodologies for the key preclinical models used to evaluate the antiemetic efficacy of aprepitant and ondansetron are provided below.
Cisplatin-Induced Emesis in Ferrets
This is a widely used model for assessing antiemetic drugs.
-
Animals: Male ferrets are commonly used.
-
Housing: Animals are housed individually with free access to food and water.
-
Emetic Challenge: Cisplatin is administered intraperitoneally (i.p.) at doses ranging from 5 to 10 mg/kg to induce a reliable emetic response.
-
Drug Administration: Test compounds (aprepitant or ondansetron) are typically administered orally (p.o.) or intravenously (i.v.) at a specified time before the cisplatin challenge.
-
Observation: The animals are observed for a defined period (e.g., 4-8 hours for acute emesis and up to 72 hours for delayed emesis), and the number of retches and vomits are recorded.
-
Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic episodes in the drug-treated groups to the vehicle-treated control group.
Cisplatin-Induced Pica in Rats
Rats do not vomit, but they exhibit pica (ingestion of non-nutritive substances like kaolin) in response to emetic stimuli, which is used as an index of nausea.
-
Animals: Male Sprague-Dawley or Wistar rats are typically used.
-
Housing: Rats are housed individually with access to food, water, and a pre-weighed amount of kaolin.
-
Acclimatization: Animals are given a period to acclimatize to the presence of kaolin before the experiment.
-
Emetic Challenge: Cisplatin is administered i.p. at a dose of approximately 6 mg/kg.
-
Drug Administration: Aprepitant or ondansetron is administered prior to the cisplatin injection.
-
Measurement: The consumption of kaolin is measured over a 24-48 hour period.
-
Data Analysis: The amount of kaolin consumed by the drug-treated groups is compared to the vehicle-treated group.
Conclusion
Both this compound and ondansetron are effective antiemetic agents in preclinical models, albeit through different mechanisms of action. Aprepitant demonstrates high affinity for the NK1 receptor, while ondansetron is a potent antagonist of the 5-HT3 receptor. In the ferret model of cisplatin-induced emesis, both compounds have shown significant efficacy in reducing or eliminating vomiting. The choice between these agents in a preclinical setting may depend on the specific research question, the emetic stimulus being investigated, and the desire to target a particular neurobiological pathway. Further direct head-to-head comparative studies under identical experimental conditions would be beneficial to provide a more definitive quantitative comparison of their potencies.
References
A Comparative Guide to the Validation of Analytical Methods for (1R,2S,3R)-Aprepitant in Accordance with ICH Guidelines
This guide provides a comprehensive comparison of validated analytical methods for the quantification of (1R,2S,3R)-Aprepitant, a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors. The methods discussed have been validated according to the International Council for Harmonisation (ICH) guidelines, ensuring data accuracy, precision, and reliability for researchers, scientists, and drug development professionals.
Overview of Analytical Methods
The primary methods for the analysis of Aprepitant in pharmaceutical formulations are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet (UV) Spectrophotometry. RP-HPLC is the most widely used technique due to its high specificity and ability to separate the active pharmaceutical ingredient (API) from its impurities and degradation products.
Quantitative Data Summary
The following tables summarize the validation parameters for different analytical methods for Aprepitant, providing a clear comparison of their performance.
Table 1: RP-HPLC Method Validation Data
| Parameter | Method 1 | Method 2 | Method 3 (Isomer Specific) |
| Linearity Range | 2.53 - 50.57 µg/mL | 25 - 150 µg/mL | 1.25 - 3.75 µg/mL |
| **Correlation Coefficient (R²) ** | > 0.999 | 0.999 | 0.996 |
| Accuracy (% Recovery) | Not explicitly stated | 98.8 - 101.2% | Not explicitly stated |
| Precision (% RSD) | < 2.0 | < 2.0 | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | 0.28 µg/mL | 0.14 µg/mL (chiral) / 0.07 µg/mL (related substance) |
| Limit of Quantitation (LOQ) | Not explicitly stated | 0.84 µg/mL | 0.41 µg/mL (chiral) / 0.21 µg/mL (related substance) |
Table 2: UV Spectrophotometric Method Validation Data
| Parameter | UV Method |
| Linearity Range | 5 - 15 µg/mL |
| Correlation Coefficient (R²) | 0.998 |
| Accuracy (% Recovery) | 99.5 - 100.5% |
| Precision (% RSD) | < 2.0 |
| Limit of Detection (LOD) | Not explicitly stated |
| Limit of Quantitation (LOQ) | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the key validation experiments are crucial for reproducibility and comparison.
RP-HPLC Method 1 Protocol
-
Chromatographic Conditions :
-
Column : Agilent Polaris ODS C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase : Methanol and 10mM Sodium acetate (pH 3.0) in a ratio of 80:20 v/v.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 210 nm.
-
Column Temperature : 25°C.
-
-
Linearity : A series of eight non-zero standard solutions were prepared in the concentration range of 2.53 – 50.57 µg/ml.
-
Accuracy : The accuracy of the method was determined by the standard addition method at three different concentration levels.
-
Precision : Intra-day and inter-day variations were evaluated at three different concentration levels.
RP-HPLC Method 2 Protocol
-
Chromatographic Conditions :
-
Column : X-Terra RP-8 (150 x 4.6 mm, 5 µm).
-
Mobile Phase : Buffer (0.34g of Tetra-n-butyl ammonium Sulphate in 1000ml of water with 1.1ml of Orthophosphoric acid) and Acetonitrile in a 50:50 v/v ratio.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 210 nm.
-
-
Linearity : The detector response was found to be linear in the concentration range of 25-150 µg/ml.
-
Accuracy, Precision, and System Suitability : These parameters were validated, and the percentage assay of Aprepitant capsules was found to be 100.02%.
Isomer-Specific RP-HPLC Method 3 Protocol
A method for the determination of eight isomers of Aprepitant has been developed, which is crucial for ensuring the correct stereochemistry of the API.
-
Chiral Separation :
-
Related Substances :
-
Column : Xterra RP-18 (250 mm × 4.6 mm, 5 μm).[1]
-
-
Validation : The method was validated according to ICH guidelines.[1] The limit of detection (LOD) and limit of quantitation (LOQ) for the chiral substance were 0.14 µg/ml and 0.41 µg/ml, respectively.[1] For related substances, the LOD and LOQ were 0.07 µg/ml and 0.21 µg/ml, respectively.[1]
UV Spectrophotometric Method Protocol
-
Solvent : Ethanol.[2]
-
Maximum Wavelength (λmax) : 264 nm.[2]
-
Linearity : Beer's law was obeyed in the concentration range of 5-15 µg/mL.[2]
-
Validation : The method was validated for linearity, accuracy, precision, LOD, and LOQ in accordance with ICH guidelines.[2]
Visualizing the Validation Process
The following diagrams illustrate the workflow of the analytical method validation and the relationship between the core validation parameters as per ICH guidelines.
References
The Critical Role of Stereochemistry in the Efficacy of Aprepitant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stereoisomers of Aprepitant, a potent and selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV). While direct comparative efficacy data between the different stereoisomers of Aprepitant are not extensively available in peer-reviewed literature, this guide synthesizes the existing knowledge on the profound influence of stereochemistry on its pharmacological activity.
Aprepitant possesses three stereogenic centers, resulting in a total of eight possible stereoisomers (four pairs of enantiomers).[1][2] The commercially available and therapeutically active form is specifically the 5-[[2(R)-[1(R)-(3,5-bistrifluoromethyl phenyl)ethoxy]-3(S)-(4-fluorophenyl)morpholin-4-yl]methyl]-2,4-dihydro-[3][4][5]triazol-3-one stereoisomer.[2][6][7] The precise three-dimensional arrangement of substituents is crucial for high-affinity binding to the NK1 receptor.[3]
Stereoisomer Configuration and Activity
The stereochemical configuration of Aprepitant is fundamental to its biological function. The specific (2R, 3S, 1'R) configuration of the active isomer ensures optimal interaction with the NK1 receptor, thereby blocking the binding of Substance P, a key neurotransmitter involved in the emetic reflex.[6][8] While it is a common principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different activities—with some being potent, others inactive, or even eliciting adverse effects—studies directly comparing the binding affinities and antiemetic effects of all eight Aprepitant stereoisomers are not publicly documented.[9][10]
An in-vivo study investigating the stereochemical integrity of Aprepitant in human plasma following oral administration revealed that only the administered active stereoisomer was detectable.[2] This suggests that there is no in-vivo conversion to its epimers or enantiomer, underscoring the stability of the active isomer and indicating that the therapeutic effect is solely attributable to this specific molecule.
Table 1: Stereoisomers of Aprepitant and Known Activity
| Stereochemical Configuration | Common Name/Designation | Known Activity |
| (2R, 3S, 1'R) | Aprepitant | Active Pharmaceutical Ingredient: High-affinity NK1 receptor antagonist. |
| (2S, 3R, 1'S) | Enantiomer of Aprepitant | Not detected in-vivo post-administration of Aprepitant.[2] Efficacy data not available. |
| Other 6 Stereoisomers | Diastereomers of Aprepitant | Not detected in-vivo post-administration of Aprepitant.[2] Efficacy data not available. |
Experimental Protocols
In-vivo Stereochemical Integrity Analysis of Aprepitant
To assess the potential for in-vivo inversion of the chiral centers of Aprepitant, a validated high-performance liquid chromatography with mass spectrometric detection (HPLC-MS) method was employed.[2]
1. Sample Preparation:
-
Human plasma samples were obtained following oral administration of Aprepitant.
-
Proteins in the plasma samples were precipitated using a suitable organic solvent (e.g., acetonitrile).
-
The supernatant was separated by centrifugation for subsequent analysis.
2. Diastereomer Separation (Achiral Chromatography):
-
An achiral reverse-phase HPLC column (e.g., ProntoSil C18 AQ) was used to separate the four possible diastereomeric pairs.[2]
-
The mobile phase typically consisted of an acetonitrile-water gradient.[2]
-
Detection was performed using a single quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) interface.[2]
3. Enantiomer Separation (Chiral Chromatography):
-
A chiral HPLC column (e.g., Chiralcel OD-H) was used to separate Aprepitant from its enantiomer.[2]
-
The mobile phase was a mixture of hexane and isopropanol.[2]
-
Tandem mass spectrometry (MS/MS) with an APCI interface was used for detection to ensure high selectivity and sensitivity.[2]
4. Data Analysis:
-
The retention times and mass spectra of the peaks in the post-dose plasma samples were compared with those of the reference standards for Aprepitant and its other stereoisomers.
-
The absence of peaks corresponding to the other stereoisomers in the plasma samples confirmed the in-vivo stereochemical stability of Aprepitant.[2]
Visualizing Key Processes
Aprepitant Mechanism of Action: NK1 Receptor Antagonism
Caption: Aprepitant blocks Substance P from binding to the NK1 receptor, inhibiting the emesis signal.
Experimental Workflow for Stereoisomer Analysis
Caption: Workflow for the separation and identification of Aprepitant stereoisomers from plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of the in-vivo stereochemical integrity of aprepitant based on the analysis of human plasma samples via high-performance liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jkscience.org [jkscience.org]
- 7. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]
- 8. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. ijpsjournal.com [ijpsjournal.com]
Inter-laboratory Validation of a Bioanalytical Method for (1R,2S,3R)-Aprepitant: A Comparative Guide
This guide provides a comparative overview of the inter-laboratory validation of a bioanalytical method for (1R,2S,3R)-Aprepitant in human plasma. The transfer of bioanalytical methods between laboratories is a critical process in drug development to ensure data consistency and reliability across different sites. This process, known as cross-validation, is essential when data from multiple laboratories will be combined or compared to support pharmacokinetic, toxicokinetic, or biomarker studies.[1][2][3]
The following sections present a representative inter-laboratory validation study between two hypothetical laboratories, "Laboratory A" (the originating laboratory) and "Laboratory B" (the receiving laboratory). The data and protocols are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Aprepitant and adhere to the principles outlined in regulatory guidelines such as the ICH M10.[1][2][4]
Data Presentation: Comparative Performance
The successful cross-validation of a bioanalytical method requires demonstrating that the method performs equivalently in both laboratories. This is assessed by comparing key validation parameters.
Table 1: Comparison of Calibration Curve Performance
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Calibration Range (ng/mL) | 1.0 - 1000 | 1.0 - 1000 | N/A |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | N/A |
| Mean Correlation Coefficient (r²) | > 0.998 | > 0.997 | ≥ 0.99 |
| Back-calculated Standard Accuracy | Within ±15% of nominal (±20% at LLOQ) | Within ±15% of nominal (±20% at LLOQ) | ±15% of nominal (±20% at LLOQ) |
Table 2: Inter-laboratory Accuracy and Precision of Quality Control Samples
| QC Level | Laboratory A | Laboratory B | Inter-Lab % Difference |
| Low QC (3 ng/mL) | |||
| Mean Concentration (ng/mL) | 2.95 | 3.08 | 4.3% |
| Accuracy (% Bias) | -1.7% | 2.7% | N/A |
| Precision (%CV) | 4.2% | 5.1% | N/A |
| Mid QC (300 ng/mL) | |||
| Mean Concentration (ng/mL) | 305.1 | 298.5 | -2.2% |
| Accuracy (% Bias) | 1.7% | -0.5% | N/A |
| Precision (%CV) | 3.1% | 2.9% | N/A |
| High QC (800 ng/mL) | |||
| Mean Concentration (ng/mL) | 810.4 | 792.0 | -2.3% |
| Accuracy (% Bias) | 1.3% | -1.0% | N/A |
| Precision (%CV) | 2.5% | 3.3% | N/A |
| Acceptance Criteria | Accuracy: within ±15% of nominal; Precision: ≤15% CV | Accuracy: within ±15% of nominal; Precision: ≤15% CV | Mean accuracy between labs <15%[1] |
Table 3: Incurred Sample Reanalysis (ISR) Comparison
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Number of Samples Re-analyzed | 40 | 40 | N/A |
| Number of Samples within Acceptance | 38 | 37 | ≥ 67% of samples |
| % of Samples within Acceptance | 95% | 92.5% | N/A |
| Acceptance Criteria: The difference between the initial and re-analyzed concentration should be within ±20% of their mean for at least 67% of the samples.[5][6][7][8] |
Experimental Protocols
A robust and well-documented experimental protocol is fundamental to a successful cross-validation study. The following outlines the key steps for the LC-MS/MS analysis of Aprepitant in human plasma.
1. Objective: To demonstrate the equivalency of a validated LC-MS/MS bioanalytical method for this compound at a receiving laboratory (Laboratory B) against the originating laboratory (Laboratory A).
2. Materials and Instrumentation:
-
Reference Standards: this compound and a suitable stable isotope-labeled internal standard (IS).
-
Reagents: HPLC-grade acetonitrile, methanol, formic acid, and ammonium acetate. Ultrapure water.
-
Instrumentation:
-
Laboratory A: Shimadzu HPLC system coupled with a Sciex API 4000 mass spectrometer.
-
Laboratory B: Waters Acquity UPLC system coupled with a Sciex API 5500 mass spectrometer.
-
-
Software: Analyst software for data acquisition and processing in both laboratories.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of human plasma (blank, calibration standard, QC, or incurred sample) into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution and vortex briefly.
-
Add 100 µL of 2% ammonia solution and vortex.[9]
-
Add 1.5 mL of methyl tert-butyl ether (MTBE), cap the tubes, and vortex for 10 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 column (e.g., Discovery C18, 50 x 4.6 mm, 5 µm) is used in both labs.[9]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and 5 mM ammonium acetate with 0.1% formic acid.[9][10]
-
Flow Rate: 0.8 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Aprepitant: m/z 535.1 → 277.1[11]
-
Internal Standard: (Specific to the chosen IS)
-
5. Cross-Validation Procedure:
-
Method Transfer: Laboratory A provides Laboratory B with the detailed, validated method SOP, including all parameters for sample preparation, instrument setup, and data processing.
-
QC and Incurred Sample Selection: A set of at least three levels of quality control (QC) samples (low, medium, and high) and a selection of incurred samples (at least 30) are chosen for the cross-validation.[4]
-
Sample Analysis: An aliquot of the selected QC and incurred samples is shipped frozen on dry ice to Laboratory B. Both laboratories analyze the samples using their respective validated LC-MS/MS systems, following the transferred SOP.
-
Data Comparison: The concentration data generated by both laboratories are statistically compared to assess for any systematic bias.
Visualizing the Validation Workflow
The following diagrams illustrate the key workflows in the inter-laboratory validation process.
Caption: Workflow for Inter-Laboratory Bioanalytical Method Cross-Validation.
Caption: Decision logic for evaluating inter-laboratory validation results.
References
- 1. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. nebiolab.com [nebiolab.com]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. A sensitive and rapid liquid chromatography-tandem mass spectrometry method for the quantification of the novel neurokinin-1R antagonist aprepitant in rhesus macaque plasma, and cerebral spinal fluid, and human plasma with application in translational NeuroAIDs research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Aprepitant in Human Plasma by Using LC-MS/MS with Electrospray Ionization | Semantic Scholar [semanticscholar.org]
Comparative study of (1R,2S,3R)-Aprepitant's effect on different cell lines
(1R,2S,3R)-Aprepitant, the active stereoisomer of the antiemetic drug Aprepitant, has demonstrated significant anti-tumor activity across a variety of cancer cell lines. This guide provides a comparative analysis of its effects, alongside other neurokinin-1 receptor (NK-1R) antagonists, supported by experimental data and detailed protocols to aid researchers in the fields of oncology and drug development.
Aprepitant exerts its therapeutic effect by selectively blocking the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor that is often overexpressed in tumor cells.[1][2] The binding of its natural ligand, Substance P (SP), to the NK-1R triggers signaling cascades that promote tumor cell proliferation, survival, angiogenesis, and metastasis.[3][4] By antagonizing this interaction, Aprepitant can induce apoptosis, inhibit cell growth, and modulate key signaling pathways involved in cancer progression.[3][5][6]
Comparative Cytotoxicity of NK-1R Antagonists
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and the alternative NK-1R antagonist, L-733,060, across various human cancer cell lines. Notably, studies suggest that L-733,060 is generally more potent than Aprepitant.[7]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| This compound | GBC-SD | Gallbladder Cancer | 11.76 | Not Specified | [3] |
| NOZ | Gallbladder Cancer | 15.32 | Not Specified | [3] | |
| ESCC Spheres | Esophageal Squamous Cell Carcinoma | 48.21 | 24h | [5] | |
| MG-63 | Osteosarcoma | 31.55 | 24h | [8] | |
| L-733,060 | COLO 858 | Melanoma | 8.7 | 48h | [9] |
| MEL HO | Melanoma | 18.9 | 48h | [9] | |
| COLO 679 | Melanoma | 31.5 | 72h | [9] | |
| WERI-Rb1 | Retinoblastoma | 12.15 | 49h | [2] | |
| Y-79 | Retinoblastoma | 17.38 | 40h | [2] | |
| SiHa | Cervical Cancer | Dose-dependent inhibition observed | 48h | [10] |
Induction of Apoptosis
Aprepitant has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. The following table provides data on the percentage of apoptotic cells observed after treatment with Aprepitant.
| Cell Line | Cancer Type | Treatment Concentration (µM) | Apoptosis Rate | Assay Method | Reference |
| GBC-SD | Gallbladder Cancer | Increasing concentrations | Significantly augmented | Annexin-V/PI | [3] |
| NOZ | Gallbladder Cancer | Increasing concentrations | Significantly augmented | Annexin-V/PI | [3] |
| ESCC Spheres | Esophageal Squamous Cell Carcinoma | 30 | Considerable number of apoptotic cells | Annexin-V/FITC | [5][11] |
| SiHa | Cervical Cancer | 5, 10, 20 (L-733,060) | Dose-dependent increase | Flow Cytometry | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines of interest
-
This compound or other NK-1R antagonists
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[12][13][14]
Materials:
-
Cancer cell lines of interest
-
This compound or other NK-1R antagonists
-
6-well plates
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Signaling Pathways and Experimental Workflows
The anti-tumor effects of this compound are mediated through the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for evaluating Aprepitant's effects and the signaling cascades it influences.
Caption: A typical experimental workflow for assessing the anti-tumor effects of this compound on cancer cell lines.
Caption: Aprepitant blocks Substance P binding to the NK-1R, inhibiting pro-survival PI3K/Akt and MAPK pathways and inducing apoptosis.
References
- 1. Antitumoral action of the neurokinin-1-receptor antagonist L-733,060 and mitogenic action of substance P on human retinoblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumoral Action of the Neurokinin-1-Receptor Antagonist L-733,060 and Mitogenic Action of Substance P on Human Retinoblastoma Cell Lines | IOVS | ARVO Journals [iovs.arvojournals.org]
- 3. Aprepitant inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing Aprepitant as a Possible Therapeutic in Two Pediatric Cancer Cell Lines | Projectboard [partner.projectboard.world]
- 5. Aprepitant Promotes Caspase-Dependent Apoptotic Cell Death and G2/M Arrest through PI3K/Akt/NF-κB Axis in Cancer Stem-Like Esophageal Squamous Cell Carcinoma Spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aprepitant inhibits the progression of esophageal squamous cancer by blocking the truncated neurokinin‑1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumoral action of the neurokinin-1 receptor antagonist L-733 060 on human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurokinin-1 receptor is highly expressed in cervical cancer and its antagonist induces cervical cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. protocols.io [protocols.io]
Safety Operating Guide
Proper Disposal of (1R,2S,3R)-Aprepitant: A Guide for Laboratory Professionals
The proper disposal of (1R,2S,3R)-Aprepitant, a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors, is crucial for ensuring laboratory safety and minimizing environmental impact.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and disposal of Aprepitant waste, contaminated materials, and empty containers.
Summary of Hazards
This compound presents several hazards that must be considered during its handling and disposal. It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[1] Furthermore, Aprepitant is very toxic to aquatic life with long-lasting effects.[1] The solid form of Aprepitant also poses a risk of forming combustible dust concentrations in the air.
Quantitative Aquatic Toxicity Data
To underscore the environmental risk associated with Aprepitant, the following table summarizes its known aquatic toxicity data.
| Trophic Level | Species | Endpoint | Value | Reference |
| Fish | G. rarus | 96-hour LC50 | 0.91 mg/L | [2] |
| Daphnia | Daphnia magna | 48-hour EC50 | 0.14 mg/L | [2] |
LC50 (Lethal Concentration 50): The concentration of a chemical in water that kills 50% of the test organisms during a specified time period. EC50 (Effective Concentration 50): The concentration of a chemical in water that produces a defined effect in 50% of the test organisms during a specified time period.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Experimental Protocols
1. Solid Waste Disposal (Contaminated Labware, PPE, and Bulk Powder)
-
Objective: To safely collect and dispose of solid waste contaminated with this compound.
-
Materials:
-
Designated, labeled, and sealed hazardous waste container (compatible with chemical waste).
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
-
Procedure:
-
Don appropriate PPE.
-
Carefully place all solid waste contaminated with Aprepitant (e.g., gloves, weighing paper, pipette tips, contaminated vials) into the designated hazardous waste container.
-
For bulk, unused Aprepitant powder, transfer it directly into the hazardous waste container. Avoid generating dust.
-
Ensure the container is securely sealed after each addition of waste.
-
Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste contractor in accordance with local, state, and federal regulations.
-
2. Liquid Waste Disposal (Solutions and Rinsates)
-
Objective: To safely collect and dispose of liquid waste containing this compound.
-
Materials:
-
Designated, labeled, and sealed hazardous liquid waste container (e.g., glass or polyethylene, compatible with the solvent used).
-
Secondary containment for the liquid waste container.
-
PPE: safety glasses, lab coat, and chemical-resistant gloves.
-
-
Procedure:
-
Don appropriate PPE.
-
Carefully pour all liquid waste containing Aprepitant into the designated hazardous liquid waste container.
-
Keep the waste container in secondary containment to prevent spills.
-
Ensure the container is securely sealed after each addition of waste. Do not overfill.
-
Store the sealed container in a designated satellite accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste contractor. Do not pour Aprepitant solutions down the drain. [3]
-
3. Decontamination of Empty Containers
-
Objective: To render empty containers that held this compound non-hazardous for disposal.
-
Materials:
-
Suitable solvent for rinsing (e.g., ethanol or another solvent in which Aprepitant is soluble).
-
Hazardous liquid waste container.
-
PPE: safety glasses, lab coat, and chemical-resistant gloves.
-
-
Procedure:
-
Don appropriate PPE.
-
Triple rinse the empty container with a suitable solvent.
-
Collect all rinsate as hazardous liquid waste and transfer it to the designated hazardous liquid waste container.[4]
-
After triple rinsing, allow the container to air dry completely in a well-ventilated area (e.g., a fume hood).
-
Deface or remove the original label from the container.
-
The clean, dry, and unlabeled container can now be disposed of as non-hazardous solid waste or recycled according to institutional procedures.
-
4. Decontamination of Laboratory Equipment
-
Objective: To safely decontaminate laboratory equipment that has come into contact with this compound.
-
Materials:
-
Cleaning solution (e.g., detergent and water, followed by a suitable solvent).
-
Wipes or absorbent pads.
-
Hazardous solid and liquid waste containers.
-
PPE: safety glasses, lab coat, and chemical-resistant gloves.
-
-
Procedure:
-
Don appropriate PPE.
-
Remove any gross contamination from the equipment surfaces using a damp wipe. Dispose of the wipe as solid hazardous waste.
-
Wash the equipment with a laboratory detergent and water. Collect the washings as hazardous liquid waste if significant contamination is suspected.
-
Wipe down the equipment with a solvent known to dissolve Aprepitant. Use wipes sparingly and collect them as solid hazardous waste.
-
Allow the equipment to air dry completely.
-
For equipment being removed from the laboratory for service or disposal, a decontamination form should be completed and attached to the equipment.[5]
-
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling (1R,2S,3R)-Aprepitant
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of (1R,2S,3R)-Aprepitant, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Gloves | Chemical-impermeable gloves. Must be inspected before use.[1] |
| Protective Clothing | Fire/flame resistant and impervious clothing.[1] A disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[2] | |
| Respiratory Protection | Respirator | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of the laboratory environment.
Handling:
-
Work in a well-ventilated area.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
Storage:
-
Store in a tightly closed container.[1]
-
Keep in a dry, cool, and well-ventilated place.[1]
-
Store separately from foodstuff containers and incompatible materials.[1]
Accidental Exposure First-Aid Measures
In the event of accidental exposure, immediate and appropriate first-aid is critical.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse eyes with plenty of water. Seek medical attention if irritation develops and persists.[3] |
| Ingestion | DO NOT induce vomiting. Rinse the mouth thoroughly with water and get medical attention if symptoms occur.[3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Unused Medicine: Consult your pharmacist on how to properly dispose of medicines that are no longer needed.[4]
-
Environmental Disposal: Do not dispose of any medicines via wastewater or household waste. These measures will help protect the environment.[4]
-
Containers: Sweep up and shovel any spills into suitable containers for disposal. Avoid dust formation.[5]
Experimental Workflow for Handling Aprepitant
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Standard operational workflow for handling Aprepitant.
Emergency Response for Accidental Exposure
This diagram illustrates the immediate steps to take in case of accidental exposure to this compound.
Caption: Immediate actions for accidental Aprepitant exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
